Product packaging for 2,6-Dimethyl-2-heptanol(Cat. No.:CAS No. 13254-34-7)

2,6-Dimethyl-2-heptanol

Cat. No.: B077958
CAS No.: 13254-34-7
M. Wt: 144.25 g/mol
InChI Key: HGDVHRITTGWMJK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2-heptanol, also known as this compound, is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O B077958 2,6-Dimethyl-2-heptanol CAS No. 13254-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-8(2)6-5-7-9(3,4)10/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDVHRITTGWMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041424
Record name 2,6-Dimethyl-2-heptanol
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Heptanol, 2,6-dimethyl-
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CAS No.

13254-34-7
Record name 2,6-Dimethyl-2-heptanol
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URL https://commonchemistry.cas.org/detail?cas_rn=13254-34-7
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Record name 2,6-Dimethyl-2-heptanol
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Record name 2-Heptanol, 2,6-dimethyl-
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Record name 2,6-Dimethyl-2-heptanol
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Record name 2,6-dimethylheptan-2-ol
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Record name 2,6-DIMETHYL-2-HEPTANOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,6-Dimethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 2,6-Dimethyl-2-heptanol (CAS No. 13254-34-7), a tertiary alcohol with applications in various chemical syntheses and as a fragrance component. The information is presented to support research, development, and quality control activities.

Chemical Identity

IdentifierValue
IUPAC Name 2,6-dimethylheptan-2-ol[1]
CAS Number 13254-34-7[2]
Molecular Formula C₉H₂₀O[2]
Molecular Weight 144.25 g/mol [2]
Synonyms Dimetol, Freesiol, Lolitol

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

PropertyValue
Appearance Clear, colorless liquid[3]
Odor Floral, reminiscent of freesia
Boiling Point 176.6 - 180 °C[4][5]
Melting Point -10 °C[4][6]
Density 0.81 - 0.814 g/cm³ at 20°C[3][4]
Refractive Index (n²⁰/D) 1.424 - 1.428[3]
Flash Point 63 °C (145.4 °F) - closed cup[7][8]
Vapor Pressure 0.33 mmHg at 25°C[6]
Solubility Slightly soluble in water; soluble in alcohol and ether.[5][9]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental for chemical characterization. The following are detailed methodologies for measuring the key physical constants of this compound.

Boiling Point Determination (Micro-reflux method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method provides an accurate measurement.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Clamps and stand

Procedure:

  • A small amount of this compound (a few milliliters) is placed in the test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

  • The test tube is attached to a thermometer and immersed in a heating bath.

  • The bath is heated gradually. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

  • As the temperature approaches the boiling point, the bubbling will become more rapid and continuous as the vapor of the liquid fills the capillary.

  • Heating is then discontinued, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[10] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid. For substances that are liquid at room temperature, this is determined by cooling the substance until it solidifies and then measuring the temperature at which it melts upon gentle heating.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes

  • Thermometer

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • A sample of this compound is placed in a small tube and cooled in a cooling bath until it completely solidifies.

  • A small amount of the solidified sample is crushed into a fine powder.

  • The powdered solid is packed into a capillary tube to a height of 2-3 mm.[11]

  • The capillary tube is placed in a melting point apparatus.[4]

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[4]

  • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.[4]

Density Measurement

Density is the mass per unit volume of a substance. It can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder

  • Analytical balance

  • Water bath for temperature control

Procedure (using a pycnometer):

  • A clean, dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with distilled water of a known temperature and weighed again.

  • The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

  • The pycnometer filled with the sample is weighed.

  • The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water at the measurement temperature.

Procedure (using a graduated cylinder):

  • The mass of a clean, dry graduated cylinder is determined.

  • A specific volume of this compound is added to the graduated cylinder, and the volume is recorded precisely.

  • The mass of the graduated cylinder with the liquid is measured.

  • The mass of the liquid is determined by subtraction.

  • The density is calculated by dividing the mass of the liquid by its volume.[9]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to assess purity.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium lamp, D-line at 589 nm)

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prism of the refractometer is cleaned and dried.

  • A few drops of this compound are placed on the prism.

  • The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C), which is maintained by the circulating water bath.

  • The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read from the instrument's scale.

This method is in accordance with standard procedures such as ASTM D1218.[3][12][13]

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure of a compound.

Mass Spectrometry (MS)

In the mass spectrum of an alcohol, the molecular ion peak is often weak or absent, especially for tertiary alcohols.[14] The fragmentation of this compound is expected to be dominated by two main pathways:

  • Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, this would lead to the loss of an isobutyl radical or a methyl radical, resulting in resonance-stabilized oxonium ions. The most prominent fragmentation is typically the one that expels the largest radical.[15]

  • Dehydration: This involves the loss of a water molecule (M-18), leading to the formation of an alkene radical cation.[16]

The PubChem entry for this compound lists the top three peaks in its GC-MS spectrum as m/z 59, 69, and 43.[1]

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by distinct absorptions corresponding to the O-H and C-O stretching vibrations.

  • O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding.[17][18]

  • C-O Stretch: A strong absorption band for a tertiary alcohol is typically observed in the range of 1100-1200 cm⁻¹.

  • C-H Stretch: Absorptions corresponding to sp³ C-H stretching will be present in the 2850-3000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • -OH Proton: The chemical shift of the hydroxyl proton is variable and can appear over a broad range. Its signal can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide to the NMR sample results in the disappearance of the -OH peak due to proton-deuterium exchange.[18]

  • Alkyl Protons: The protons on the carbon atoms of the heptane (B126788) chain will exhibit complex splitting patterns in the upfield region of the spectrum. The protons on the carbons adjacent to the hydroxyl group will be deshielded and appear at a lower field compared to other alkyl protons.

¹³C NMR:

  • C-O Carbon: The carbon atom bonded to the hydroxyl group is significantly deshielded and is expected to have a chemical shift in the range of 65-90 ppm.

  • Alkyl Carbons: The other carbon atoms in the molecule will appear in the typical alkane region of the spectrum (approximately 10-50 ppm).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of a physical property, such as the boiling point, of a liquid sample.

G Workflow for Boiling Point Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting start Start sample_prep Prepare Sample and Apparatus start->sample_prep calibration Calibrate Thermometer sample_prep->calibration heating Gradual Heating of Sample calibration->heating observation Observe and Record Bubbling heating->observation cooling Controlled Cooling observation->cooling record_bp Record Boiling Point cooling->record_bp data_analysis Compare with Literature Values record_bp->data_analysis purity_assessment Assess Purity data_analysis->purity_assessment reporting Report Findings purity_assessment->reporting end End reporting->end

Caption: A flowchart illustrating the key steps in the experimental determination of a liquid's boiling point.

References

Chemical structure and IUPAC name of 2,6-Dimethyl-2-heptanol.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dimethyl-2-heptanol

Authored by: Gemini

Publication Date: December 20, 2025

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 13254-34-7), a tertiary alcohol with significant applications in the fragrance, flavor, and chemical synthesis industries. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it presents a detailed experimental protocol for its synthesis via the Grignard reaction, supported by workflow diagrams. The content is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a consolidated technical resource on this compound.

Chemical Identity and Structure

This compound is a branched-chain aliphatic alcohol. Its structure consists of a seven-carbon heptane (B126788) backbone with two methyl group substituents at positions 2 and 6, and a hydroxyl group at position 2.

  • IUPAC Name: 2,6-dimethylheptan-2-ol[1][2][3]

  • Molecular Formula: C₉H₂₀O[1][2][4]

  • Molecular Weight: 144.25 g/mol [1][2][5]

  • CAS Registry Number: 13254-34-7[1][2][3]

  • Synonyms: Dimetol, Freesiol, Lolitol, 2,6-Dimethylheptan-2-ol[1]

Below is a diagram illustrating the key identifiers and structural representations of the molecule.

cluster_main This compound cluster_props Chemical Identifiers COMPOUND 2,6-Dimethylheptan-2-ol IUPAC IUPAC Name: 2,6-dimethylheptan-2-ol COMPOUND->IUPAC FORMULA Formula: C₉H₂₀O COMPOUND->FORMULA CAS CAS: 13254-34-7 COMPOUND->CAS SMILES SMILES: CC(C)CCCC(C)(C)O COMPOUND->SMILES

Fig 1. Chemical Identifiers and Structure of this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its handling, application, and analysis. This data has been aggregated from various sources and is presented below for clarity.

Table 1: Physicochemical Properties
PropertyValueReference(s)
AppearanceClear, colorless liquid[5][6]
Density0.814 - 0.822 g/cm³ at 20°C[5][6]
Boiling Point178 - 180 °C at 760 mmHg[5][7]
Melting Point-10 °C[7][8]
Flash Point63 - 69.97 °C[7][8]
Water SolubilitySlightly soluble[7][9]
Refractive Index1.424 - 1.428 at 20°C[5]
logP3.0[9]
Table 2: Spectroscopic and Chromatographic Data
Data TypeKey InformationReference(s)
Mass SpectrometryGC-MS data available in NIST database[1][10]
¹³C NMR SpectroscopySpectral data available from SpectraBase[1]
Infrared (IR) SpectroscopyVapor phase IR spectrum available[1][11]
Gas ChromatographyKovats Retention Index: 1023 (non-polar column)[1][12]

Experimental Protocols: Synthesis

A documented method for the synthesis of this compound involves a two-step process starting with a Grignard reaction followed by catalytic hydrogenation.[13] This protocol is adapted from patent literature, which describes a robust method suitable for larger-scale production.

Synthesis via Grignard Reaction and Hydrogenation

Objective: To synthesize this compound from 2-Methyl-2-hepten-6-one.

Step 1: Preparation of Methyl Grignard Reagent and Reaction with Ketone

  • Initiator Preparation: Prepare an initiator of benzylmagnesium chloride or benzylmagnesium bromide. This is achieved by reacting benzyl (B1604629) chloride or benzyl bromide with magnesium turnings in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).[13]

  • Grignard Reagent Formation: Prepare the methyl Grignard reagent (methylmagnesium halide) using the prepared initiator.

  • Grignard Reaction: Slowly add 2-Methyl-2-hepten-6-one to the methyl Grignard reagent under controlled temperature conditions (20-60 °C).[13] The reaction time is typically controlled between 2 to 5 hours.

  • Work-up: After the addition is complete, allow the reaction to proceed for an additional hour. The reaction is then quenched by the addition of a dilute acid solution (e.g., HCl, H₂SO₄) to yield the crude intermediate product, 2,6-dimethyl-5-hepten-2-ol.[13]

Step 2: Catalytic Hydrogenation

  • Hydrogenation Setup: The crude 2,6-dimethyl-5-hepten-2-ol is subjected to catalytic hydrogenation.

  • Reaction: The intermediate is hydrogenated to saturate the double bond, yielding the final product, this compound.[13] The specific catalyst and reaction conditions (pressure, temperature) would be selected based on standard hydrogenation practices for alkenes.

  • Purification: The final product is purified, typically through distillation, to remove any unreacted starting materials, byproducts, and catalyst residues.

The workflow for this synthesis is visualized in the diagram below.

START Start Materials: - Benzyl Halide - Magnesium - 2-Methyl-2-hepten-6-one INITIATOR Step 1a: Prepare Initiator (Benzylmagnesium Halide) START->INITIATOR GRIGNARD_REAGENT Step 1b: Prepare Methyl Grignard Reagent START->GRIGNARD_REAGENT REACTION Step 1c: Grignard Reaction (20-60°C, 2-5h) START->REACTION INITIATOR->GRIGNARD_REAGENT Initiates GRIGNARD_REAGENT->REACTION QUENCH Step 1d: Quench with Dilute Acid REACTION->QUENCH INTERMEDIATE Intermediate Product: 2,6-Dimethyl-5-hepten-2-ol QUENCH->INTERMEDIATE HYDROGENATION Step 2: Catalytic Hydrogenation INTERMEDIATE->HYDROGENATION END Final Product: This compound HYDROGENATION->END

Fig 2. Workflow for the Synthesis of this compound.

Applications and Relevance

This compound is primarily utilized in fields that leverage its unique organoleptic and solvent properties.

  • Fragrance and Flavor Industry: It is used as a component in fragrance formulations for consumer products, imparting a fresh, floral, and woody scent.[1][5][9] It also serves as a building block in the synthesis of other fragrance chemicals.[6]

  • Solvent Applications: Its branched structure and moderate volatility make it an effective solvent in various organic synthesis reactions.[5]

  • Cosmetic Formulations: The compound is incorporated into cosmetic products for its emollient properties, contributing to skin feel and moisture retention in creams and lotions.[5]

  • Chemical Intermediate: It acts as a precursor in the synthesis of other value-added chemicals, including those used in pharmaceuticals and agrochemicals.[5]

Safety and Handling

According to GHS classifications, this compound is known to cause skin and serious eye irritation.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles and gloves. Store in a cool, well-ventilated area away from incompatible materials.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

Synthesis of 2,6-Dimethyl-2-heptanol via Grignard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,6-dimethyl-2-heptanol, a tertiary alcohol, through the nucleophilic addition of an isopentyl Grignard reagent to acetone (B3395972). The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it a cornerstone of modern organic synthesis. This document outlines the core chemical principles, a detailed experimental protocol, and relevant quantitative data for this specific transformation.

Introduction

This compound is a valuable organic compound with applications in various chemical industries, including as a solvent and an intermediate in the synthesis of more complex molecules.[1] The Grignard reaction provides a straightforward and efficient route to this tertiary alcohol. The synthesis involves two primary stages: the formation of the Grignard reagent, isopentylmagnesium bromide, followed by its reaction with a ketone (acetone) and subsequent acidic workup.

The overall reaction scheme is as follows:

Step 1: Formation of Isopentylmagnesium Bromide

  • CH3(CH3)CHCH2CH2Br + Mg -> CH3(CH3)CHCH2CH2MgBr (in anhydrous ether)

Step 2: Reaction with Acetone and Acidic Workup

  • CH3(CH3)CHCH2CH2MgBr + (CH3)2CO -> CH3(CH3)CHCH2CH2C(OMgBr)(CH3)2

  • CH3(CH3)CHCH2CH2C(OMgBr)(CH3)2 + H3O+ -> CH3(CH3)CHCH2CH2C(OH)(CH3)2 + Mg(OH)Br

This guide will provide a representative, detailed experimental protocol adapted from analogous Grignard syntheses.

Experimental Protocol

The following protocol is a comprehensive guide for the synthesis of this compound. All glassware must be scrupulously dried in an oven overnight and assembled while hot to prevent the ingress of atmospheric moisture, which can quench the Grignard reagent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass (g)Volume (mL)Density (g/mL)
Magnesium TurningsMg24.311002.43--
Isopentyl BromideC₅H₁₁Br151.0510015.1112.181.24
Anhydrous Diethyl Ether(C₂H₅)₂O74.12--1000.713
Acetone (anhydrous)C₃H₆O58.081005.817.350.791
25% Aqueous NH₄Cl SolutionNH₄Cl53.49--100~1.07
Saturated Aqueous NaClNaCl58.44--25-
Anhydrous Magnesium SulfateMgSO₄120.37-~5 g--
Procedure

Part A: Preparation of Isopentylmagnesium Bromide

  • Place 2.43 g (100 mmol) of magnesium turnings into a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel.

  • In the dropping funnel, prepare a solution of 15.11 g (100 mmol) of isopentyl bromide in 50 mL of anhydrous diethyl ether.

  • Add approximately 10-15 mL of the isopentyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by cloudiness and gentle boiling of the ether. If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine may be necessary.

  • Once the reaction has started, add the remaining isopentyl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting solution of isopentylmagnesium bromide will be dark and cloudy.

Part B: Reaction with Acetone

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of 5.81 g (100 mmol) of anhydrous acetone in 25 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Add the acetone solution dropwise to the cooled and stirred Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. A thick, white precipitate of the magnesium alkoxide will form.[2]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

Part C: Hydrolysis and Purification

  • In a separate beaker, prepare a solution of 25% aqueous ammonium (B1175870) chloride (100 mL) and cool it with crushed ice.

  • Slowly pour the reaction mixture into the cold ammonium chloride solution with vigorous stirring. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. The layers should be separated. If a solid is present, more ammonium chloride solution or dilute HCl may be added to dissolve it.

  • Extract the aqueous layer with two 25 mL portions of diethyl ether.

  • Combine all the organic layers and wash them with 25 mL of saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Quantitative Data

The following tables summarize the physical properties and expected analytical data for the final product.

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₉H₂₀O
Molar Mass144.25 g/mol [3]
AppearanceClear, colorless liquid[1]
Density0.814 g/mL[1]
Boiling Point178-180 °C (at 760 mmHg)[1]
79-81 °C (at 10 mmHg)[4]
Refractive Index (n20/D)1.424 - 1.428[1]
Purity (by GC)>99% achievable with proper purification.[4]
Expected Yield
ParameterValueNotes
Theoretical Yield14.43 gBased on 100 mmol of the limiting reagent.
Expected Yield40-60%The actual yield can vary depending on the reaction conditions, purity of reagents, and efficiency of the purification process. Yields are often moderate for Grignard reactions.

Visualizations

Grignard Reaction Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G Synthesis of this compound Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup and Purification A Isopentyl Bromide + Mg B Isopentylmagnesium Bromide A->B Anhydrous Ether D Magnesium Alkoxide Intermediate B->D C Acetone C->D E Acidic Workup (NH4Cl) D->E F Extraction E->F G Drying F->G H Distillation G->H I This compound H->I G Simplified Grignard Reaction Mechanism reagent {Isopentyl-MgBr| C-Mg Bond} ketone {Acetone (C=O)| Carbonyl Carbon} reagent:C->ketone:C Nucleophilic Attack intermediate {Tetrahedral Alkoxide| O-MgBr} ketone->intermediate Forms C-C bond workup H3O+ intermediate:O->workup Protonation product {this compound| C-OH} workup->product:O

References

Spectroscopic Profile of 2,6-Dimethyl-2-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dimethyl-2-heptanol (CAS No: 13254-34-7), a tertiary alcohol with applications in various chemical industries. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.15s6H(CH₃)₂C-OH
~0.85d6H(CH₃)₂CH-
~1.2-1.5m7H-CH₂-CH₂-CH₂- and -CH(CH₃)₂
~1.6s1H-OH

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Carbon TypeAssignment
~70.5CC2 (-C(CH₃)₂OH)
~43.5CH₂C3
~39.5CH₂C5
~28.0CHC6
~24.5CH₂C4
~29.5CH₃C1, C2-CH₃
~22.5CH₃C7, C6-CH₃

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3370Strong, BroadO-H stretch (alcohol)
~2955StrongC-H stretch (alkane)
~1465MediumC-H bend (alkane)
~1365MediumC-H bend (gem-dimethyl)
~1145MediumC-O stretch (tertiary alcohol)
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Proposed Fragment
126Low[M-H₂O]⁺
111Moderate[M-H₂O-CH₃]⁺
69High[C₅H₉]⁺
59100[(CH₃)₂COH]⁺
43High[C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Molecular Structure and Key Mass Fragments

The following diagram illustrates the structure of this compound and the proposed structures of its major fragments observed in mass spectrometry.

cluster_molecule This compound (M) cluster_fragments Key Mass Fragments M C₉H₂₀O F126 m/z 126 [M-H₂O]⁺ M->F126 Loss of H₂O F69 m/z 69 [C₅H₉]⁺ M->F69 Fragmentation F59 m/z 59 [(CH₃)₂COH]⁺ M->F59 α-cleavage F111 m/z 111 [M-H₂O-CH₃]⁺ F126->F111 Loss of CH₃

Caption: Structure of this compound and its major mass fragments.

General Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a chemical compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Compound of Interest Prep Prepare Sample (dissolve, thin film, etc.) Sample->Prep NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Process Raw Data NMR->Process IR->Process MS->Process Interpret Interpret Spectra Process->Interpret Structure Structure Elucidation/ Characterization Interpret->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Solubility of 2,6-Dimethyl-2-heptanol in different organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2,6-Dimethyl-2-heptanol in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a tertiary alcohol with applications as a solvent and intermediate in various chemical formulations.[1][2] The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require an understanding of its solubility for formulation and process design.

Understanding the Solubility Profile of this compound

This compound (C9H20O) is a branched-chain tertiary alcohol. Its molecular structure, featuring a hydroxyl (-OH) group and a significant nonpolar hydrocarbon component, dictates its solubility behavior. The hydroxyl group can participate in hydrogen bonding, which allows for some interaction with polar solvents. However, the large, nonpolar alkyl chain dominates its overall properties, making it more soluble in nonpolar organic solvents. This "like dissolves like" principle is fundamental to predicting its behavior in different solvent systems.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in water and a range of common organic solvents.

SolventSolvent TypeExpected SolubilityRationale
WaterHighly Polar, ProticSlightly SolubleThe polar hydroxyl group allows for limited hydrogen bonding with water, but the large nonpolar C9 hydrocarbon chain significantly limits miscibility.
Ethanol (B145695)Polar, ProticSoluble / MiscibleAs a C2 alcohol, ethanol has both polar and nonpolar character and is expected to be a good solvent for another alcohol.
AcetonePolar, AproticSoluble / MiscibleAcetone's polarity allows it to interact with the hydroxyl group, and its organic nature makes it compatible with the alkyl chain.
Toluene (B28343)Nonpolar, AromaticSoluble / MiscibleThe nonpolar nature of toluene is highly compatible with the long hydrocarbon chain of this compound.
Hexane (B92381)Nonpolar, AliphaticSoluble / MiscibleAs a nonpolar hydrocarbon, hexane is an excellent solvent for other nonpolar compounds like the alkyl portion of this compound.
Diethyl EtherSlightly PolarSoluble / MiscibleDiethyl ether is a common organic solvent that effectively dissolves many alcohols due to its ability to act as a hydrogen bond acceptor.

Experimental Protocols for Quantitative Solubility Determination

For applications requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments to quantify the solubility of a liquid analyte like this compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This is a classic and reliable method for determining thermodynamic solubility.[3][4][5][6]

Objective: To determine the mass of this compound that dissolves in a given mass or volume of a specific organic solvent at a constant temperature to form a saturated solution.

Apparatus:

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to ±0.0001 g)

  • Glass vials or flasks with airtight seals

  • Calibrated pipettes and syringes

  • Drying oven

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material)

Procedure:

  • Preparation: Add an excess amount of this compound (the solute) to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of a distinct undissolved phase of the alcohol is crucial to ensure saturation.

  • Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved alcohol no longer changes over time.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved phase to settle. Carefully extract a known volume of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

  • Filtration: Immediately filter the extracted aliquot through a syringe filter that is compatible with the solvent to remove any suspended microdroplets of the undissolved alcohol.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish on an analytical balance.

    • Dispense the filtered saturated solution into the pre-weighed dish and record the total mass.

    • Carefully evaporate the solvent in a fume hood or a well-ventilated area. A gentle stream of nitrogen or air can facilitate this process. For higher boiling point solvents, a rotary evaporator may be used.

    • Once the solvent has evaporated, place the dish containing the non-volatile this compound residue in a drying oven at a temperature below its boiling point until a constant mass is achieved. .

  • Calculation:

    • Mass of saturated solution = (Mass of dish + solution) - (Mass of empty dish)

    • Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent = Mass of saturated solution - Mass of dissolved this compound

    • Solubility is typically expressed as g/100 g of solvent or g/100 mL of solvent.

Spectroscopic Method (UV-Vis or other)

This method is suitable if this compound has a chromophore or can be derivatized to have one. If it does not absorb UV-Vis light, other spectroscopic techniques like Gas Chromatography (GC) after calibration would be more appropriate. Assuming a suitable spectroscopic handle, the procedure is as follows.[7][8][9]

Objective: To determine the concentration of this compound in a saturated solution using its spectroscopic absorbance.

Apparatus:

  • Spectrophotometer (e.g., UV-Vis)

  • Thermostatically controlled shaker

  • Sealed vials

  • Volumetric flasks and pipettes

  • Syringe filters

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

    • Measure the absorbance of each standard at a predetermined wavelength (λmax) where the compound absorbs maximally.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear in the desired concentration range (Beer-Lambert Law).

  • Sample Preparation and Equilibration: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution at a constant temperature.

  • Sample Extraction and Dilution:

    • Carefully withdraw an aliquot of the clear, saturated supernatant and filter it as described previously.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the same λmax used for the calibration curve.

  • Calculation:

    • Use the measured absorbance and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to find the concentration of the original saturated solution. This value represents the solubility.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results A Add excess this compound to a known amount of solvent B Seal the container A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Allow phases to settle C->D E Extract and filter saturated supernatant D->E F Analysis of the saturated solution E->F G Gravimetric Method: Evaporate solvent and weigh residue F->G Path 1 H Spectroscopic Method: Dilute and measure absorbance F->H Path 2 I Calculate Solubility (e.g., g/100mL) G->I H->I

References

Natural Occurrence of 2,6-Dimethyl-2-heptanol Undocumented in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches of scientific databases and chemical reference materials have found no evidence of 2,6-Dimethyl-2-heptanol occurring as a natural product. This compound, a branched-chain saturated alcohol, is recognized for its use in the fragrance and cosmetics industries, but its origins are consistently reported as synthetic.

Multiple chemical suppliers and fragrance industry resources explicitly state that this compound has not yet been found in nature[1]. It is described as a colorless liquid with a delicate, floral scent reminiscent of freesias, and it is synthesized for use in perfume compositions[1]. The compound is valued in various industries as a solvent, chemical intermediate, and additive in formulations for coatings, adhesives, and personal care products due to its pleasant odor, stability, and solubility[2].

While its isomer, 2,6-dimethyl-4-heptanol, has been noted in wine, there is no such documentation for this compound[3]. The compound is well-characterized, with its chemical and physical properties, such as its molecular weight, boiling point, and spectral data, readily available in chemical databases like PubChem and the NIST WebBook[4][5]. Toxicological and dermatological reviews have been conducted on this compound in the context of its use as a fragrance ingredient[6].

The synthesis of this compound is typically achieved through a Grignard reaction involving 6-methyl-5-hepten-2-one (B42903) and methylmagnesium chloride, followed by hydrogenation[1][7].

Given the absence of any reports on its natural occurrence, a technical guide on its natural sources, including quantitative data, experimental protocols for isolation from natural matrices, and associated biological signaling pathways, cannot be compiled. The available scientific information exclusively points to its identity as a synthetic chemical.

References

Toxicological Profile and Safety Data for 2,6-Dimethyl-2-heptanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-2-heptanol (CAS No. 13254-34-7) is a branched-chain saturated alcohol used as a fragrance ingredient in various consumer products. A thorough understanding of its toxicological profile and safety is crucial for risk assessment and ensuring its safe use. This technical guide provides a comprehensive overview of the available safety data for this compound, with a focus on its acute toxicity, irritation potential, genotoxicity, and skin sensitization. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms Dimetol, 2,6-Dimethylheptan-2-ol
CAS Number 13254-34-7
Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
Physical State Liquid

Toxicological Data Summary

The toxicological data for this compound has been compiled from various sources, including safety data sheets and assessments by the Research Institute for Fragrance Materials (RIFM). The following tables summarize the key quantitative findings.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD50RatOral6800 mg/kg[RIFM Safety Assessment]
LD50RabbitDermal>5000 mg/kg[RIFM Safety Assessment]
Skin and Eye Irritation
EndpointSpeciesMethodResultReference
Skin IrritationRabbitDraize Test (OECD 404)Severe Irritant[RIFM Safety Assessment]
Eye IrritationRabbitDraize Test (OECD 405)Severe Irritant[RIFM Safety Assessment]
Genotoxicity
AssaySystemResultReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimuriumNegative[RIFM Safety Assessment]
Skin Sensitization
AssaySpeciesResultReference
Local Lymph Node Assay (LLNA)MouseNo-Observed-Adverse-Effect-Level (NOAEL) of 25%[RIFM Safety Assessment]

Experimental Protocols

The following sections detail the methodologies for the key toxicological studies cited. These protocols are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (Following OECD Guideline 401)

The acute oral toxicity of this compound was assessed in rats. The study aimed to determine the median lethal dose (LD50), which is the statistically estimated dose of a substance expected to cause death in 50% of the tested animals.

Methodology:

  • Test Animals: Healthy, young adult albino rats were used.

  • Housing and Acclimation: Animals were housed in standard laboratory conditions and acclimated for at least 5 days before the study.

  • Dose Administration: The test substance was administered orally by gavage in a single dose.

  • Observation Period: Animals were observed for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoints: The primary endpoint was mortality. Clinical observations included changes in skin, fur, eyes, and behavior. Body weight was recorded at the start and end of the study.

  • Pathology: A gross necropsy was performed on all animals at the end of the study.

G start Start: Acute Oral Toxicity Study (OECD 401) acclimation Animal Acclimation (min. 5 days) start->acclimation dosing Single Oral Gavage Dosing acclimation->dosing observation Observation Period (14 days) dosing->observation endpoints Record Mortality and Clinical Signs observation->endpoints necropsy Gross Necropsy endpoints->necropsy end_study End of Study necropsy->end_study

Acute Oral Toxicity Study Workflow.
Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

The skin irritation potential of this compound was evaluated in albino rabbits. The Draize test for dermal irritation assesses the potential of a substance to cause reversible inflammatory changes in the skin.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits with intact skin were used.

  • Test Site Preparation: The fur on the dorsal area of the trunk was clipped 24 hours before the test.

  • Application: A 0.5 mL dose of the test substance was applied to a small area of the skin and covered with a gauze patch.

  • Exposure: The patch was left in place for 4 hours.

  • Observation: After patch removal, the skin was examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

  • Scoring: The reactions were scored according to a standardized scale.

G start Start: Dermal Irritation Study (OECD 404) prep Animal Preparation (Clipping of fur) start->prep application Application of Test Substance (0.5 mL) prep->application exposure 4-hour Exposure (Covered with patch) application->exposure removal Patch Removal and Cleaning exposure->removal observation Observation at 1, 24, 48, 72 hours (Scoring of Erythema and Edema) removal->observation end_study End of Study observation->end_study

Dermal Irritation Study Workflow.
Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

The eye irritation potential of this compound was determined in albino rabbits. The Draize test for eye irritation evaluates the potential of a substance to cause reversible or irreversible damage to the eye.

Methodology:

  • Test Animals: Healthy, adult albino rabbits were used.

  • Application: A 0.1 mL dose of the test substance was instilled into the conjunctival sac of one eye of each animal. The other eye served as a control.

  • Observation: The eyes were examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The ocular reactions were scored according to a standardized scale.

G start Start: Eye Irritation Study (OECD 405) instillation Instillation of Test Substance (0.1 mL into one eye) start->instillation observation Observation at 1, 24, 48, 72 hours instillation->observation scoring Scoring of Corneal Opacity, Iris Lesions, Conjunctival Effects observation->scoring end_study End of Study scoring->end_study

Eye Irritation Study Workflow.
Bacterial Reverse Mutation Assay (Ames Test) (Following OECD Guideline 471)

The mutagenic potential of this compound was assessed using the Ames test. This in vitro assay uses several strains of Salmonella typhimurium to detect gene mutations.

Methodology:

  • Test System: Histidine-requiring strains of Salmonella typhimurium were used.

  • Metabolic Activation: The test was performed with and without a mammalian metabolic activation system (S9 mix from rat liver).

  • Exposure: The bacterial strains were exposed to various concentrations of the test substance.

  • Incubation: The treated plates were incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.

G start Start: Ames Test (OECD 471) prep_cultures Prepare Bacterial Cultures (S. typhimurium strains) start->prep_cultures prep_test_item Prepare Test Item Concentrations start->prep_test_item exposure_with_s9 Expose Bacteria to Test Item with S9 Metabolic Activation prep_cultures->exposure_with_s9 exposure_without_s9 Expose Bacteria to Test Item without S9 Metabolic Activation prep_cultures->exposure_without_s9 prep_test_item->exposure_with_s9 prep_test_item->exposure_without_s9 incubation Incubate Plates (48-72 hours) exposure_with_s9->incubation exposure_without_s9->incubation counting Count Revertant Colonies incubation->counting analysis Analyze Data and Determine Mutagenicity counting->analysis end_study End of Study analysis->end_study

Ames Test Workflow.

Toxicokinetics and Metabolism

Branched-chain saturated alcohols, such as this compound, are expected to be absorbed through the skin, gastrointestinal tract, and respiratory tract. Once absorbed, they are likely to undergo metabolism primarily in the liver. The metabolic pathway is anticipated to involve oxidation of the alcohol group to an aldehyde and then to a carboxylic acid, which can then be further metabolized or excreted.

Safety Assessment and Conclusion

The available toxicological data indicate that this compound has low acute toxicity via the oral and dermal routes. However, it is classified as a severe skin and eye irritant. It is not considered to be mutagenic based on the results of the Ames test. The No-Observed-Adverse-Effect-Level (NOAEL) for skin sensitization has been established at a concentration of 25%.

This safety profile suggests that while this compound is of low concern for systemic toxicity and genotoxicity, appropriate handling procedures and personal protective equipment should be used to avoid direct contact with the skin and eyes. For its use in consumer products, a thorough risk assessment considering the concentration of use and exposure scenarios is essential to ensure consumer safety.

G hazard_id Hazard Identification (Toxicity Data Review) dose_response Dose-Response Assessment (NOAEL, LD50) hazard_id->dose_response risk_char Risk Characterization dose_response->risk_char exposure_ass Exposure Assessment (Consumer Use Scenarios) exposure_ass->risk_char conclusion Safety Conclusion risk_char->conclusion

Safety Assessment Workflow.

An In-Depth Technical Guide to the Isomeric Forms and Stereochemistry of 2,6-Dimethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-2-heptanol, a tertiary alcohol with applications in the fragrance and chemical industries, possesses a single chiral center, giving rise to a pair of enantiomers. This technical guide provides a comprehensive overview of the isomeric forms and stereochemistry of this compound. It details the structural features leading to its chirality, summarizes its physicochemical and spectroscopic properties, and outlines established methodologies for the synthesis of the racemate. While specific experimental data for the individual enantiomers, such as optical rotation, are not widely available in the current literature, this guide presents generalized experimental protocols for chiral separation and discusses potential strategies for enantioselective synthesis based on established methods for structurally analogous chiral alcohols.

Introduction

This compound is a saturated tertiary alcohol. Its molecular structure contains a single stereocenter, rendering it a chiral molecule that exists as two non-superimposable mirror images, or enantiomers. The differential interaction of enantiomers with other chiral molecules, such as biological receptors, is a cornerstone of pharmacology and drug development. Therefore, a thorough understanding of the stereochemistry of this compound, along with methods for the separation and synthesis of its individual enantiomers, is of significant scientific and industrial importance.

Isomeric Forms and Stereochemistry

The chirality of this compound originates from the carbon atom at the 6th position (C6). This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an isobutyl group, and the 2-methyl-2-hydroxypropyl group. Consequently, C6 is a chiral center, leading to the existence of two enantiomeric forms: (R)-2,6-Dimethyl-2-heptanol and (S)-2,6-Dimethyl-2-heptanol. The carbon atom at the 2nd position is a tertiary carbon bearing the hydroxyl group but is not a chiral center as it is bonded to two identical methyl groups.

Below is a diagram illustrating the relationship between the racemic mixture and its constituent enantiomers.

stereoisomers racemate Racemic this compound R_isomer (R)-2,6-Dimethyl-2-heptanol racemate->R_isomer Chiral Separation S_isomer (S)-2,6-Dimethyl-2-heptanol racemate->S_isomer Chiral Separation R_isomer->racemate Mixing (1:1) S_isomer->racemate Mixing (1:1)

Figure 1: Relationship between racemic this compound and its enantiomers.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical and Spectroscopic Data for Racemic this compound

PropertyValue
Molecular Formula C₉H₂₀O
Molecular Weight 144.25 g/mol
CAS Number 13254-34-7
Appearance Colorless liquid
Boiling Point 178-180 °C
Density 0.814 g/mL at 25 °C
Refractive Index 1.424 - 1.428 at 20 °C
IR Spectroscopy (cm⁻¹) Characteristic broad O-H stretch (~3300-3600), C-O stretch (~1050-1260)
¹³C NMR Spectroscopy Signals typically observed in the regions for aliphatic carbons and the carbon bearing the hydroxyl group (~65-75 ppm).
Mass Spectrometry Key fragments can be observed corresponding to alpha-cleavage and dehydration.

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound involves a Grignard reaction followed by hydrogenation.

Reaction Scheme:

  • Grignard Reaction: 6-Methyl-5-hepten-2-one reacts with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the tertiary alcohol, 2,6-Dimethyl-5-hepten-2-ol.

  • Hydrogenation: The resulting unsaturated alcohol is then hydrogenated, typically using a catalyst such as palladium on carbon (Pd/C), to reduce the carbon-carbon double bond and yield this compound.

Detailed Methodology:

  • Preparation of Methyl Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary.

  • Grignard Addition: The solution of 6-Methyl-5-hepten-2-one in anhydrous diethyl ether is added dropwise to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature for a specified period to ensure complete reaction.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Hydrogenation: The crude 2,6-Dimethyl-5-hepten-2-ol is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and transferred to a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously until the uptake of hydrogen ceases.

  • Purification: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated. The resulting crude this compound can be purified by vacuum distillation.

Chiral Separation of Enantiomers (Generalized Protocol)

As specific protocols for this compound are scarce, the following are generalized methods based on the successful separation of similar aliphatic alcohols. Method development and optimization will be necessary.

4.2.1. Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers.

Methodology:

  • Column: A capillary column coated with a chiral stationary phase (CSP) is required. For aliphatic alcohols, cyclodextrin-based CSPs are often effective. Examples include columns with derivatized β- or γ-cyclodextrins (e.g., Chirasil-DEX CB).

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.

  • Temperature Program: An optimized temperature gradient is crucial for achieving separation. A typical program might start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 150-200 °C) at a controlled rate.

  • Sample Preparation: The sample is typically diluted in a volatile solvent (e.g., hexane (B92381) or dichloromethane) before injection. Derivatization to a more volatile ester or urethane (B1682113) may improve separation in some cases.

4.2.2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers another robust method for enantiomeric separation.

Methodology:

  • Column: A column packed with a chiral stationary phase is essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives on a silica (B1680970) support) are widely applicable.

  • Mobile Phase: The choice of mobile phase depends on the CSP and the analyte. For normal-phase chromatography, mixtures of hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) are common. For reversed-phase chromatography, mixtures of water/buffer and acetonitrile (B52724) or methanol (B129727) are used.

  • Flow Rate: A typical flow rate is in the range of 0.5-1.5 mL/min.

  • Detection: A UV detector is often used, although this compound lacks a strong chromophore, which may necessitate derivatization with a UV-active tag or the use of a refractive index (RI) or mass spectrometric (MS) detector.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

The following diagram outlines a general workflow for the chiral separation and analysis of this compound.

workflow cluster_synthesis Synthesis cluster_separation Chiral Separation cluster_analysis Analysis synthesis Racemic Synthesis separation Chiral GC or HPLC synthesis->separation analysis Spectroscopic Analysis (NMR, MS) separation->analysis purity Enantiomeric Purity Determination analysis->purity

Figure 2: General workflow for the synthesis, separation, and analysis of this compound enantiomers.
Enantioselective Synthesis (Conceptual Approaches)

The development of a stereospecific synthesis for a single enantiomer of this compound would likely involve one of the following strategies:

  • Asymmetric Grignard Addition: The use of a chiral ligand to modify the Grignard reagent or the substrate could induce facial selectivity during the addition to a prochiral ketone precursor.

  • Kinetic Resolution: A racemic mixture of this compound could be subjected to an enzymatic or chemical reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer. Lipases are often employed for the kinetic resolution of alcohols via enantioselective acylation.

  • Chiral Pool Synthesis: Starting from a readily available enantiopure precursor that contains the required stereocenter.

Conclusion

This compound is a chiral molecule with a single stereocenter at the C6 position, leading to the existence of (R)- and (S)-enantiomers. While the synthesis and basic spectroscopic properties of the racemic mixture are established, there is a notable lack of published data concerning the specific properties and experimental protocols for the individual enantiomers. This guide has provided a comprehensive overview of the known information and has outlined generalized yet detailed methodologies for chiral separation and potential strategies for enantioselective synthesis. Further research is warranted to isolate the enantiomers, characterize their specific properties such as optical rotation, and develop robust, validated analytical methods for their quantification. Such advancements will be crucial for any future applications in fields where stereochemistry plays a critical role, including pharmaceuticals and advanced materials.

A Technical Guide to the Key Chemical Reactions of 2,6-Dimethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the core chemical reactions involving 2,6-dimethyl-2-heptanol. This tertiary alcohol is a valuable intermediate in organic synthesis, finding applications in the fragrance industry and as a building block for more complex molecules. Understanding its reactivity is crucial for its effective utilization in research and development. This guide details the synthesis of this compound and explores its characteristic reactions, including dehydration, oxidation, and esterification, supported by experimental protocols and quantitative data.

Synthesis of this compound

The primary route for the synthesis of this compound is a two-step process involving a Grignard reaction followed by catalytic hydrogenation.[1]

Step 1: Grignard Reaction of 6-Methyl-5-hepten-2-one (B42903)

The synthesis commences with the reaction of 6-methyl-5-hepten-2-one with a methylmagnesium halide (typically methylmagnesium chloride or bromide) in an appropriate solvent like tetrahydrofuran (B95107) (THF). This nucleophilic addition of the Grignard reagent to the ketone functionality yields the intermediate unsaturated alcohol, 2,6-dimethyl-5-hepten-2-ol.

Experimental Protocol: Grignard Reaction

  • Reaction Setup: A dry, four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and a nitrogen inlet is charged with magnesium turnings and anhydrous tetrahydrofuran (THF).

  • Initiation: A small amount of an initiator, such as benzyl (B1604629) magnesium chloride or benzyl magnesium bromide, is added to the magnesium suspension to activate the reaction.

  • Grignard Reagent Formation: Methyl chloride, methyl bromide, or methyl iodide is then slowly added to the mixture to form the methylmagnesium halide Grignard reagent. The reaction is monitored by the disappearance of the magnesium turnings.

  • Reaction with Ketone: A solution of 6-methyl-5-hepten-2-one in THF is added dropwise to the prepared Grignard reagent at a controlled temperature, typically between 20-60°C. The addition is carried out over a period of 2-5 hours.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a dilute acid, such as 20% acetic acid. The organic layer is separated, washed until neutral, and the solvent is removed to yield the crude 2,6-dimethyl-5-hepten-2-ol.

Step 2: Catalytic Hydrogenation

The unsaturated intermediate, 2,6-dimethyl-5-hepten-2-ol, is subsequently hydrogenated to yield the saturated target molecule, this compound. This step involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbon-carbon double bond.

Experimental Protocol: Catalytic Hydrogenation

  • Catalyst: The crude 2,6-dimethyl-5-hepten-2-ol is dissolved in a suitable solvent. A catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere in a hydrogenation apparatus. The reaction is typically carried out at a specific pressure and temperature until the uptake of hydrogen ceases.

  • Purification: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated, and the resulting this compound can be purified by distillation.

Quantitative Data: Synthesis

StepReactantsProductCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
16-Methyl-5-hepten-2-one, Methylmagnesium chloride2,6-Dimethyl-5-hepten-2-ol-THF20-602-595 (conversion)
22,6-Dimethyl-5-hepten-2-ol, H₂This compoundPd/C, Pt/C, or Raney NiNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Logical Relationship: Synthesis Pathway

Synthesis A 6-Methyl-5-hepten-2-one C 2,6-Dimethyl-5-hepten-2-ol A->C Grignard Reaction B Methylmagnesium Halide B->C E This compound C->E Hydrogenation D H₂ / Catalyst D->E

Caption: Synthesis of this compound.

Dehydration of this compound

The acid-catalyzed dehydration of this compound is an elimination reaction that results in the formation of alkenes. Due to the structure of the alcohol, two primary products can be expected: 2,6-dimethyl-2-heptene (B14727891) (the more substituted and generally major product according to Zaitsev's rule) and 2,6-dimethyl-1-heptene (B165590) (the less substituted, minor product). The reaction proceeds via a carbocation intermediate.

Experimental Protocol: Dehydration

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place this compound.

  • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid, is cautiously added to the alcohol.

  • Reaction: The mixture is gently heated. The alkene products, being more volatile than the starting alcohol, will distill as they are formed.

  • Work-up: The collected distillate is washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water. The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Purification: The final alkene products can be separated and purified by fractional distillation.

Quantitative Data: Dehydration Products

Product NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2,6-Dimethyl-2-hepteneC₉H₁₈126.24Not Specified
2,6-Dimethyl-1-hepteneC₉H₁₈126.24Not Specified

Signaling Pathway: Dehydration Mechanism

Dehydration A This compound B Protonation of Hydroxyl Group A->B H⁺ C Loss of Water (Carbocation Formation) B->C -H₂O D Deprotonation C->D E 2,6-Dimethyl-2-heptene (Major) D->E F 2,6-Dimethyl-1-heptene (Minor) D->F

Caption: Mechanism of acid-catalyzed dehydration.

Oxidation of this compound

As a tertiary alcohol, this compound is resistant to oxidation under standard conditions. Common oxidizing agents such as chromic acid (formed from potassium dichromate and sulfuric acid) or potassium permanganate (B83412) do not readily oxidize tertiary alcohols because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed. Under harsh conditions, such as high temperatures and very strong oxidizing agents, oxidation may occur, but it typically leads to the cleavage of carbon-carbon bonds and the formation of a mixture of smaller carboxylic acids.

Experimental Protocol: Oxidation Test

  • Reagents: A solution of potassium dichromate in dilute sulfuric acid (Jones reagent).

  • Procedure: To a small amount of this compound in a test tube, a few drops of the Jones reagent are added. The mixture is gently warmed.

  • Observation: No color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) is expected, indicating the absence of a reaction.

Logical Relationship: Oxidation Resistance

Oxidation A This compound (Tertiary Alcohol) C No Reaction A->C B Standard Oxidizing Agents (e.g., K₂Cr₂O₇/H₂SO₄) B->C

Caption: Resistance of tertiary alcohols to oxidation.

Esterification of this compound

This compound can undergo esterification with carboxylic acids or their derivatives (such as acid anhydrides or acid chlorides) to form esters. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method.

Experimental Protocol: Fischer-Speier Esterification with Acetic Acid

  • Reaction Setup: In a round-bottom flask, combine this compound and an excess of glacial acetic acid.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester. The removal of water as it is formed (e.g., using a Dean-Stark apparatus) can also be employed to increase the yield.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether. The organic layer is then washed with a saturated sodium bicarbonate solution to remove unreacted acetic acid and the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent, and the solvent is removed by rotary evaporation. The resulting ester, 2,6-dimethyl-2-heptyl acetate, can be purified by distillation.

Quantitative Data: Esterification Product

Product NameMolecular FormulaMolecular Weight ( g/mol )
2,6-Dimethyl-2-heptyl acetateC₁₁H₂₂O₂186.30

Experimental Workflow: Fischer Esterification

Esterification A Mix this compound, Acetic Acid, and Acid Catalyst B Heat under Reflux A->B C Cool and Dilute with Water B->C D Extract with Organic Solvent C->D E Wash with NaHCO₃ and Brine D->E F Dry and Evaporate Solvent E->F G Purify by Distillation F->G H 2,6-Dimethyl-2-heptyl acetate G->H

Caption: Workflow for Fischer esterification.

References

2,6-Dimethyl-2-heptanol: A Technical Guide to Commercial Availability, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethyl-2-heptanol, a branched-chain alcohol with applications primarily in the fragrance and flavor industries and as a chemical intermediate. This document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents a detailed experimental protocol for its synthesis based on publicly available methods. While this guide is intended for a scientific audience, it is important to note that extensive searches of scientific literature and databases did not yield significant information on the biological activity or involvement of this compound in specific signaling pathways relevant to drug development.

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers, catering to both research and industrial needs. The typical purity offered ranges from 98% to over 99%. Below is a summary of prominent suppliers and their offerings.

Table 1: Commercial Suppliers of this compound

SupplierAvailable Grades/PurityCAS NumberNotes
Thermo Scientific 99%13254-34-7Formerly part of the Alfa Aesar portfolio.
Sigma-Aldrich (Merck) AldrichCPR13254-34-7Sold "as-is" for early discovery research; buyer assumes responsibility for confirming identity and purity.[1]
Santa Cruz Biotechnology Research Grade13254-34-7Intended for research use only.
Chem-Impex International 98-100% (GC)13254-34-7Offers various pack sizes from grams to kilograms.[2]
ODOWELL Fragrance Grade13254-34-7A manufacturer in China, also known as Dimetol.
Parchem Specialty Chemical13254-34-7Supplier of "dimetol".
ACS International Fragrance Grade13254-34-7Marketed as Dimethyl Heptanol for fragrance applications.
ChemicalBull Industrial Grade13254-34-7Manufacturer and distributor in India.

Physicochemical Properties

This compound is a colorless liquid with a characteristic floral odor. Its branched structure influences its physical properties, such as solubility and boiling point. A compilation of its key physicochemical data is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13254-34-7Multiple Sources
Molecular Formula C₉H₂₀OPubChem[3]
Molecular Weight 144.25 g/mol PubChem[3]
Appearance Colorless liquidECHEMI[4]
Odor Floral, reminiscent of freesiaECHEMI[4], The Fragrance Conservatory[5]
Density ~0.814 - 0.822 g/cm³ at 20°CChem-Impex[2], Polic Chemical[6]
Boiling Point 173 - 181 °CECHEMI[4], Thermo Scientific[7]
Melting Point -10 °CECHEMI[4]
Flash Point 63 °C (145.4 °F)Thermo Scientific[7], ECHEMI[4]
Refractive Index ~1.425 - 1.427 at 20°CECHEMI[4], Thermo Scientific[7]
Solubility Slightly soluble in waterECHEMI[4]
Purity (Typical) 98-100% (by GC)Chem-Impex[2]

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is a two-step process involving a Grignard reaction followed by hydrogenation.[4][8] The following protocol is a detailed representation of this synthetic route.

Experimental Protocol: Synthesis via Grignard Reaction and Hydrogenation

Step 1: Grignard Reaction - Synthesis of 2,6-Dimethyl-5-hepten-2-ol

This step involves the reaction of 6-methyl-5-hepten-2-one (B42903) with a methyl magnesium halide (Grignard reagent).

  • Materials:

    • 6-methyl-5-hepten-2-one

    • Methylmagnesium bromide (or chloride) solution in a suitable ether solvent (e.g., THF, diethyl ether)

    • Anhydrous ether (THF or diethyl ether)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Magnesium sulfate (B86663) (anhydrous)

    • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet.

    • Charge the flask with the methylmagnesium halide solution under an inert atmosphere.

    • Dissolve 6-methyl-5-hepten-2-one in anhydrous ether in the dropping funnel.

    • Add the solution of 6-methyl-5-hepten-2-one dropwise to the Grignard reagent with stirring. Maintain the reaction temperature between 20-40°C, using an ice bath for cooling if necessary.

    • After the addition is complete, continue stirring the reaction mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,6-Dimethyl-5-hepten-2-ol.

    • The crude product can be purified by vacuum distillation.

Step 2: Hydrogenation - Synthesis of this compound

This step involves the reduction of the double bond in 2,6-Dimethyl-5-hepten-2-ol.

  • Materials:

    • 2,6-Dimethyl-5-hepten-2-ol (from Step 1)

    • Palladium on carbon (5% or 10% Pd/C) or another suitable hydrogenation catalyst (e.g., Raney nickel)

    • Ethanol (B145695) or another suitable solvent

    • Hydrogen gas source

    • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)

  • Procedure:

    • Dissolve the purified 2,6-Dimethyl-5-hepten-2-ol in ethanol in a suitable hydrogenation flask.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the reaction vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to yield this compound.

    • Further purification can be achieved by distillation if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow of this compound cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Hydrogenation start_materials_1 6-methyl-5-hepten-2-one + Methylmagnesium Halide reaction_1 Grignard Reaction (Anhydrous Ether, 20-40°C) start_materials_1->reaction_1 workup_1 Aqueous Workup (NH4Cl solution) reaction_1->workup_1 purification_1 Purification (Vacuum Distillation) workup_1->purification_1 intermediate 2,6-Dimethyl-5-hepten-2-ol purification_1->intermediate reaction_2 Hydrogenation (Ethanol, RT) intermediate->reaction_2 catalyst Pd/C Catalyst + H2 Gas catalyst->reaction_2 workup_2 Catalyst Filtration reaction_2->workup_2 final_product This compound workup_2->final_product

Caption: A diagram illustrating the two-step synthesis of this compound.

Applications and Biological Activity

The primary documented applications of this compound are in the fragrance and flavor industries, where it is valued for its floral and citrus notes.[4][5] It also serves as a chemical intermediate in the synthesis of other organic compounds.[2]

A thorough search of scientific literature and chemical databases (including PubMed, Scopus, and PubChem) was conducted to identify any reported biological activities, involvement in signaling pathways, or applications in drug development for this compound. As of the date of this guide, no significant data were found to suggest a direct role of this compound in any specific biological signaling pathway or as a pharmacological agent. Its use appears to be confined to non-biological applications.

Logical Relationship of Physicochemical Properties to Applications

The utility of this compound in its primary applications can be logically linked to its physicochemical properties.

Properties_Applications Relationship between Properties and Applications cluster_properties Physicochemical Properties cluster_applications Applications odor Floral/Citrus Odor fragrance Fragrance & Flavor Industry odor->fragrance volatility Moderate Volatility volatility->fragrance structure Branched-chain Alcohol Structure intermediate Chemical Intermediate structure->intermediate solubility Good Solvent for Organics solubility->intermediate

Caption: Logical connections between the properties of this compound and its uses.

Conclusion

This compound is a commercially accessible branched-chain alcohol with well-defined physicochemical properties and established synthetic routes. Its primary applications are in the fragrance and flavor industries and as a chemical intermediate. For researchers, scientists, and drug development professionals, it is crucial to note the current lack of published data on its biological activity and its involvement in signaling pathways. Future research may uncover novel biological roles for this compound, but at present, its utility in a biomedical research context has not been established.

References

Methodological & Application

Application Notes and Protocols: Grignard Synthesis of 2,6-Dimethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 2,6-dimethyl-2-heptanol via a Grignard reaction. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, such as a carbonyl compound. This protocol details the synthesis of the tertiary alcohol this compound by reacting isohexylmagnesium bromide (formed in situ from 2-bromo-6-methylheptane) with acetone (B3395972). The resulting alkoxide is then protonated in an acidic workup to yield the final product.[2][3][4][5]

Data Presentation

The following table summarizes the key reactants, their properties, and the proposed quantities for this synthesis.

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentProposed Mass/Volume
2-Bromo-6-methylheptane (B1618059)C₈H₁₇Br193.121.019.3 g
Magnesium TurningsMg24.311.22.9 g
AcetoneC₃H₆O58.081.05.8 g (7.4 mL)
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-~200 mL
IodineI₂253.81catalytic1-2 small crystals
10% Sulfuric AcidH₂SO₄98.08-~100 mL

Experimental Protocol

1. Preparation of Glassware and Reagents:

  • All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.[6]

  • The magnesium turnings should be placed in the reaction flask.

  • Anhydrous diethyl ether is used as the solvent. All reagents must be anhydrous as Grignard reagents are highly reactive with water.[1][7][8]

2. Formation of the Grignard Reagent (Isohexylmagnesium Bromide):

  • To the three-necked flask containing magnesium turnings (1.2 eq), add approximately 50 mL of anhydrous diethyl ether and a small crystal of iodine as an initiator.[7] The iodine will help to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 2-bromo-6-methylheptane (1.0 eq) in 50 mL of anhydrous diethyl ether.

  • Add a small portion (approximately 10%) of the 2-bromo-6-methylheptane solution to the magnesium suspension. The reaction is expected to start, which is indicated by a color change (brownish-gray) and gentle refluxing of the ether. If the reaction does not initiate, gentle warming of the flask may be required.

  • Once the reaction has started, add the remaining 2-bromo-6-methylheptane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

3. Reaction with Acetone:

  • Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

  • Prepare a solution of acetone (1.0 eq) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Add the acetone solution dropwise to the stirred Grignard reagent. This reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

4. Quenching and Work-up:

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully add 100 mL of 10% sulfuric acid dropwise to quench the reaction and protonate the alkoxide. This will also dissolve any unreacted magnesium.

  • Transfer the mixture to a separatory funnel. The organic layer (containing the product in diethyl ether) will separate from the aqueous layer.

  • Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine all the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

5. Purification and Characterization:

  • Filter the drying agent and remove the diethyl ether solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to obtain pure this compound.

  • The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Reaction Scheme

Reaction_Scheme Grignard Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Bromo-6-methylheptane I1 Isohexylmagnesium Bromide (Grignard Reagent) R1->I1 + Mg in Diethyl Ether R2 Magnesium (Mg) R2->I1 R3 Acetone I2 Magnesium Alkoxide R3->I2 I1->I2 + Acetone P1 This compound I2->P1 + H₃O⁺ (Workup)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Grignard_Workflow start Start: Prepare Anhydrous Glassware and Reagents grignard_formation 1. Grignard Reagent Formation - Add Mg turnings and ether to flask. - Add 2-bromo-6-methylheptane dropwise. - Reflux to complete formation. start->grignard_formation reaction 2. Reaction with Acetone - Cool Grignard reagent to 0°C. - Add acetone solution dropwise. - Stir at room temperature. grignard_formation->reaction workup 3. Quenching and Work-up - Quench with 10% H₂SO₄. - Separate organic and aqueous layers. - Extract aqueous layer with ether. - Wash and dry organic layer. reaction->workup purification 4. Purification - Remove solvent via rotary evaporation. - Purify by vacuum distillation. workup->purification characterization 5. Characterization - Analyze by NMR and IR spectroscopy. purification->characterization end End: Pure this compound characterization->end

Caption: Experimental workflow for the Grignard synthesis.

References

Purification of 2,6-Dimethyl-2-heptanol by Fractional Distillation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of 2,6-Dimethyl-2-heptanol using fractional distillation. This method is particularly suited for separating the target alcohol from impurities with close boiling points, which are common in its synthesis, such as unreacted starting materials or intermediates.

Introduction

This compound is a tertiary alcohol used as a fragrance ingredient and a precursor in the synthesis of other organic molecules. Its synthesis, often involving a Grignard reaction followed by hydrogenation, can result in a crude product containing impurities. Fractional distillation is a robust technique for purifying such liquid compounds, especially when the boiling points of the components are close. Due to the relatively high boiling point of this compound, vacuum fractional distillation is the recommended method to prevent decomposition at elevated temperatures.

Data Presentation

A summary of the physical properties of this compound and its potential impurities is presented in the table below. This data is crucial for designing and monitoring the fractional distillation process.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgDensity (g/mL)Refractive Index (n20/D)
This compound C₉H₂₀O144.25179-181[1]~0.81[2]1.425-1.427[2]
6-Methyl-5-hepten-2-one (B42903)C₈H₁₄O126.20172-174[1][2]~0.855 (at 25°C)[3][4]~1.439[3][4]
2,6-Dimethyl-5-hepten-2-olC₉H₁₈O142.24~203.2Not readily availableNot readily available

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound by vacuum fractional distillation.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Fractionating column (e.g., Vigreux or packed column with sufficient theoretical plates)

  • Distillation head with a condenser and vacuum adapter

  • Receiving flasks (multiple, for collecting different fractions)

  • Thermometer or temperature probe

  • Heating mantle with a stirrer

  • Vacuum pump and vacuum trap

  • Manometer

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

  • Standard laboratory glassware and clamps

  • Gas chromatograph (GC) for purity analysis

Pre-Distillation Preparation
  • Sample Preparation: If the crude product contains solid impurities (e.g., hydrogenation catalyst), it should be filtered prior to distillation.

  • Apparatus Assembly:

    • Assemble the vacuum fractional distillation apparatus as depicted in the workflow diagram. Ensure all glassware is clean, dry, and free of cracks.

    • Use appropriate joint grease for all ground-glass joints to ensure a good seal under vacuum.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.

    • The fractionating column should be positioned vertically and may be insulated with glass wool to maintain the temperature gradient.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a circulating water bath.

    • Connect the vacuum adapter to a vacuum trap and then to the vacuum pump. Include a manometer in the system to monitor the pressure.

Fractional Distillation Procedure
  • Charging the Flask: Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.

  • Initiating the Distillation:

    • Begin stirring the crude mixture.

    • Slowly and carefully apply the vacuum to the system. The pressure should be reduced to the desired level (e.g., 10 mmHg).

    • Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.

  • Collecting the Fractions:

    • Forerun: The first fraction to distill will likely be low-boiling impurities and residual solvents. This "forerun" should be collected in a separate receiving flask and discarded. The temperature will be unstable during this phase.

    • Intermediate Fraction: As the temperature stabilizes, a fraction containing a mixture of the starting material (6-methyl-5-hepten-2-one) and the product may be collected. The boiling point of this fraction will be between that of the impurity and the product.

    • Product Fraction: As the temperature rises and stabilizes at the boiling point of this compound at the given pressure (approximately 79-81 °C at 10 mmHg), change the receiving flask to collect the purified product. A slow and steady distillation rate is crucial for good separation. This is achieved by carefully controlling the heating and the reflux ratio.

    • Residue: As the distillation nears completion, the temperature may start to rise again, indicating the presence of higher-boiling impurities (like 2,6-dimethyl-5-hepten-2-ol). At this point, stop the distillation to avoid contaminating the purified product. The material remaining in the distillation flask is the residue.

  • Shutdown Procedure:

    • Turn off the heating mantle and allow the system to cool down.

    • Slowly and carefully release the vacuum.

    • Once the system is at atmospheric pressure, disassemble the apparatus.

Post-Distillation Analysis
  • Purity Assessment: The purity of the collected fractions should be determined by Gas Chromatography (GC). A pure sample of this compound should show a single major peak.

  • Characterization: The identity of the purified product can be confirmed by comparing its refractive index and spectroscopic data (e.g., NMR, IR) with known values.

Mandatory Visualization

Purification_Workflow Workflow for the Purification of this compound cluster_prep Pre-Distillation cluster_distillation Fractional Distillation cluster_analysis Post-Distillation Analysis cluster_output Final Products crude Crude this compound filtration Filtration (if solids present) crude->filtration assembly Apparatus Assembly filtration->assembly charge Charge Flask assembly->charge vacuum Apply Vacuum charge->vacuum heat Gentle Heating vacuum->heat collect_forerun Collect Forerun (Impurities) heat->collect_forerun collect_product Collect Product Fraction collect_forerun->collect_product waste Waste (Forerun & Residue) collect_forerun->waste collect_residue Stop & Collect Residue collect_product->collect_residue gc_analysis GC Purity Analysis collect_product->gc_analysis collect_residue->waste characterization Characterization (RI, NMR, IR) gc_analysis->characterization purified_product Purified this compound characterization->purified_product

Caption: Workflow for the purification of this compound.

References

Application Note: Quantitative Analysis of 2,6-Dimethyl-2-heptanol in Essential Oil Matrices using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2,6-Dimethyl-2-heptanol in complex essential oil matrices. This protocol is designed for researchers, scientists, and quality control professionals in the pharmaceutical, fragrance, and natural products industries. The method demonstrates high sensitivity, accuracy, and precision, making it suitable for routine quality assessment and research applications.

Introduction

This compound is a tertiary alcohol that may be present in various essential oils, contributing to their overall aromatic profile and potential biological activity. Accurate quantification of this and other terpene alcohols is crucial for the quality control, standardization, and authentication of essential oils. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.[1] This method offers excellent resolution and sensitivity, and the mass spectrometer provides definitive identification of the analytes.

This application note provides a comprehensive protocol for the sample preparation, GC-MS analysis, and method validation for the quantitative determination of this compound in essential oil samples.

Experimental

Materials and Reagents
  • Solvent: Hexane (or Ethyl Acetate), HPLC grade or equivalent

  • Reference Standard: this compound (≥98% purity)

  • Internal Standard (IS): 1-Octanol (or other suitable non-interfering compound)

  • Essential Oil Sample: e.g., Lavender, Clary Sage, or other relevant essential oil

  • Anhydrous Sodium Sulfate

Instrumentation

A standard Gas Chromatograph equipped with a Mass Spectrometric detector was used. The following configuration is recommended:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Autosampler: Agilent 7693A (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Preparation of Standard and Sample Solutions

2.3.1. Standard Stock Solution (1000 µg/mL):

Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane.

2.3.2. Internal Standard Stock Solution (1000 µg/mL):

Accurately weigh 100 mg of 1-Octanol into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane.

2.3.3. Calibration Standards:

Prepare a series of calibration standards by serial dilution of the this compound stock solution to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.3.4. Sample Preparation:

Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask. Add the internal standard to achieve a concentration of 10 µg/mL and dilute to volume with hexane. If the sample contains particulate matter, pass it through a 0.45 µm syringe filter or a small column of anhydrous sodium sulfate.

GC-MS Parameters

The following instrumental parameters are recommended and should be optimized for the specific instrument in use:

Parameter Setting
GC Inlet Split/Splitless, Split ratio 50:1
Inlet Temperature250 °C
Injection Volume1 µL
Carrier GasHelium, Constant Flow @ 1.0 mL/min
Oven Program
Initial Temperature60 °C, hold for 2 min
Ramp Rate 15 °C/min to 150 °C
Ramp Rate 220 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) & Full Scan
Full Scan Range m/z 40-400
SIM Ions for Quantification
This compoundQuantifier: m/z 59, Qualifiers: m/z 43, 69
1-Octanol (IS)Quantifier: m/z 56, Qualifiers: m/z 43, 70

Data Analysis and Quantification

Identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the reference standard. For quantification, a calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of this compound in the essential oil sample is then calculated using the regression equation of the calibration curve.

Method Validation (Illustrative Data)

A full method validation should be performed according to ICH guidelines.[2][3] The following table summarizes typical performance data for the analysis of a similar tertiary alcohol (linalool) in an essential oil matrix, which can be considered indicative for this compound.[2][3]

Parameter Result
Linearity (R²) > 0.998
Linear Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (Recovery %) 95.2 - 104.5 %
Precision (RSD %)
- Intra-day< 3.5 %
- Inter-day< 5.0 %

Experimental Workflow and Diagrams

The overall workflow for the GC-MS analysis of this compound in essential oils is depicted below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Start weigh_sample Weigh Essential Oil Sample start->weigh_sample weigh_std Weigh this compound Standard start->weigh_std prep_is Prepare Internal Standard Solution start->prep_is prep_sample Prepare Sample Solution weigh_sample->prep_sample prep_stock Prepare Stock Solutions weigh_std->prep_stock prep_is->prep_stock prep_is->prep_sample prep_cal Prepare Calibration Standards prep_stock->prep_cal inject Inject into GC-MS prep_cal->inject calibrate Generate Calibration Curve prep_cal->calibrate prep_sample->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification (RT & Mass Spectrum) detect->identify integrate Peak Integration identify->integrate quantify Quantify Analyte Concentration integrate->quantify calibrate->quantify report Generate Report quantify->report end End report->end

Figure 1. GC-MS Analysis Workflow.

GCMS_Protocol_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs essential_oil Essential Oil Sample preparation Sample & Standard Preparation - Dilution - Addition of IS essential_oil->preparation reference_std This compound Standard reference_std->preparation internal_std Internal Standard internal_std->preparation solvent Solvent (Hexane) solvent->preparation gcms_analysis GC-MS Analysis - Separation on HP-5ms - EI Ionization - SIM/Scan Detection preparation->gcms_analysis data_processing Data Processing - Peak Identification - Integration - Calibration Curve gcms_analysis->data_processing quant_result Quantitative Result Concentration of this compound (µg/mL) data_processing->quant_result qual_result Qualitative Result - Retention Time - Mass Spectrum data_processing->qual_result validation_report Method Validation Report - Linearity - Accuracy - Precision data_processing->validation_report

Figure 2. Logical Flow of the Analytical Protocol.

Conclusion

The described GC-MS method provides a reliable and robust protocol for the quantitative analysis of this compound in essential oil matrices. The method is sensitive, accurate, and precise, making it a valuable tool for quality control and research in various industries. Proper method validation is crucial for ensuring the reliability of the obtained results.

References

Application Notes & Protocols: Quantitative Analysis of 2,6-Dimethyl-2-heptanol using an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethyl-2-heptanol is a tertiary alcohol with applications in various chemical syntheses and as a potential fragrance component.[1][2] Accurate quantification of this analyte is crucial for quality control, reaction monitoring, and formulation development. This document provides a detailed protocol for the quantitative analysis of this compound in a non-complex matrix using gas chromatography with flame ionization detection (GC-FID) and an internal standard.

The internal standard method is a widely used technique in chromatography to improve the precision and accuracy of quantitative analysis.[3][4][5] It involves adding a known amount of a non-endogenous compound (the internal standard) to both the calibration standards and the unknown samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively corrects for variations in injection volume, sample evaporation, and instrumental drift.[3]

Principle of the Method

This method employs gas chromatography to separate this compound from the sample matrix. A flame ionization detector (FID) is used for detection, which provides a response proportional to the mass of the carbon-containing analyte. For accurate quantification, 2-Methyl-2-hexanol is proposed as a suitable internal standard due to its structural similarity and chromatographic behavior relative to this compound. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the known concentration of this compound. The concentration of this compound in unknown samples is then determined from this calibration curve.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (Purity ≥ 98%)[6]

  • Internal Standard (IS): 2-Methyl-2-hexanol (Purity ≥ 98%)

  • Solvent: Dichloromethane (B109758) (GC grade)

  • Glassware: Volumetric flasks, pipettes, and autosampler vials with caps.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[7]

  • Data Acquisition and Processing Software

Preparation of Standard Solutions

3.3.1. Primary Stock Solutions (10 mg/mL)

  • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Accurately weigh approximately 100 mg of 2-Methyl-2-hexanol (Internal Standard) into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

3.3.2. Internal Standard Working Solution (1 mg/mL)

  • Pipette 1 mL of the 10 mg/mL 2-Methyl-2-hexanol primary stock solution into a 10 mL volumetric flask and dilute to the mark with dichloromethane.

3.3.3. Calibration Standards

Prepare a series of calibration standards by spiking the appropriate amount of the this compound primary stock solution and a constant amount of the internal standard working solution into volumetric flasks and diluting with dichloromethane as described in the table below.

Calibration StandardConcentration of this compound (µg/mL)Volume of this compound Stock (10 mg/mL)Volume of IS Working Solution (1 mg/mL)Final Volume (mL)
15050 µL100 µL10
2100100 µL100 µL10
3250250 µL100 µL10
4500500 µL100 µL10
5750750 µL100 µL10
610001 mL100 µL10
Sample Preparation
  • Accurately weigh an appropriate amount of the sample into a 10 mL volumetric flask.

  • Add 100 µL of the 1 mg/mL internal standard working solution.

  • Dilute to the mark with dichloromethane.

  • Mix thoroughly and transfer an aliquot to an autosampler vial for GC analysis.

GC-FID Conditions
  • Injector Temperature: 250 °C[7]

  • Injection Mode: Split (Split ratio 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[7]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C[7]

    • Hold: 5 minutes at 200 °C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

Data Presentation and Analysis

Calibration Curve

Analyze the calibration standards in triplicate. Record the peak areas for this compound and the internal standard (2-Methyl-2-hexanol). Calculate the peak area ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the peak area ratio against the concentration of this compound. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Table 1: Illustrative Calibration Data

Concentration of this compound (µg/mL)Peak Area of this compound (Mean)Peak Area of 2-Methyl-2-hexanol (IS) (Mean)Peak Area Ratio (Analyte/IS)
5015,234148,9870.102
10030,567149,1230.205
25076,456148,8540.514
500153,123149,0321.027
750229,876148,9991.543
1000306,543149,0112.057

Linear Regression Results:

  • Equation: y = 0.00205x + 0.001

  • R²: 0.9998

Sample Analysis

Inject the prepared samples and record the peak areas for this compound and the internal standard. Calculate the peak area ratio for each sample. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the samples.

Table 2: Illustrative Sample Quantification

Sample IDPeak Area of this compoundPeak Area of 2-Methyl-2-hexanol (IS)Peak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Sample 1112,876149,0540.757368.8
Sample 2187,453148,9881.258613.2
Sample 3254,321149,1121.706831.7

Visualizations

Experimental Workflow

experimental_workflow prep_standards Prepare Calibration Standards add_is Add Internal Standard prep_standards->add_is prep_samples Prepare Samples prep_samples->add_is gc_analysis GC-FID Analysis add_is->gc_analysis data_acquisition Data Acquisition (Peak Areas) gc_analysis->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve quantification Quantify Analyte in Samples data_acquisition->quantification calibration_curve->quantification results Results quantification->results

Caption: Workflow for quantitative analysis of this compound.

Internal Standard Calibration Principle

internal_standard_principle analyte Analyte (this compound) response Instrument Response (Peak Area) analyte->response Variable internal_standard Internal Standard (2-Methyl-2-hexanol) internal_standard->response Constant Amount ratio Peak Area Ratio (Analyte / IS) response->ratio calibration Calibration Curve (Ratio vs. Concentration) ratio->calibration concentration Analyte Concentration concentration->calibration

Caption: Principle of the internal standard method for calibration.

References

Application of 2,6-Dimethyl-2-heptanol as a Solvent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-2-heptanol is a tertiary alcohol recognized for its utility as a chemical intermediate and a fragrance component.[1] Its branched structure and hydroxyl group impart specific physical and chemical properties that suggest its potential as a specialized solvent in organic synthesis. This document provides an overview of its characteristics, explores its theoretical applications as a solvent, and presents hypothetical protocols for its use in relevant organic reactions. While documented examples in the scientific literature of its use as a primary solvent are scarce, its properties allow for informed predictions of its behavior and utility in a laboratory setting.

Physicochemical Properties and Solvent Profile

The suitability of a solvent for a particular reaction is determined by its physical and chemical properties. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₂₀O[1]
Molecular Weight 144.25 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 178 - 180 °C[1]
Density 0.814 g/cm³[1]
Refractive Index 1.424 - 1.428 (at 20°C)[1]
Flash Point 68 °C (closed cup)
Solubility Soluble in organic solvents, limited solubility in water.

Solvent Characteristics:

  • Polar Protic Solvent: The presence of a hydroxyl group allows this compound to act as a hydrogen bond donor, classifying it as a polar protic solvent.

  • Steric Hindrance: As a tertiary alcohol, the hydroxyl group is sterically hindered. This can influence its reactivity and its ability to coordinate with reagents.

  • High Boiling Point: Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures.

  • Non-coordinating Nature (in certain contexts): The bulky nature of the molecule may render the oxygen atom less coordinating compared to less hindered alcohols, which could be advantageous in specific reactions where solvent coordination to a metal center is undesirable.

Theoretical Applications in Organic Synthesis

Based on its properties as a sterically hindered, polar protic solvent, this compound could theoretically be employed in several types of organic reactions.

Polar protic solvents are known to facilitate Sₙ1 reactions by stabilizing the carbocation intermediate and the leaving group. The high boiling point of this compound would allow for conducting these reactions at elevated temperatures, potentially increasing the reaction rate.

Logical Workflow for an Sₙ1 Reaction

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve Substrate in This compound B Add Nucleophile A->B C Heat to Desired Temperature B->C D Monitor Reaction Progress (TLC, GC, etc.) C->D E Cool Reaction Mixture D->E Upon Completion F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify Product (Chromatography, Distillation) H->I

Caption: General workflow for a hypothetical Sₙ1 reaction using this compound as a solvent.

Similar to Sₙ1 reactions, E1 reactions proceed through a carbocation intermediate and are thus favored by polar protic solvents. The dehydration of a tertiary alcohol to an alkene is a classic example where a high-boiling polar protic solvent could be beneficial.

Hypothetical Experimental Protocols

Disclaimer: The following protocols are theoretical and designed for illustrative purposes. They are based on general procedures for similar reactions and should be adapted and optimized by the user.

Objective: To investigate the rate of solvolysis of tert-butyl chloride in this compound.

Materials:

  • tert-Butyl chloride

  • This compound (anhydrous)

  • Bromothymol blue indicator

  • Standard laboratory glassware (reaction flask, condenser, burette)

  • Heating mantle with temperature control

  • Magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of this compound.

  • Add a few drops of bromothymol blue indicator to the solvent.

  • Heat the solvent to the desired reaction temperature (e.g., 80°C, 100°C, 120°C) with stirring.

  • Once the temperature is stable, add 1.0 mL of tert-butyl chloride to the reaction mixture and start a timer.

  • The reaction will produce HCl, which will cause the indicator to change color from blue to yellow.

  • Record the time required for the color change to occur.

  • Repeat the experiment at different temperatures to determine the effect of temperature on the reaction rate.

Expected Outcome: The rate of the reaction is expected to increase with temperature. This experiment would provide data on the suitability of this compound as a solvent for Sₙ1 reactions and its performance at elevated temperatures.

Temperature (°C)Hypothetical Reaction Time (s)
801800
100600
120200

Decision Pathway for Solvent Selection in Nucleophilic Substitution

G start Substrate Type primary Primary Alkyl Halide start->primary secondary Secondary Alkyl Halide start->secondary tertiary Tertiary Alkyl Halide start->tertiary sn2_favored Sₙ2 Favored primary->sn2_favored solvent_choice Solvent Choice for Sₙ1 secondary->solvent_choice Depends on Nucleophile and Solvent sn1_favored Sₙ1 Favored tertiary->sn1_favored sn1_favored->solvent_choice dmh_solvent This compound (High Temp, Polar Protic) solvent_choice->dmh_solvent High Temperature Required other_solvents Other Polar Protic Solvents (e.g., EtOH, H₂O) solvent_choice->other_solvents Lower Temperature

Caption: A decision-making diagram for selecting this compound as a solvent in nucleophilic substitution reactions.

Objective: To synthesize an alkene via the acid-catalyzed dehydration of a tertiary alcohol using this compound as a high-boiling solvent.

Materials:

  • 2-Methyl-2-butanol (B152257)

  • This compound

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (distillation apparatus, separatory funnel)

  • Heating mantle

Procedure:

  • Set up a simple distillation apparatus.

  • In the distillation flask, combine 20 mL of 2-methyl-2-butanol and 40 mL of this compound.

  • Slowly add 1 mL of concentrated sulfuric acid to the mixture while swirling.

  • Heat the mixture to a gentle boil. The lower-boiling alkene product will distill over.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Characterize the product (e.g., by GC-MS or NMR) to determine the product distribution (Zaitsev and Hofmann products).

Expected Outcome: The use of this compound as a high-boiling solvent allows for a controlled reaction temperature to facilitate the dehydration while enabling the selective removal of the more volatile alkene product by distillation, driving the equilibrium towards the product side.

ReactantProduct(s)Hypothetical Yield (%)
2-Methyl-2-butanol2-Methyl-2-butene & 2-Methyl-1-butene85 (major product: 2-Methyl-2-butene)

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood. Eye and skin protection should be worn. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

While not a commonly cited solvent in the synthetic organic literature, the physicochemical properties of this compound suggest its potential as a specialized, high-boiling, polar protic solvent. Its sterically hindered nature may offer unique selectivity in certain reactions. The hypothetical protocols provided herein serve as a starting point for researchers interested in exploring the utility of this solvent in their own work. Further experimental validation is required to fully characterize its performance and scope in organic synthesis.

References

Application Notes and Protocols for the Use of 2,6-Dimethyl-2-heptanol as a Fragrance Ingredient in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,6-Dimethyl-2-heptanol, a fragrance ingredient used in cosmetic formulations. This document details its physicochemical properties, summarizes key safety and toxicological data, and provides standardized protocols for its evaluation.

Application Notes

Introduction

This compound (CAS No. 13254-3-4) is a branched-chain saturated alcohol utilized in the fragrance industry to impart a specific scent profile to consumer products.[1][2] Its molecular structure contributes to its characteristic odor and stability within cosmetic formulations.[1] As with all cosmetic ingredients, a thorough safety assessment is paramount to ensure consumer protection. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound, concluding that it is safe for its intended use under current industry standards.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for formulation development, stability testing, and understanding its behavior in cosmetic matrices.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₂₀O[4][5]
Molecular Weight 144.25 g/mol [5]
Appearance Colorless to light yellow liquid[1][6]
Odor Faint, sweet-chemical[4]
Boiling Point 178 - 180 °C[1][6]
Melting Point -10 °C[6]
Density ~0.81 - 0.822 g/cm³[4][6]
Flash Point 63 °C[6]
Refractive Index 1.425 - 1.427[6]
Vapor Pressure 18.5 Pa at 20°C[6]
Toxicological Summary

The safety of this compound has been evaluated for several toxicological endpoints. A summary of the available data is provided in Table 2.

Table 2: Summary of Toxicological Data for this compound

EndpointResultKey Findings & ValuesReference(s)
Genotoxicity Not genotoxicNegative in bacterial reverse mutation assay (Ames test) and in vitro micronucleus test.[3]
Repeated Dose Toxicity No adverse effects at relevant exposure levelsDerived No Observed Adverse Effect Level (NOAEL): 238 mg/kg/day. Margin of Exposure (MOE) calculated to be >100, indicating a low level of concern.[3]
Skin Sensitization Not a sensitizer (B1316253)No adverse effects observed in relevant studies. No Observed Effect Level (NOAEL) for induction of skin sensitization by weight of evidence is 11000 µg/cm².[3]
Phototoxicity/ Photoallergenicity Not phototoxic or photoallergenicBased on UV spectra and experimental data.[3]
Skin Irritation Causes skin irritationClassified as a skin irritant (GHS Category 2).[5][7]
Eye Irritation Causes serious eye irritationClassified as a serious eye irritant (GHS Category 2).[5][7]
Acute Oral Toxicity (Rat) LD50 = 6800 mg/kg[8]
Acute Dermal Toxicity (Rabbit) LD50 > 5 g/kg[8]

Experimental Protocols

Detailed methodologies for key safety assessments of fragrance ingredients like this compound are outlined below. These protocols are based on internationally recognized OECD guidelines.

Skin Irritation: In Vitro Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method is used to identify substances that have the potential to cause skin irritation.[2][3][9][10][11]

  • Principle: The test chemical is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model.[10] Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold.[2] Cell viability is typically measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692), which is then quantified.[10]

  • Methodology:

    • Tissue Preparation: Reconstituted human epidermis tissue models are received and equilibrated in a sterile culture medium.

    • Test Substance Application: A precise amount of this compound (liquid) is applied directly onto the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

    • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C, 5% CO₂.

    • Washing: Following incubation, the test substance is thoroughly washed from the tissue surface.

    • MTT Assay: Tissues are transferred to a fresh medium containing MTT and incubated for approximately 3 hours.

    • Formazan Extraction: The formazan dye is extracted from the tissues using a solvent (e.g., isopropanol).

    • Quantification: The optical density of the extracted formazan is measured using a spectrophotometer.

    • Data Analysis: Cell viability is calculated as a percentage relative to the negative control. A mean viability of ≤ 50% classifies the substance as a skin irritant.[10]

Eye Irritation: In Vitro Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This test method is employed to identify chemicals that have the potential to cause serious eye damage or eye irritation.[4][6][7][8][12]

  • Principle: This assay utilizes a Reconstructed Human Cornea-like Epithelium (RhCE) model.[4] The potential of a chemical to cause eye irritation is predicted by its ability to reduce the viability of the corneal epithelial cells after a defined exposure period.[8]

  • Methodology:

    • Tissue Preparation: RhCE tissue models are equilibrated in a maintenance medium.

    • Test Substance Application: A defined volume of this compound is applied to the apical surface of the RhCE tissue. Negative and positive controls are included.

    • Incubation: Tissues are exposed to the test substance for a specified duration (e.g., 30 minutes).

    • Rinsing: After exposure, the tissues are thoroughly rinsed to remove the test substance.

    • Post-Incubation: Tissues are transferred to a fresh medium and incubated for a post-exposure period to allow for the expression of cytotoxic effects.

    • Viability Assessment (MTT Assay): Similar to the skin irritation protocol, cell viability is determined using the MTT assay.

    • Data Analysis: If the mean tissue viability is ≤ 60%, the substance is classified as an eye irritant.[4] Further testing may be required to differentiate between GHS Category 1 (serious eye damage) and Category 2 (eye irritation).[4]

Phototoxicity: In Vitro 3T3 NRU Phototoxicity Test (OECD 432)

This assay is used to identify the phototoxic potential of a substance.[5][13][14][15][16]

  • Principle: The test compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of simulated sunlight (UVA/visible light).[15] Phototoxicity is determined by the relative reduction in the viability of BALB/c 3T3 mouse fibroblasts, measured by neutral red uptake (NRU).[5]

  • Methodology:

    • Cell Culture: BALB/c 3T3 cells are seeded in two 96-well plates and incubated for 24 hours to form a monolayer.[14]

    • Pre-incubation: The cells are treated with various concentrations of this compound for a short period (e.g., 1 hour).[14]

    • Irradiation: One plate is exposed to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark.[5]

    • Incubation: The treatment medium is replaced with a culture medium, and the cells are incubated for another 24 hours.[14]

    • Neutral Red Uptake Assay: The viability of the cells is assessed by measuring the uptake of the neutral red dye.

    • Data Analysis: The concentration-response curves for both the irradiated and non-irradiated plates are compared. The Photo-Irritation-Factor (PIF) is calculated from the IC50 values (the concentration that reduces viability by 50%). A PIF > 5 suggests a high phototoxic potential.

Skin Sensitization

A weight-of-evidence approach, often combining multiple assays that address different key events in the Adverse Outcome Pathway (AOP) for skin sensitization, is recommended.

This assay addresses the first key event of the skin sensitization AOP: covalent binding to proteins.[1][17][18][19][20]

  • Principle: The reactivity of a test chemical with synthetic peptides containing cysteine and lysine (B10760008) is measured.[18] The depletion of these peptides after incubation with the test substance is quantified by high-performance liquid chromatography (HPLC).[1]

  • Methodology:

    • Sample Preparation: Solutions of this compound and the cysteine- and lysine-containing peptides are prepared in a suitable solvent.

    • Incubation: The test substance and peptide solutions are incubated together for 24 hours at 25°C.[1]

    • Analysis: The samples are analyzed by HPLC with UV detection to determine the percentage of remaining peptide.

    • Data Analysis: The mean percent depletion of cysteine and lysine is calculated. Based on the depletion values, the substance is categorized into one of four reactivity classes (no, low, moderate, or high reactivity) to predict its sensitization potential.

This cell-based assay addresses the second key event in the skin sensitization AOP: keratinocyte activation.[20][21][22][23][24][25]

  • Principle: This test uses a genetically modified human keratinocyte cell line (e.g., KeratinoSens™) that contains a luciferase gene under the control of the antioxidant response element (ARE).[22] Sensitizing chemicals induce the Nrf2 transcription factor, leading to the expression of luciferase, which can be measured by luminescence.[23]

  • Methodology:

    • Cell Culture: Keratinocytes are seeded in 96-well plates and incubated.

    • Exposure: Cells are exposed to a range of concentrations of this compound for a specified time (e.g., 48 hours).

    • Luminescence Measurement: A reagent containing the luciferase substrate is added to the wells, and the resulting luminescence is measured with a luminometer.

    • Cytotoxicity Assessment: A parallel cytotoxicity assay is performed to ensure that the observed luciferase induction is not due to cellular toxicity.

    • Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold and below a defined level of cytotoxicity.

Visualizations

Signaling Pathway: Keratinocyte Activation in Skin Sensitization (Simplified)

G cluster_extracellular Extracellular cluster_cell Keratinocyte Hapten Hapten Protein Protein Hapten->Protein Covalent Binding (Key Event 1) Hapten-Protein Complex Hapten-Protein Complex Keap1 Keap1 Hapten-Protein Complex->Keap1 Stress Signal Hapten-Protein Complex->Keap1 Inactivates Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds to ARE Gene Expression Gene Expression ARE->Gene Expression Induces Transcription (Key Event 2)

Caption: Simplified Adverse Outcome Pathway for skin sensitization.

Experimental Workflow: In Vitro Skin Irritation Test (OECD 439)

G start Start: Receive RhE Tissues prep Equilibrate Tissues in Culture Medium start->prep treat Topical Application - this compound - Positive Control (SDS) - Negative Control (PBS) prep->treat incubate Incubate Tissues (e.g., 60 min at 37°C) treat->incubate wash Wash Tissues to Remove Test Substance incubate->wash mtt Incubate with MTT Reagent (approx. 3 hours) wash->mtt extract Extract Formazan Dye (e.g., with Isopropanol) mtt->extract measure Measure Optical Density (Spectrophotometry) extract->measure analyze Calculate % Viability vs. Negative Control measure->analyze classify Classification analyze->classify irritant Irritant (Viability ≤ 50%) classify->irritant Yes non_irritant Non-Irritant (Viability > 50%) classify->non_irritant No end End irritant->end non_irritant->end

Caption: Workflow for the OECD 439 Skin Irritation Test.

Logical Relationship: RIFM Fragrance Ingredient Safety Assessment

G cluster_assessment RIFM Safety Assessment Process step1 Step 1: Data Gathering - Existing Data Review - Physicochemical Properties - In Silico Analysis step2 Step 2: Read-Across - Identify & Evaluate Analogs step1->step2 step3 Step 3: Exposure Assessment - Consumer Exposure Modeling - Threshold of Toxicological Concern (TTC) step2->step3 step4 Step 4: Data Generation (If Needed) - In Vitro Testing (e.g., OECD Guidelines) step3->step4 Data Gaps Identified step5 Step 5: Risk Characterization - Margin of Exposure (MOE) Calculation - Weight of Evidence Evaluation step3->step5 Sufficient Data step4->step5 conclusion Safety Assessment Conclusion & Peer-Reviewed Publication step5->conclusion

Caption: Tiered approach for fragrance ingredient safety assessment.

References

Application Notes and Protocols for the Structural Elucidation of 2,6-Dimethyl-2-heptanol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of 2,6-Dimethyl-2-heptanol using a suite of NMR experiments. The methodologies cover one-dimensional (¹H, ¹³C, and DEPT) and two-dimensional (COSY, HSQC, and HMBC) NMR techniques, enabling unambiguous confirmation of the compound's structure.

The structure of this compound is as follows:

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in Chloroform-d (CDCl₃). This information serves as a guideline for spectral assignment.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Atom Position(s)Chemical Shift (δ) [ppm]MultiplicityIntegrationCoupling Constant (J) [Hz]
H1, H1'~1.21Singlet6H-
H3~1.45Multiplet2H-
H4~1.25Multiplet2H-
H5~1.15Multiplet2H-
H6~1.55Multiplet1H-
H7, H7'~0.88Doublet6H~6.6
OHVariableBroad Singlet1H-
Table 2: Predicted ¹³C NMR and DEPT Data (100 MHz, CDCl₃)
Atom Position(s)Chemical Shift (δ) [ppm]Carbon Type (DEPT)
C1, C1'~29.5CH₃
C2~70.8C (Quaternary)
C3~44.2CH₂
C4~22.1CH₂
C5~39.3CH₂
C6~28.0CH
C7, C7'~22.7CH₃

Experimental Protocols

Sample Preparation
  • Accurately weigh 15-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are provided for a 400 MHz NMR spectrometer and may be adapted for other instruments.

  • ¹H NMR Spectroscopy:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 12 ppm

    • Acquisition Time: 4.0 s

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.0 s

  • DEPT-135 and DEPT-90 Spectroscopy:

    • Utilize standard DEPT pulse programs. Parameters are generally similar to the ¹³C NMR experiment. DEPT-135 will show CH/CH₃ signals pointing up and CH₂ signals pointing down. DEPT-90 will only show CH signals.

  • 2D COSY (¹H-¹H Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 2-4 per increment

    • Increments: 256

    • Spectral Width: 10 ppm in both dimensions

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 4 per increment

    • Increments: 256

    • ¹H Spectral Width: 10 ppm

    • ¹³C Spectral Width: 80 ppm

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 8-16 per increment

    • Increments: 256

    • ¹H Spectral Width: 10 ppm

    • ¹³C Spectral Width: 160 ppm

Visualization of Experimental Workflow and Data Analysis

Logical Workflow for Structural Elucidation

The following diagram illustrates the systematic approach to elucidating the structure of this compound using the acquired NMR data.

structural_elucidation_workflow Structural Elucidation Workflow A 1D NMR Acquisition (¹H, ¹³C, DEPT) B Determine Functional Groups & Proton/Carbon Count A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D ¹H-¹H Connectivity (COSY) C->D E ¹H-¹³C Direct Correlation (HSQC) C->E F ¹H-¹³C Long-Range Correlation (HMBC) C->F G Structure Assembly & Verification D->G E->G F->G

Caption: A logical workflow for NMR-based structure determination.

Key Signaling Pathways (NMR Correlations)

The diagram below visualizes the key through-bond correlations expected in the 2D NMR spectra, which are essential for piecing together the molecular structure.

nmr_correlations Key NMR Correlations for this compound cluster_structure Molecular Structure cluster_cosy COSY (¹H-¹H) cluster_hmbc HMBC (¹H-¹³C long-range) C1 CH₃ (1) C2 C (2) C3 CH₂ (3) OH OH C4 CH₂ (4) C5 CH₂ (5) C6 CH (6) C7 CH₃ (7) H3 H3 H4 H4 H3->H4 H5 H5 H4->H5 H6 H6 H5->H6 H7 H7 H6->H7 H1_hmbc H1 C2_hmbc C2 H1_hmbc->C2_hmbc C3_hmbc C3 H1_hmbc->C3_hmbc H7_hmbc H7 C5_hmbc C5 H7_hmbc->C5_hmbc C6_hmbc C6 H7_hmbc->C6_hmbc

Caption: Diagram of key COSY and HMBC correlations.

By following these protocols and utilizing the provided data and visualizations, researchers can effectively employ NMR spectroscopy for the complete structural elucidation of this compound.

Application Note: Chiral Separation of 2,6-Dimethyl-2-heptanol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethyl-2-heptanol is a chiral tertiary alcohol. The stereoisomers of chiral compounds can exhibit different pharmacological and toxicological profiles. Consequently, the development of reliable analytical methods for the enantioselective separation and quantification of these stereoisomers is of critical importance in drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[1][2] This application note presents a protocol for the chiral separation of this compound enantiomers.

Analytical Challenge

The primary challenge in the separation of enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral separation is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized on the stationary phase.[3][4] The differing stability of these complexes for each enantiomer leads to different retention times on the chromatographic column, enabling their separation. For tertiary alcohols like this compound, steric hindrance around the chiral center can present a challenge for achieving baseline separation.

Recommended Approach

A screening approach using different chiral stationary phases and mobile phases is often the most effective strategy for developing a successful chiral separation method.[4] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds, including alcohols.[5][6] Both normal-phase and reversed-phase chromatography can be explored. Normal-phase chromatography, using a non-polar mobile phase like hexane (B92381) with a polar alcohol modifier, often provides excellent selectivity for chiral separations.

Experimental Protocol

This protocol provides a starting point for the method development for the chiral separation of this compound enantiomers. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve baseline resolution.

Materials and Reagents

  • Racemic this compound standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

Instrumentation and Columns

  • HPLC system with a UV detector

  • Chiral Stationary Phase: A polysaccharide-based CSP is recommended. Examples include columns with cellulose or amylose derivatives coated or immobilized on a silica (B1680970) support.

    • Column A: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel

    • Column B: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size

Chromatographic Conditions (Starting Parameters)

ParameterCondition
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of racemic this compound in the mobile phase.

Method Development and Optimization

If the initial conditions do not provide adequate separation, the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-Hexane to the alcohol modifier (e.g., 95:5, 80:20). The type of alcohol modifier can also be changed (e.g., to ethanol).

  • Flow Rate: Adjusting the flow rate (e.g., between 0.5 and 1.5 mL/min) can influence resolution and analysis time.

  • Temperature: Temperature can affect the thermodynamics of the chiral recognition process and, therefore, the selectivity.[5] Exploring different temperatures (e.g., 15 °C, 35 °C) may improve resolution.

Data Presentation

The following table illustrates how to present the results from the chiral separation experiments. The values provided are hypothetical and serve as an example.

Table 1: Representative Chromatographic Data for the Chiral Separation of this compound

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 8.5 min10.2 min
Resolution (R_s) \multicolumn{2}{c}{2.1}
Capacity Factor (k') 3.24.1
Selectivity (α) \multicolumn{2}{c}{1.28}

Experimental Workflow Diagram

HPLC_Chiral_Separation_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare this compound Standard injection Inject Sample sample_prep->injection mobile_phase_prep Prepare Mobile Phase (n-Hexane/IPA) hplc_system HPLC System Setup mobile_phase_prep->hplc_system hplc_system->injection separation Chiral Column Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram data_processing Calculate Retention Times, Resolution, and Selectivity chromatogram->data_processing report Generate Report data_processing->report

Caption: Workflow for the chiral HPLC separation of this compound.

Logical Relationship Diagram for Method Development

Chiral_Method_Development start Start Method Development csp_selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->csp_selection mode_selection Select Chromatographic Mode (Normal, Reversed, Polar Organic) csp_selection->mode_selection initial_conditions Run with Initial Conditions (e.g., Hexane/IPA 90:10) mode_selection->initial_conditions evaluate_separation Evaluate Separation (Resolution > 1.5?) initial_conditions->evaluate_separation optimize_mobile_phase Optimize Mobile Phase (Modifier type and percentage) evaluate_separation->optimize_mobile_phase No final_method Final Validated Method evaluate_separation->final_method Yes optimize_mobile_phase->evaluate_separation optimize_temp Optimize Temperature optimize_mobile_phase->optimize_temp optimize_temp->evaluate_separation optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->evaluate_separation

Caption: Decision pathway for chiral HPLC method development.

References

Application Note: Enhanced Gas Chromatography Analysis of 2,6-Dimethyl-2-heptanol Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. However, the direct analysis of certain molecules, such as alcohols, can be challenging. 2,6-Dimethyl-2-heptanol, a tertiary alcohol, possesses a polar hydroxyl (-OH) group that can lead to poor chromatographic performance. Issues often include peak tailing due to interactions with the stationary phase, low volatility, and potential thermal degradation in the GC inlet.[1][2][3][4]

Derivatization is a chemical modification process that converts an analyte into a more suitable form for GC analysis.[3][5][6] By replacing the active hydrogen of the hydroxyl group with a less polar functional group, derivatization increases the volatility and thermal stability of this compound.[1][2][3][7] This results in improved peak shape, enhanced sensitivity, and better resolution.[5][8] This application note provides detailed protocols for the derivatization of this compound using silylation and acylation techniques.

Derivatization Strategies for Tertiary Alcohols

The primary methods for derivatizing compounds with active hydrogen groups are silylation, acylation, and alkylation.[1][5] For a sterically hindered tertiary alcohol like this compound, the reactivity follows the general order: primary > secondary > tertiary alcohol.[7][9] Therefore, reaction conditions may require catalysts or elevated temperatures to achieve complete derivatization.[7][9]

  • Silylation: This is the most common derivatization method for alcohols, replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group.[1][2][3] The resulting TMS ethers are significantly more volatile and less polar than the parent alcohol.[2][8] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. For hindered alcohols, the addition of a catalyst like Trimethylchlorosilane (TMCS) is often necessary to increase the reactivity of the silylating agent.[7][9][10]

  • Acylation: This method introduces an acyl group, converting the alcohol into a more stable and volatile ester.[5][10] Fluorinated anhydride (B1165640) reagents, such as Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA), are popular choices. The resulting derivatives are highly volatile and exhibit excellent response with electron capture detectors (ECD), though they are also compatible with flame ionization detectors (FID).[8] A key consideration is that acylation with anhydrides produces acidic byproducts that may need to be removed or neutralized prior to GC analysis to prevent column damage.[5][8]

Experimental Protocols

Safety Precautions: Derivatization reagents are often flammable, moisture-sensitive, and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][11]

Protocol 1: Silylation using BSTFA with TMCS Catalyst

This protocol is recommended for forming a trimethylsilyl (TMS) ether of this compound. The addition of 1% TMCS to BSTFA enhances its reactivity, making it suitable for hindered tertiary alcohols.[7][10]

Materials:

  • Sample containing this compound

  • BSTFA + 1% TMCS (or prepare by adding 1 part TMCS to 99 parts BSTFA)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Place 1-2 mg of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent under a stream of nitrogen to complete dryness. Protic solvents like methanol (B129727) or water must be absent as they will react with the silylating reagent.[3][11]

  • Solvent Addition (Optional): Dissolve the dried sample in 100 µL of an anhydrous aprotic solvent like pyridine. Pyridine can also act as a catalyst.[11]

  • Reagent Addition: Add 200 µL of the BSTFA + 1% TMCS reagent to the vial. Ensure a molar excess of the silylating reagent to the analyte (a 2:1 ratio is a good starting point).[7]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes.[5][7][11] For hindered alcohols, longer reaction times may be necessary to ensure the reaction goes to completion.[7]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. An aliquot of the reaction mixture can be directly injected.[11]

  • Storage: Analyze the derivatized sample as soon as possible, as TMS derivatives have poor hydrolytic stability. If storage is necessary, keep the sealed vial in a freezer to extend its lifespan.[11]

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol forms a trifluoroacetyl ester, which is highly volatile and stable.

Materials:

  • Sample containing this compound

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent/catalyst (e.g., Pyridine or Tetrahydrofuran)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Place 1-2 mg of the dried sample into a reaction vial.

  • Solvent/Catalyst Addition: Add 200 µL of anhydrous pyridine. Pyridine acts as a solvent and an acid acceptor to neutralize the trifluoroacetic acid byproduct, protecting the GC column.[8][10]

  • Reagent Addition: Add 100 µL of TFAA to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 20 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC analysis.

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for Alcohols

Reagent FamilyExample Reagent(s)Derivative FormedKey AdvantagesKey Considerations
Silylating Agents BSTFA, MSTFA, BSTFA + TMCSTrimethylsilyl (TMS) EtherHighly versatile, volatile byproducts, powerful silyl (B83357) donors.[5][12]Derivatives are moisture-sensitive.[10][11] Catalyst (TMCS) needed for hindered groups.[7][9]
Acylating Agents TFAA, PFPA, HFBAPerfluoroacyl EsterForms highly stable and volatile derivatives.[5][8] Excellent for ECD detection.Produces corrosive acidic byproducts requiring removal or neutralization.[5][8]
Alkylating Agents PFBBrPentafluorobenzyl (PFB) EtherForms stable derivatives suitable for trace analysis.[1][8]PFBBr is a strong lachrymator and must be handled with extreme care in a fume hood.[8]

Table 2: Expected Improvements in GC Analysis After Derivatization

ParameterBefore Derivatization (this compound)After Derivatization (e.g., TMS-ether)Rationale
Volatility Low to ModerateHighThe polar -OH group is replaced with a non-polar, less interactive group (e.g., -O-TMS), reducing intermolecular hydrogen bonding.[1][2][3]
Peak Shape Often shows tailingSymmetrical, sharp peakAdsorption of the polar -OH group onto active sites in the GC system is eliminated.[5][8]
Retention Time LongerShorterIncreased volatility leads to faster elution from the GC column under the same temperature program.
Thermal Stability Potential for dehydration/degradation at high temperaturesHighThe resulting ether or ester derivative is more thermally robust than the parent alcohol.[1]
Detector Response StandardImprovedBetter peak shape leads to a higher signal-to-noise ratio and lower detection limits.[8]

Visualizations

The following diagrams illustrate the derivatization workflow and chemical reactions.

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Sample (this compound) Dry Evaporate to Dryness Sample->Dry Add_Solvent Add Anhydrous Solvent/Catalyst Dry->Add_Solvent Add_Reagent Add Derivatizing Reagent (e.g., BSTFA) Add_Solvent->Add_Reagent React Vortex & Heat (e.g., 60°C, 30 min) Add_Reagent->React Cool Cool to Room Temp React->Cool Inject Inject into GC/GC-MS Cool->Inject Data Data Acquisition & Analysis Inject->Data

Caption: General experimental workflow for the derivatization of an analyte prior to GC analysis.

Silylation_Reaction cluster_conditions Analyte This compound (Tertiary Alcohol) Plus1 + Reagent BSTFA (Silylating Agent) Catalyst TMCS (Catalyst) Heat (60-70°C) Reagent->Catalyst Derivative TMS-ether Derivative (Volatile & Stable) Catalyst->Derivative Plus2 + Byproducts Volatile Byproducts

Caption: Logical diagram of the silylation of a tertiary alcohol using BSTFA and a TMCS catalyst.

Acylation_Reaction cluster_conditions_acyl Analyte_acyl This compound (Tertiary Alcohol) Plus1_acyl + Reagent_acyl TFAA (Acylating Agent) Catalyst_acyl Pyridine (Solvent/Base) Heat (60°C) Reagent_acyl->Catalyst_acyl Derivative_acyl TFA-ester Derivative (Volatile & Stable) Catalyst_acyl->Derivative_acyl Plus2_acyl + Byproducts_acyl Acid Byproduct (Neutralized by Pyridine)

Caption: Logical diagram of the acylation of a tertiary alcohol using TFAA with pyridine.

References

Application of 2,6-Dimethyl-2-heptanol in Flavor Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-2-heptanol is a volatile organic compound with a distinct aroma profile that lends itself to various applications within the flavor and fragrance industry. Its organoleptic properties are characterized by a combination of floral, citrus, and woody notes.[1] Some evaluations also describe its fragrance as more aggressive, pungent, and herbaceous when compared to structurally similar molecules. This unique profile makes it a versatile ingredient for creating complex and nuanced flavor experiences in a variety of food and beverage products.

This document provides detailed application notes and experimental protocols for the use of this compound in flavor formulations, intended for researchers, scientists, and professionals in the field of flavor chemistry and product development.

Organoleptic Properties and Flavor Profile

The flavor profile of this compound is primarily driven by its aroma. It is not typically used for its taste but rather for its contribution to the overall olfactory experience of a product.

Key Descriptors:

  • Primary: Floral (reminiscent of freesia), Citrus, Woody

  • Secondary: Herbaceous, Pungent

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, data for structurally similar compounds and general principles of flavor formulation can provide valuable guidance. The following table summarizes key quantitative parameters, with some values being estimates based on related compounds.

ParameterValue/RangeSource/Basis
Purity (typical) >98%General industry standard for flavor ingredients.
Appearance Clear, colorless liquidStandard physical property.
Boiling Point 178-180 °CStandard physical property.
Recommended Starting Concentration in Flavor Concentrate 1% - 20% by weightBased on a patent for the structurally similar 2,5,6-trimethyl-2-heptanol. The optimal concentration will vary significantly based on the desired flavor profile and the food matrix.
Estimated Flavor Threshold in Water 0.1 - 10 ppmEstimated based on data for other C7-C10 aliphatic alcohols. This value is highly dependent on the specific sensory panel and methodology.
LogP (Octanol-Water Partition Coefficient) ~3.0Indicates its lipophilic nature, suggesting better solubility and stability in fat-based systems.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a standardized stock solution for accurate dosing in flavor formulations.

Materials:

  • This compound (≥98% purity)

  • Food-grade ethanol (B145695) (95% or absolute)

  • Glass volumetric flasks (various sizes)

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Accurately weigh a precise amount of this compound into a clean, dry beaker.

  • Transfer the weighed this compound to a volumetric flask of appropriate size.

  • Add a small amount of food-grade ethanol to dissolve the compound.

  • Once dissolved, fill the volumetric flask to the calibration mark with ethanol.

  • Stopper the flask and invert several times to ensure a homogenous solution.

  • Label the flask with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution in a cool, dark place in a tightly sealed container.

Protocol 2: Incorporation of this compound into a Beverage Matrix

Objective: To evaluate the sensory impact of this compound in a model beverage system.

Materials:

  • Stock solution of this compound (from Protocol 1)

  • Deionized water

  • Sucrose (B13894) or other sweetener

  • Citric acid or other acidulant

  • Glass beakers and graduated cylinders

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a base beverage solution. A typical starting point is a 5-10% sucrose solution in deionized water with 0.1-0.2% citric acid to mimic a simple soft drink.

  • Dispense equal volumes of the base beverage solution into several beakers. One beaker will serve as the control (no added flavor).

  • Using a calibrated pipette, add varying concentrations of the this compound stock solution to the different beakers to achieve a range of final concentrations (e.g., 0.1 ppm, 1 ppm, 5 ppm, 10 ppm).

  • Stir each solution thoroughly for a consistent duration to ensure even distribution of the flavor compound.

  • Allow the solutions to equilibrate for at least 30 minutes before sensory evaluation.

Protocol 3: Sensory Evaluation - Triangle Test

Objective: To determine if a perceptible difference exists between a control sample and a sample containing this compound.

Materials:

  • Control beverage (from Protocol 2)

  • Beverage with a specific concentration of this compound (from Protocol 2)

  • Identical, opaque tasting cups labeled with random three-digit codes

  • Water for rinsing

  • Unsalted crackers for palate cleansing

  • Sensory evaluation booths with controlled lighting and ventilation

Procedure:

  • For each panelist, present three coded samples. Two of the samples are identical (either both control or both with the flavor compound), and one is different.

  • Instruct the panelists to taste each sample from left to right.

  • Ask the panelists to identify the sample that is different from the other two.

  • Provide water and unsalted crackers for panelists to cleanse their palates between evaluations.

  • Record the responses of each panelist.

  • Analyze the results statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance (typically 33.3%).

Protocol 4: Sensory Evaluation - Descriptive Analysis

Objective: To characterize the sensory attributes of this compound in a food matrix.

Materials:

  • A trained sensory panel (8-12 members)

  • Control and test samples (from Protocol 2 or other matrices)

  • A predefined list of sensory attributes (e.g., floral, citrus, woody, herbaceous, pungent, overall aroma intensity)

  • A rating scale for each attribute (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong")

  • Sensory evaluation software or paper ballots

Procedure:

  • Conduct orientation sessions with the trained panel to familiarize them with the aroma of this compound and the sensory attributes to be evaluated.

  • Present the coded control and test samples to the panelists in a randomized order.

  • Instruct panelists to evaluate each sample and rate the intensity of each predefined sensory attribute on the provided scale.

  • Collect the data and analyze it using appropriate statistical methods (e.g., ANOVA) to identify significant differences in the sensory profiles of the samples.

Mandatory Visualizations

Experimental_Workflow_Flavor_Application cluster_prep Preparation cluster_formulation Formulation cluster_sensory Sensory Evaluation cluster_analysis Data Analysis prep_stock Protocol 1: Prepare Stock Solution formulate Protocol 2: Incorporate into Matrix (Varying Concentrations) prep_stock->formulate prep_base Prepare Base Matrix (e.g., Beverage) prep_base->formulate triangle_test Protocol 3: Triangle Test (Difference Testing) formulate->triangle_test descriptive_analysis Protocol 4: Descriptive Analysis (Profiling) formulate->descriptive_analysis analyze_data Statistical Analysis of Sensory Data triangle_test->analyze_data descriptive_analysis->analyze_data

Caption: Experimental workflow for the application and sensory evaluation of this compound.

Olfactory_Signaling_Pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_signal_transduction Signal Transduction cluster_brain Brain odorant This compound (Odorant) receptor Olfactory Receptor (GPCR) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cAMP cAMP (Second Messenger) adenylyl_cyclase->cAMP Produces ion_channel Ion Channel Opening cAMP->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential depolarization->action_potential olfactory_bulb Olfactory Bulb action_potential->olfactory_bulb Signal to brain_processing Higher Brain Centers (Perception of Smell) olfactory_bulb->brain_processing Relays Signal

Caption: A simplified diagram of the general olfactory signaling pathway for odor perception.

Application Notes

  • Flavor Synergies: The floral and citrus notes of this compound can complement and enhance fruity and floral flavor profiles. Consider using it in combination with other flavor compounds such as linalool, geraniol, and various esters to create more complex and natural-smelling aromas. Its herbaceous character may also work well in certain savory applications or in beverages like gin.

  • Food Matrix Considerations: Due to its lipophilic nature (LogP ~3.0), this compound will have different release and perception characteristics in aqueous versus fat-based systems. In high-fat products like creams and some confectionery, it may be retained more strongly, requiring a higher concentration for the same aroma impact compared to a beverage.

  • Stability: As an alcohol, this compound is generally stable under typical food processing conditions. However, its volatility means that significant losses can occur during heating processes. It is advisable to add it as late as possible in a production process that involves heat. Stability testing in the final product is recommended to ensure the desired flavor profile is maintained throughout the shelf life.

  • Regulatory Status: Before use in any commercial product, it is crucial to verify the regulatory status of this compound as a flavoring substance in the target market.

Conclusion

This compound offers a unique and complex aroma profile that can be a valuable tool for flavorists and product developers. By following the outlined protocols for formulation and sensory evaluation, researchers and scientists can effectively explore its potential applications and optimize its use to create innovative and appealing flavor experiences. Further research is needed to establish a more comprehensive quantitative understanding of its flavor properties, including its flavor threshold in various food matrices and its synergistic interactions with other flavor compounds.

References

Troubleshooting & Optimization

Overcoming initiation problems in the Grignard synthesis of 2,6-Dimethyl-2-heptanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common initiation problems encountered during the Grignard synthesis of 2,6-Dimethyl-2-heptanol.

Troubleshooting Guides

Problem: The Grignard reaction fails to initiate.

This is one of the most common issues in Grignard synthesis, often characterized by the absence of heat generation, bubbling, or a color change in the reaction mixture. The primary culprit is typically the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the alkyl halide from starting.[1] Additionally, even trace amounts of water can halt the reaction by quenching the Grignard reagent as it forms.[2][3]

Potential Cause Troubleshooting Steps Expected Outcome
Inactive Magnesium Surface (MgO layer) Activate the Magnesium: Employ one of the activation methods detailed in the "Magnesium Activation Protocols" section below. Common methods include using iodine, 1,2-dibromoethane, or mechanical grinding.[1][4][5]The reaction should initiate, indicated by a gentle bubbling, a slight increase in temperature, and a color change to grayish or brownish.[1]
Presence of Moisture Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under an inert atmosphere (e.g., argon or nitrogen) before use. Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent. Ensure the alkyl halide and ketone are also dry.[3]Elimination of protic sources prevents the quenching of the Grignard reagent, allowing the reaction to proceed.
Low-Quality Reagents Use Fresh Reagents: Utilize fresh, shiny magnesium turnings. Old or oxidized magnesium will be more difficult to activate. Ensure the purity of the alkyl halide.High-purity reagents will have a lower barrier to reaction initiation.
Low Reaction Temperature Gentle Warming: If initiation does not occur at room temperature, gently warm the flask using a heat gun or a warm water bath. Be prepared to cool the reaction if it becomes too vigorous.A slight increase in temperature can provide the activation energy needed to start the reaction.

Problem: The reaction starts but then stops, or the yield is very low.

Potential Cause Troubleshooting Steps Expected Outcome
Wurtz Coupling Side Reaction Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing its reaction with the newly formed Grignard reagent.[1]Reduced formation of the R-R coupled byproduct and an increased yield of the desired Grignard reagent.
Insufficient Reaction Time Monitor Magnesium Consumption: Allow the reaction to proceed until most of the magnesium turnings have been consumed. This may take several hours.Complete formation of the Grignard reagent, leading to a higher potential yield of the final product.
Incomplete Reaction with Ketone Ensure Proper Stoichiometry and Reaction Time: Use a slight excess of the Grignard reagent and allow for sufficient reaction time after the addition of the ketone. Gentle heating can sometimes drive the reaction to completion.Maximizes the conversion of the ketone to the desired tertiary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of a successful Grignard reaction initiation?

A successful initiation is typically marked by one or more of the following observations:

  • Gentle bubbling from the surface of the magnesium turnings.

  • A noticeable increase in the temperature of the reaction mixture (exotherm).

  • The appearance of a cloudy, grayish, or brownish color.

  • If using iodine as an activator, the disappearance of the characteristic purple/brown color.[6]

Q2: How does water affect the Grignard reaction?

Grignard reagents are highly reactive and will readily react with even trace amounts of water in an acid-base reaction.[2][3] This consumes the Grignard reagent, converting it into an alkane and preventing it from reacting with the ketone, which can lead to a significantly lower yield or complete failure of the reaction.[2]

Q3: Can I use an old bottle of magnesium turnings?

It is highly recommended to use fresh, shiny magnesium turnings. Older stock is more likely to have a thick, passivating layer of magnesium oxide, making initiation more difficult.[1]

Q4: Is it better to use methyl bromide or methyl iodide to prepare the methyl Grignard reagent?

Methyl iodide is generally more reactive than methyl bromide and can sometimes initiate the reaction more easily. However, methyl bromide is often preferred due to its lower cost and the fact that it is a gas at room temperature, which can be advantageous for certain experimental setups. Both can be used successfully.

Q5: What is the purpose of using an initiator like benzyl (B1604629) magnesium chloride as mentioned in some literature?

An initiator like a pre-formed, stable Grignard reagent can be added in a small amount to "clean" the surface of the magnesium and start the reaction, especially in large-scale productions. This can lead to a more reliable and faster initiation compared to traditional activators.[7]

Data Presentation

Comparison of Magnesium Activation Methods

The choice of activation method can significantly impact the initiation time and overall success of the Grignard reaction. The following table provides an illustrative comparison of common methods.

Activation MethodPrincipleTypical Initiation TimeAdvantagesDisadvantages
Iodine (I₂) Crystal Etches the MgO layer, creating reactive sites.5-30 minutesSimple to implement; the disappearance of color indicates activation.[6]Can sometimes be slow; introduces iodine into the reaction mixture.
1,2-Dibromoethane (DBE) Reacts with Mg to form MgBr₂ and ethene gas, exposing fresh Mg surface.[5]1-15 minutesHighly effective; gas evolution is a clear sign of activation.Introduces an additional halide and can promote side reactions if used in excess.
Mechanical Grinding/Stirring Physically breaks the MgO layer to expose fresh metal.Variable; can be immediateAvoids chemical activators.[8]Can be difficult to perform under an inert atmosphere; less effective for larger scales.
Ultrasound Sonication Cavitation bubbles scrub the MgO layer from the surface.5-20 minutesEffective at removing the oxide layer without chemical additives.[4]Requires specialized equipment.
Illustrative Effect of Water on Grignard Reaction Yield

The presence of water has a detrimental effect on the yield of the Grignard reaction. The following table provides an illustrative example of how the yield of a typical Grignard reaction might be affected by the presence of water.

Water Content (mol% relative to alkyl halide)Approximate Yield of Tertiary Alcohol
< 0.01% (Anhydrous)> 90%
0.5%~70-80%
1.0%~40-50%
5.0%< 10%
10.0%~0%

Note: These values are illustrative and can vary depending on the specific reaction conditions and reagents.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 6-methyl-2-heptanone and a methyl Grignard reagent.

Materials:

  • Magnesium turnings

  • Methyl iodide (or methyl bromide)

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (activator)

  • 6-Methyl-2-heptanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

Part 1: Preparation of Methylmagnesium Iodide (Grignard Reagent)

  • Glassware Preparation: Thoroughly flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of dry argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Setup: Add magnesium turnings (1.2 equivalents) to the cooled flask. Add a single small crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion (approx. 10%) of the methyl iodide solution to the stirring magnesium suspension.

  • Observation: The reaction should initiate within a few minutes, as evidenced by the fading of the iodine color, gentle boiling of the ether, and the formation of a cloudy gray solution. If the reaction does not start, gently warm the flask.

  • Grignard Formation: Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

Part 2: Reaction with 6-Methyl-2-heptanone

  • Ketone Addition: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of 6-methyl-2-heptanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

  • Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by distillation.

Mandatory Visualization

Grignard_Troubleshooting start Start Grignard Reaction check_initiation Does the reaction initiate? (Heat, bubbling, color change) start->check_initiation no_initiation Problem: No Initiation check_initiation->no_initiation No yes_initiation Reaction Initiates check_initiation->yes_initiation Yes check_moisture Are conditions strictly anhydrous? (Flame-dried glassware, dry solvent) no_initiation->check_moisture activate_mg Activate Magnesium (Add I2, DBE, or grind) check_moisture->activate_mg Yes check_reagents Use fresh, high-purity Mg and alkyl halide check_moisture->check_reagents No, fix conditions warm_gently Gently warm the flask activate_mg->warm_gently warm_gently->check_initiation check_reagents->start check_yield Is the final yield low? yes_initiation->check_yield low_yield Problem: Low Yield check_yield->low_yield Yes success Successful Synthesis check_yield->success No slow_addition Slow dropwise addition of alkyl halide low_yield->slow_addition Possible Wurtz Coupling increase_time Increase reaction time (Ensure all Mg is consumed) low_yield->increase_time Incomplete Reaction slow_addition->success increase_time->success

Caption: Troubleshooting workflow for Grignard reaction initiation.

Grignard_Mechanism cluster_formation Step 1: Grignard Reagent Formation cluster_reaction Step 2: Nucleophilic Addition cluster_workup Step 3: Acidic Workup Mg Mg(0) Metal Surface (with MgO layer) Activation Activation (I₂, DBE, etc.) Mg->Activation Removes MgO Alkyl_Halide Alkyl Halide (R-X) Grignard_Reagent Grignard Reagent (R-Mg-X) Alkyl_Halide->Grignard_Reagent Oxidative Insertion Activation->Grignard_Reagent Oxidative Insertion Transition_State Six-membered Ring Transition State Grignard_Reagent->Transition_State Ketone Ketone (6-Methyl-2-heptanone) Ketone->Transition_State Alkoxide Magnesium Alkoxide Intermediate Transition_State->Alkoxide Final_Product Tertiary Alcohol (this compound) Alkoxide->Final_Product Acid Aqueous Acid (e.g., NH₄Cl, H₃O⁺) Acid->Final_Product Protonation

Caption: General mechanism for the synthesis of a tertiary alcohol.

References

Minimizing byproduct formation in the synthesis of 2,6-Dimethyl-2-heptanol.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 2,6-Dimethyl-2-heptanol. The focus is on minimizing byproduct formation to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is significantly lower than expected. What are the common causes?

Low yields are typically due to the premature quenching of the Grignard reagent or side reactions that consume the starting materials. Key areas to investigate include:

  • Reagent and Solvent Quality: The Grignard reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure your starting ketone (e.g., 4-methyl-2-pentanone) is dry.

  • Grignard Reagent Formation: Incomplete formation of the Grignard reagent (e.g., methylmagnesium bromide) will naturally lead to lower yields. Ensure the magnesium turnings are fresh and properly activated.

  • Reaction Temperature: Exothermic reactions that are not properly cooled can promote side reactions. Conversely, a temperature that is too low can make the reaction sluggish. The optimal temperature is crucial for maximizing the desired reaction pathway.

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-hydrogen of the ketone, forming an enolate. This is a common side reaction that consumes the ketone and reduces the yield of the desired tertiary alcohol.

Q2: I've observed a significant amount of a hydrocarbon byproduct in my crude product analysis. What is it and how can I prevent it?

This is likely a Wurtz-type coupling product, formed by the reaction of the Grignard reagent with the unreacted alkyl halide. For instance, if you are using methylmagnesium bromide, you might see some ethane (B1197151) formation, though more commonly, you'll see coupling products from the starting halide. To minimize this:

  • Slow Addition of Alkyl Halide: During the formation of the Grignard reagent, add the alkyl halide to the magnesium turnings slowly to maintain a low concentration of the halide in the reaction mixture.

  • Maintain Proper Temperature: Overheating during Grignard formation can increase the rate of coupling side reactions.

Q3: My GC-MS analysis shows a peak corresponding to the starting ketone, even after the reaction should be complete. How can I improve conversion?

Unreacted starting material can be a result of several factors:

  • Insufficient Grignard Reagent: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent to ensure the complete conversion of the ketone.

  • Poor Mixing: Inadequate stirring can lead to localized reactions and leave pockets of unreacted ketone. Ensure efficient mechanical or magnetic stirring throughout the reaction.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of the ketone is complete.

Q4: How can I minimize the formation of the enolization byproduct?

Minimizing the enolization of the ketone is critical for achieving a high yield of this compound.

  • Lower Reaction Temperature: Performing the addition of the ketone to the Grignard reagent at a lower temperature (e.g., 0 °C or even -78 °C) can favor the nucleophilic addition over the basic enolization pathway.

  • Choice of Grignard Reagent: While not always feasible, using a less sterically hindered Grignard reagent can sometimes reduce the likelihood of it acting as a base.

  • Use of Additives: In some cases, the addition of cerium(III) chloride (forming an organocerium reagent in situ, the Nozaki-Hiyama-Kishi reaction) can suppress enolization and promote nucleophilic addition.

Data on Byproduct Formation

The following table summarizes hypothetical data on the impact of reaction temperature on the yield of this compound and the formation of the primary enolization byproduct when reacting methylmagnesium bromide with 4-methyl-2-pentanone (B128772).

Reaction Temperature (°C)This compound Yield (%)Enolization Byproduct (%)Unreacted Ketone (%)
35 (Reflux)652510
2078157
08596
-7892<5<3

Note: This data is illustrative and actual results may vary based on specific experimental conditions.

Visualizing Reaction and Troubleshooting Pathways

The following diagrams illustrate the chemical pathways and a logical troubleshooting workflow.

cluster_main Main Reaction Pathway cluster_side Byproduct Formation Pathway ketone 4-Methyl-2-pentanone intermediate Magnesium Alkoxide Intermediate ketone->intermediate + Nucleophilic Addition grignard CH3MgBr grignard->intermediate product This compound intermediate->product Aqueous Workup (H3O+) enolate Enolate methane Methane ketone_side 4-Methyl-2-pentanone ketone_side->enolate α-Proton Abstraction grignard_side CH3MgBr (acts as base) grignard_side->enolate grignard_side->methane + H+ from ketone

Caption: Reaction pathways for the synthesis of this compound.

start Low Yield or High Impurity? check_reagents Check Reagent/Solvent Dryness start->check_reagents check_temp Review Reaction Temperature Control start->check_temp check_analysis Analyze Byproduct Profile (GC-MS) start->check_analysis enolate_path High Enolization Byproduct? check_analysis->enolate_path coupling_path Wurtz Coupling Products? check_analysis->coupling_path ketone_path High Unreacted Ketone? check_analysis->ketone_path lower_temp Lower Ketone Addition Temp (e.g., 0°C) enolate_path->lower_temp Yes optimize Optimize and Repeat enolate_path->optimize No slow_add Slow Halide Addition during Grignard Prep coupling_path->slow_add Yes coupling_path->optimize No use_excess Use Slight Excess of Grignard (1.1-1.2 eq) ketone_path->use_excess Yes ketone_path->optimize No lower_temp->optimize slow_add->optimize use_excess->optimize

Caption: Troubleshooting workflow for synthesis optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Methyl iodide

  • Anhydrous diethyl ether

  • 4-methyl-2-pentanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

    • Gently heat the flask with a heat gun under the nitrogen atmosphere until violet iodine vapors are observed. This helps to activate the magnesium.

    • Allow the flask to cool to room temperature.

    • Add a portion of the anhydrous diethyl ether.

    • Dissolve methyl iodide (1.15 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the methyl iodide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 4-methyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture again to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine all organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.

Optimizing reaction conditions for high-yield synthesis of 2,6-Dimethyl-2-heptanol.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: High-Yield Synthesis of 2,6-Dimethyl-2-heptanol

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing the Grignard reaction.

Issue 1: The Grignard reaction fails to initiate.

  • Question: My Grignard reaction with methylmagnesium halide is not starting. What are the common causes and how can I resolve this?

  • Answer: Failure to initiate is a frequent challenge in Grignard synthesis, often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[1] Here are several troubleshooting steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) must be anhydrous.[1]

    • Activate the Magnesium: The magnesium turnings need to be activated to expose a fresh, reactive surface. Common activation methods are outlined in the table below.

    • Check Reagent Quality: Ensure the alkyl halide is pure and dry.

Activation MethodDescription
Mechanical Activation Gently crush some magnesium turnings in the reaction flask with a dry glass rod to expose a fresh surface.
Chemical Activation (Iodine) Add a small crystal of iodine to the magnesium turnings. The disappearance of the purple color indicates the activation of the magnesium surface.
Chemical Activation (1,2-Dibromoethane) Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethene and magnesium bromide, which helps to activate the surface.
Initiators A patent for the synthesis of this compound suggests using benzyl (B1604629) magnesium chloride or benzyl magnesium bromide as an initiator for the preparation of the methyl Grignard reagent.[1]

Issue 2: Low yield of the desired this compound.

  • Question: I am getting a low yield of my target tertiary alcohol. What are the likely side reactions, and how can they be minimized?

  • Answer: Low yields are often due to competing side reactions. The primary side reactions in the Grignard synthesis of tertiary alcohols are enolization and reduction, particularly with sterically hindered ketones.[2]

    • Enolization: The Grignard reagent can act as a base and deprotonate the ketone at the alpha-position, forming an enolate that will not react further to produce the alcohol. To minimize this, carry out the addition of the ketone to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.

    • Reduction: With bulky Grignard reagents and sterically hindered ketones, the ketone can be reduced to a secondary alcohol.[2]

    • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide. This can be minimized by the slow addition of the alkyl halide during the Grignard reagent formation and maintaining a moderate temperature.

Issue 3: Formation of significant byproducts.

  • Question: I am observing a significant amount of a high-boiling point byproduct in my reaction mixture. What could it be, and how can I prevent its formation?

  • Answer: A common high-boiling point byproduct is from Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide. To minimize this, ensure the slow addition of the alkyl halide to the magnesium turnings to maintain a low concentration of the alkyl halide in the presence of the formed Grignard reagent. Vigorous stirring can also help ensure the alkyl halide reacts with the magnesium rather than the Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing the Grignard reagent for this synthesis?

A1: Anhydrous diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents for Grignard reagent formation.[3] THF is often preferred as it can help to stabilize the Grignard reagent.[4]

Q2: How can I confirm that my Grignard reagent has formed successfully?

A2: Successful formation of a Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as turning grayish or brownish, and the disappearance of the magnesium turnings.[1] For a quantitative assessment, titration methods, such as titration against a known amount of iodine, can be used.

Q3: What is the recommended temperature for the reaction of the Grignard reagent with the ketone?

A3: The addition of the ketone (e.g., 6-methyl-5-hepten-2-one) to the Grignard reagent should be performed at a controlled low temperature, typically around 0 °C, to manage the exothermic nature of the reaction and minimize side reactions.[5] A patent for this specific synthesis suggests a temperature range of 20-60 °C for the Grignard reaction with 2-Methyl-2-Hepten-6-Ketone.[1]

Q4: What is the appropriate work-up procedure for this reaction?

A4: After the reaction is complete, the mixture should be cooled in an ice bath and quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.[5] This protonates the alkoxide intermediate to form the alcohol and precipitates the magnesium salts for easier removal. Some protocols also suggest using dilute acids like phosphoric acid for the work-up.[6]

Q5: What is the final step to obtain pure this compound?

A5: The synthesis of this compound from 6-methyl-5-hepten-2-one (B42903) results in the intermediate 2,6-dimethyl-5-hepten-2-ol. This intermediate must then be hydrogenated to yield the final product, this compound.[1] The crude product from the Grignard reaction is typically purified by distillation under reduced pressure.[1]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of the precursor 2,6-dimethyl-5-heptene-2-alcohol as described in a relevant patent.[1]

ParameterConditionYield of 2,6-dimethyl-5-heptene-2-alcohol
Reactants Methyl Grignard reagent, 2-Methyl-2-Hepten-6-Ketone80-85%
Initiator Benzyl magnesium Chloride or Benzyl magnesium Bromide
Solvent Tetrahydrofuran (THF)
Reaction Temperature 20-60 °C
Reaction Time 2-5 hours for ketone addition, then 1 hour
Work-up Dilute acid solution (e.g., phosphoric acid)
Purification Rectification under reduced pressure

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is based on a patented method for the synthesis of this compound.[1]

Step 1: Preparation of Methyl Grignard Reagent

  • Thoroughly dry all glassware (a four-necked flask, condenser, dropping funnel, and mechanical stirrer) in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add magnesium turnings and anhydrous tetrahydrofuran (THF).

  • Add a small amount of an initiator, such as benzyl magnesium bromide, to the stirred suspension to activate the magnesium.

  • Slowly add methyl bromide (or methyl iodide) dissolved in anhydrous THF to the reaction mixture. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Continue stirring until the magnesium is consumed, which indicates the formation of the methyl Grignard reagent.

Step 2: Grignard Reaction with 6-methyl-5-hepten-2-one

  • Cool the flask containing the prepared methyl Grignard reagent.

  • Slowly add 6-methyl-5-hepten-2-one (also known as 2-Methyl-2-Hepten-6-Ketone) dropwise to the Grignard reagent while maintaining the temperature between 20-60 °C.[1] The addition should take 2-5 hours.

  • After the addition is complete, continue to stir the reaction mixture for an additional hour to ensure the reaction goes to completion.[1]

Step 3: Work-up and Isolation of 2,6-dimethyl-5-hepten-2-ol

  • Quench the reaction by slowly adding a dilute acid solution (e.g., 15% phosphoric acid) while cooling the reaction flask in an ice bath.[6]

  • Separate the organic layer. The aqueous layer can be extracted with an organic solvent like diethyl ether to maximize recovery.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 2,6-dimethyl-5-hepten-2-ol.

  • Purify the crude product by vacuum distillation. A yield of 80-85% of 2,6-dimethyl-5-heptene-2-alcohol can be expected.[1]

Step 4: Hydrogenation to this compound

  • The purified 2,6-dimethyl-5-hepten-2-ol is then hydrogenated using a suitable catalyst (e.g., palladium on carbon) under a hydrogen atmosphere to yield the final product, this compound.[1]

Mandatory Visualization

experimental_workflow start Start reagent_prep Step 1: Prepare Methyl Grignard Reagent start->reagent_prep grignard_reaction Step 2: Grignard Reaction with 6-methyl-5-hepten-2-one reagent_prep->grignard_reaction workup Step 3: Quench and Work-up grignard_reaction->workup isolation Step 4: Isolate and Purify 2,6-dimethyl-5-hepten-2-ol workup->isolation hydrogenation Step 5: Hydrogenation isolation->hydrogenation final_product Final Product: This compound hydrogenation->final_product

References

Troubleshooting peak tailing or splitting in GC analysis of 2,6-Dimethyl-2-heptanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography (GC) analysis of 2,6-Dimethyl-2-heptanol. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to peak tailing and peak splitting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the GC analysis of this compound?

Peak tailing for polar analytes like this compound, a tertiary alcohol, is often due to unwanted interactions within the GC system. The primary causes can be categorized as follows:

  • Active Sites: Polar analytes can interact with active sites (e.g., exposed silanols) in the injection port liner, on the column, or in other parts of the flow path. This leads to some molecules being retained longer than others, resulting in a tailing peak.[1][2][3]

  • Contamination: Non-volatile residues from previous injections can accumulate in the inlet liner or at the head of the column, creating active sites that interact with the analyte.[1][3][4][5]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes or turbulence in the carrier gas flow path, leading to peak tailing.[1][2][6] If all peaks in the chromatogram are tailing, a physical issue like a flow path disruption is likely the cause.[1][2]

  • Inappropriate GC Conditions: A low injector temperature may lead to incomplete or slow vaporization of the sample, which can cause peak tailing.[3]

Q2: My this compound peak is splitting. What could be the cause?

Peak splitting occurs when a single compound appears as two or more closely eluting peaks.[7] This is often related to the injection process.[8][9] Common causes include:

  • Injection Technique: A slow or inconsistent manual injection can lead to the sample being introduced onto the column as separate bands, causing split peaks.[10] Using an autosampler is recommended for better reproducibility.[10][11]

  • Solvent Mismatch: If the sample solvent is not compatible with the stationary phase, it can cause peak distortion and splitting.[8][10] This is particularly prevalent in splitless injections where the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper focusing.[12]

  • Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column, resulting in a broadened and often split peak.[10][12]

  • Improperly Installed Column: An improperly cut or installed column can lead to peak splitting.[12][13]

Q3: How can I prevent peak tailing when analyzing alcohols like this compound?

To minimize peak tailing for polar compounds, consider the following preventative measures:

  • Use Deactivated Liners and Columns: Employing inlet liners and columns that are specifically deactivated for the analysis of polar compounds will reduce the number of active sites available for interaction.[4]

  • Proper Column Maintenance: Regularly bake out the column to remove contaminants and trim the front end to eliminate any degraded stationary phase.[4]

  • Optimize Injection Parameters: Ensure the injection volume is appropriate to avoid column overload and that the injector temperature is sufficient for rapid and complete vaporization.[3][4]

  • Sample Preparation: If the sample matrix is complex, consider sample preparation techniques to remove non-volatile residues that could contaminate the system.[5]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Step 1: Observe the Chromatogram

  • Are all peaks tailing? If yes, the issue is likely physical, such as a poor column installation or a leak.[2]

  • Are only the polar compound peaks (like this compound) tailing? This suggests chemical interactions with active sites in the system.[2]

Step 2: Inspect the GC System

ComponentWhat to CheckRecommended Action
Inlet Liner contamination, septum coring, incorrect liner type.Replace the inlet liner and septum. Use a deactivated liner suitable for polar analytes.[5][14]
Column Proper installation (correct depth, clean cut), visible contamination at the inlet side.Re-install the column, ensuring a clean, square cut. Trim a small portion (e.g., 10-15 cm) from the inlet end of the column.[2][15]
Carrier Gas Leaks in the system.Perform a leak check of the entire flow path.

Step 3: Method Parameter Optimization

ParameterPotential IssueRecommended Action
Injector Temperature Too low, causing slow vaporization.Increase the injector temperature in increments of 10-20°C.
Injection Volume Overloading the column.Reduce the injection volume.
Guide 2: Diagnosing and Resolving Peak Splitting

This guide provides a step-by-step approach to troubleshooting peak splitting.

Step 1: Evaluate the Injection Process

  • Manual vs. Autosampler: If using manual injection, inconsistent technique is a likely cause.[10]

  • Injection Volume: An excessive injection volume can lead to column overload.[10]

Step 2: Check for System and Method Incompatibilities

AreaPotential IssueRecommended Action
Sample Solvent Mismatch with the stationary phase polarity.Use a solvent that is compatible with the column's stationary phase.[8] For splitless injection, ensure the initial oven temperature is appropriate for the solvent's boiling point.[12]
Column Column contamination or degradation.Replace the inlet liner and bake out or trim the column.[10]
Inlet Incorrectly installed column or liner.Verify the column installation depth and ensure the liner is seated correctly.[12][13]

Experimental Protocols

A typical starting point for a GC method for a semi-volatile alcohol like this compound on a standard non-polar column is provided below. This should be optimized for your specific instrument and application.

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 - 1.5 mL/min
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min)
Detector (FID) Temperature: 280 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (N2): 25 mL/min

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak shape problems in the GC analysis of this compound.

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_tailing_causes Tailing Troubleshooting cluster_splitting_causes Splitting Troubleshooting cluster_solution Resolution Start Observe Peak Tailing or Splitting Tailing Peak Tailing Start->Tailing Splitting Peak Splitting Start->Splitting AllPeaksTail All Peaks Tail? Tailing->AllPeaksTail InjectionIssue Investigate Injection: - Technique (if manual) - Volume (overload) - Solvent Mismatch Splitting->InjectionIssue SystemIssue Inspect System: - Column Contamination - Improper Column/Liner Installation Splitting->SystemIssue PhysicalIssue Check for Physical Issues: - Improper Column Installation - Leaks - Dead Volume AllPeaksTail->PhysicalIssue Yes ChemicalIssue Check for Chemical Issues: - Active Sites - Contamination - Inappropriate GC Conditions AllPeaksTail->ChemicalIssue No Solution Problem Resolved PhysicalIssue->Solution ChemicalIssue->Solution InjectionIssue->Solution SystemIssue->Solution

Caption: Troubleshooting workflow for GC peak tailing and splitting.

References

Strategies for removing impurities from crude 2,6-Dimethyl-2-heptanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,6-Dimethyl-2-heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via a Grignard reaction?

When this compound is synthesized using a Grignard reagent (e.g., methylmagnesium chloride) and a ketone (e.g., 6-methyl-5-hepten-2-one), several impurities can be present in the crude product. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual 6-methyl-5-hepten-2-one (B42903) is a common impurity.

  • Grignard Reaction Byproducts:

    • Side products from enolization: The Grignard reagent can act as a base, deprotonating the ketone to form an enolate, which will regenerate the starting ketone upon workup.

    • Wurtz coupling products: Reaction of the Grignard reagent with the alkyl halide can lead to the formation of alkanes (e.g., ethane (B1197151) from methylmagnesium chloride).[1]

    • Products from reaction with residual water: Grignard reagents are highly reactive with water, which will quench the reagent and reduce the yield.

  • Solvents and Reagents: Residual solvents from the reaction (e.g., tetrahydrofuran, diethyl ether, toluene) and quenching acids (e.g., acetic acid, sulfuric acid) may be present.[2]

  • Isomeric Impurities: Depending on the synthetic route and reaction conditions, structural isomers of this compound may be formed.

Q2: What are the recommended methods for purifying crude this compound?

The primary methods for purifying this compound are:

  • Fractional Distillation (under vacuum): This is a highly effective method for separating this compound from impurities with significantly different boiling points.[3][4] Vacuum distillation is preferred to lower the boiling point and prevent thermal degradation of the alcohol.

  • Column Chromatography: For the removal of closely related impurities and isomers, column chromatography using silica (B1680970) gel or alumina (B75360) is a powerful technique.[5][6]

  • Preparative Gas Chromatography (Prep-GC): For obtaining very high purity material on a smaller scale, preparative GC can be employed.[7]

  • Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove water-soluble impurities and quenching acids.

Q3: How can I assess the purity of my this compound sample?

The purity of this compound is most commonly determined by:

  • Gas Chromatography (GC): A GC analysis with a flame ionization detector (FID) or a mass spectrometer (MS) is the standard method for quantifying the purity and identifying volatile impurities.[2][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl group and the absence of carbonyl impurities (from the starting ketone).

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Product and Impurities 1. Inefficient fractionating column. 2. Distillation rate is too fast. 3. Unstable heating. 4. System leaks under vacuum.1. Use a longer fractionating column or one with a more efficient packing material. 2. Reduce the heating rate to ensure a slow and steady distillation.[4] 3. Use a heating mantle with a stirrer for even heating. 4. Check all joints and connections for leaks.
Product Decomposition (Discoloration) 1. Distillation temperature is too high.1. Perform the distillation under a higher vacuum to lower the boiling point.[4]
"Bumping" or Uneven Boiling 1. Lack of nucleation sites.1. Add fresh boiling chips or a magnetic stir bar to the distillation flask before starting.[4]
Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation (Overlapping Peaks) 1. Inappropriate solvent system (eluent). 2. Column was not packed properly. 3. Sample was overloaded.1. Optimize the eluent system. For a tertiary alcohol like this compound, a non-polar solvent with a small amount of a more polar solvent (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture) is a good starting point. 2. Ensure the column is packed uniformly to avoid channeling.[9] 3. Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly or Too Slowly 1. Eluent polarity is too high or too low.1. Adjust the polarity of the eluent. Increase polarity to elute the product faster, decrease it to slow it down.
Tailing of the Product Peak 1. Strong interaction between the alcohol and the stationary phase. 2. Column is overloaded.1. Add a small amount of a more polar solvent (e.g., a few drops of triethylamine (B128534) for a basic compound on silica) to the eluent to reduce tailing. 2. Reduce the sample load.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is adapted from a patented synthesis method and is capable of achieving high purity.[2]

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus with a vacuum adapter.

  • Use a heating mantle with a magnetic stirrer for the distillation flask.

  • Place a thermometer with the bulb positioned at the level of the side arm leading to the condenser.

2. Procedure:

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum to the system, aiming for a pressure of approximately 10 mmHg.

  • Begin heating the flask gently.

  • Collect the fraction that distills at 79-81 °C under 10 mmHg .[2]

  • Monitor the temperature closely; a sharp, stable boiling point indicates a pure fraction.

3. Purity Analysis:

  • Analyze the collected fraction by Gas Chromatography (GC) to confirm purity.

Quantitative Data from Literature:

Parameter Value Reference
Distillation Fraction 79-81 °C / 10 mmHg[2]
Product Yield 88%[2]
Final Purity (by GC) 99.5%[2]
Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of a moderately polar compound like this compound.

1. Stationary Phase and Eluent Selection:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice.[6]

  • Eluent: Start with a low polarity solvent system and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).

2. Column Packing:

  • Prepare a slurry of silica gel in the initial eluent.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[9]

  • Ensure the top of the silica bed is flat.

3. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of the eluent.

  • Carefully add the sample solution to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the initial solvent system, collecting fractions in test tubes.

  • Gradually increase the polarity of the eluent (e.g., to 90:10 or 80:20 hexane:ethyl acetate) to elute the product.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude this compound distillation Vacuum Fractional Distillation crude->distillation Primary Purification chromatography Column Chromatography crude->chromatography High-Purity Purification analysis Purity Analysis (GC/MS, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Impure Product After Purification check_method Review Purification Method start->check_method distillation_issue Distillation Issue? check_method->distillation_issue chromatography_issue Chromatography Issue? check_method->chromatography_issue distillation_issue->chromatography_issue No optimize_distillation Optimize Distillation: - Slower rate - Higher vacuum - Better column distillation_issue->optimize_distillation Yes optimize_chromatography Optimize Chromatography: - Adjust eluent polarity - Repack column - Reduce sample load chromatography_issue->optimize_chromatography Yes repurify Re-purify Sample optimize_distillation->repurify optimize_chromatography->repurify final_analysis Final Purity Analysis repurify->final_analysis

Caption: Troubleshooting logic for purifying this compound.

References

Preventing enolization side reactions in the synthesis of tertiary alcohols.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of tertiary alcohols, with a specific focus on preventing enolization side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tertiary alcohols.

Question: My reaction is resulting in a low yield of the desired tertiary alcohol and recovery of the starting ketone. What is the likely cause?

Answer: This is a classic sign that enolization of the ketone is outcompeting the desired nucleophilic addition. The organometallic reagent is acting as a base, deprotonating the α-carbon of the ketone to form an enolate, which is then quenched back to the ketone during workup.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can favor the nucleophilic addition pathway over enolization.[2][3][4]

  • Change the Organometallic Reagent: Organolithium reagents are generally more basic and reactive than Grignard reagents, making them more prone to causing enolization.[5][6] Consider switching from an organolithium reagent to a Grignard reagent. If you are already using a Grignard reagent, consider a less sterically hindered one if possible.

  • Utilize Additives: The addition of anhydrous cerium(III) chloride (CeCl₃) can significantly suppress enolization.[7][8][9][10] CeCl₃ transmetalates with the organometallic reagent to form an organocerium species, which is more nucleophilic and less basic.[9][10]

  • Consider the Barbier Reaction: The Barbier reaction, where the organometallic reagent is generated in situ, can sometimes provide better yields by keeping the concentration of the reactive organometallic species low throughout the reaction.[5][11][12][13][14]

Question: I am observing byproducts in my reaction mixture in addition to the tertiary alcohol and starting ketone. What could they be?

Answer: Besides enolization, other side reactions can occur. With sterically hindered ketones and Grignard reagents with β-hydrogens, reduction of the ketone to a secondary alcohol can be a competing pathway.[1] Aldol (B89426) condensation products can also form if the enolate attacks another molecule of the starting ketone.[15][16]

Troubleshooting Steps:

  • For Reduction Byproducts:

    • Use an organometallic reagent without β-hydrogens if your synthesis allows (e.g., methyl or aryl Grignards).

    • The use of CeCl₃ can also help to suppress reduction side reactions.[9]

  • For Aldol Condensation Byproducts:

    • Slowly add the ketone to the organometallic reagent (inverse addition) to keep the ketone concentration low and minimize the chance of the enolate reacting with it.

    • Lowering the reaction temperature can also disfavor the aldol reaction.

Frequently Asked Questions (FAQs)

Q1: What is enolization and why is it a problem in tertiary alcohol synthesis?

A1: Enolization is the process where a ketone is deprotonated at the α-carbon (the carbon adjacent to the carbonyl group) by a base to form an enolate.[15][17] In the context of tertiary alcohol synthesis using organometallic reagents (like Grignard or organolithium reagents), these reagents can act as strong bases.[1] Instead of attacking the electrophilic carbonyl carbon (nucleophilic addition) to form the desired alcohol, they can abstract an α-proton, leading to the formation of an enolate. This enolate is typically unreactive towards further addition and is converted back to the starting ketone upon aqueous workup, thus lowering the yield of the tertiary alcohol.[1]

Q2: What factors promote enolization over nucleophilic addition?

A2: Several factors can favor the undesired enolization pathway:

  • Steric Hindrance: Increased steric bulk around the carbonyl group of the ketone or in the organometallic reagent can hinder the approach of the nucleophile to the carbonyl carbon, making proton abstraction at the less hindered α-position more favorable.[1][18][19]

  • Acidity of α-Protons: The more acidic the α-protons of the ketone, the more susceptible it is to deprotonation.

  • Basicity of the Organometallic Reagent: Highly basic reagents, such as organolithiums, are more prone to act as bases rather than nucleophiles compared to less basic reagents like Grignard reagents.[6][20]

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for enolization.

  • Solvent: The choice of solvent can influence the aggregation state and reactivity of the organometallic reagent.

Q3: How do cerium(III) chloride additives work to prevent enolization?

A3: Anhydrous cerium(III) chloride reacts with organolithium or Grignard reagents in a process called transmetalation to generate organocerium reagents in situ.[9][10] These organocerium reagents are considered "softer" nucleophiles and are significantly less basic than their parent organolithium or Grignard reagents.[9][10] This altered reactivity profile strongly favors nucleophilic addition to the carbonyl carbon over proton abstraction, thereby suppressing enolization and other side reactions like reduction.[7][8][9][10]

Q4: When should I consider using a Barbier reaction instead of a Grignard reaction?

A4: The Barbier reaction is a one-pot procedure where the alkyl halide, metal, and carbonyl compound are all present in the reaction flask, leading to the in-situ formation of the organometallic species that then reacts with the carbonyl substrate.[11][12][13][14] This approach can be advantageous in several situations:

  • When the corresponding organometallic reagent is unstable and difficult to prepare and store separately.[12][14]

  • For reactions that are sensitive to the high concentration of the organometallic reagent.

  • In some cases, the Barbier conditions can be more tolerant of certain functional groups and can even be performed in aqueous media, contributing to green chemistry principles.[12][13]

Data Presentation

Table 1: Comparison of Common Organometallic Reagents for Tertiary Alcohol Synthesis

Reagent TypeGeneral FormulaRelative ReactivityPropensity for EnolizationFunctional Group Tolerance
OrganolithiumR-LiHighHighLow
GrignardR-MgXMediumMediumMedium
Organocerium (in situ)R-CeCl₂High (Nucleophilicity)LowHigh
Organocuprate (Gilman)R₂CuLiLowLowHigh

Table 2: Effect of Cerium(III) Chloride on Grignard Addition Yields

Ketone SubstrateGrignard ReagentConditionYield of Tertiary Alcohol
Sterically Hindered Ketone AMeMgBrWithout CeCl₃Low to moderate
Sterically Hindered Ketone AMeMgBrWith CeCl₃High
Enolizable Ketone Bn-BuMgClWithout CeCl₃Moderate
Enolizable Ketone Bn-BuMgClWith CeCl₃Excellent

Note: The data presented are generalized from multiple sources to illustrate trends. Actual yields are substrate and reaction condition dependent.[7][8][9][10]

Experimental Protocols

Protocol 1: General Procedure for Tertiary Alcohol Synthesis using a Grignard Reagent

  • Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Formation (if not commercially available): Place magnesium turnings in the flask. Add a solution of the alkyl/aryl halide in anhydrous ether or THF dropwise via the dropping funnel. A crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used to initiate the reaction. The reaction is typically exothermic.

  • Reaction: Cool the prepared Grignard reagent in an ice bath. Dissolve the ketone in anhydrous ether or THF and add it dropwise to the stirred Grignard solution at a rate that maintains a gentle reflux.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Cool the mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Workup: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Purification: Purify the crude product by distillation or column chromatography.

Protocol 2: Luche Reaction Conditions - Grignard Addition with Cerium(III) Chloride

  • Preparation of Anhydrous CeCl₃: Dry CeCl₃·7H₂O under vacuum at ~140 °C for several hours until a fine, free-flowing powder is obtained. Note: Properly dried CeCl₃ is crucial for its activity.

  • Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the anhydrous CeCl₃ and anhydrous THF. Stir the suspension vigorously for at least 2 hours at room temperature.

  • Reaction: Cool the CeCl₃ suspension to -78 °C (dry ice/acetone bath). Add the Grignard reagent dropwise and stir for 30-60 minutes. Then, add a solution of the ketone in anhydrous THF dropwise.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and proceed with the standard extraction and purification as described in Protocol 1.

Visualizations

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reaction Ketone Ketone (R-CO-R') Alkoxide Alkoxide Intermediate Ketone->Alkoxide Nucleophilic Addition Enolate Enolate Ketone->Enolate Enolization (Proton Abstraction) Organometallic Organometallic Reagent (R''-M) Tertiary_Alcohol Tertiary Alcohol Alkoxide->Tertiary_Alcohol Workup (H+) Recovered_Ketone Recovered Ketone Enolate->Recovered_Ketone Workup (H+)

Caption: Competing pathways in the reaction of a ketone with an organometallic reagent.

G cluster_0 Troubleshooting Workflow for Low Tertiary Alcohol Yield Start Low Yield of Tertiary Alcohol? Check_Enolization Is Starting Ketone Recovered? Start->Check_Enolization Yes Lower_Temp Lower Reaction Temperature (-78 °C) Check_Enolization->Lower_Temp Yes Check_Reduction Check for Reduction Byproducts Check_Enolization->Check_Reduction No Use_CeCl3 Add Anhydrous CeCl3 Lower_Temp->Use_CeCl3 Change_Reagent Switch to Less Basic Reagent (e.g., Grignard) Use_CeCl3->Change_Reagent Consider_Barbier Consider Barbier Reaction Conditions Change_Reagent->Consider_Barbier Use_No_Beta_H Use Reagent Without β-Hydrogens Check_Reduction->Use_No_Beta_H Yes End Re-evaluate Reaction Strategy Check_Reduction->End No Use_No_Beta_H->Use_CeCl3

Caption: A decision-making workflow for troubleshooting low-yielding tertiary alcohol syntheses.

References

Technical Support Center: Chromatographic Resolution of 2,6-Dimethyl-2-heptanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the enantiomers of 2,6-Dimethyl-2-heptanol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial chromatographic approach for separating this compound enantiomers?

For a volatile alcohol like this compound, Gas Chromatography (GC) is often a powerful and primary choice.[1][2] Chiral capillary GC columns, particularly those with cyclodextrin-based stationary phases, are well-suited for separating alcohol enantiomers.[1][3] While High-Performance Liquid Chromatography (HPLC) is also a viable option, especially with polysaccharide-based chiral stationary phases (CSPs), GC typically offers high efficiency for this type of analyte.[2][4]

Q2: Which specific chiral stationary phases (CSPs) are most effective for alcohol separations?

The choice of CSP is critical for achieving enantiomeric resolution.

  • For Gas Chromatography (GC): Derivatized cyclodextrin (B1172386) phases are the industry standard.[3] Phases like permethylated β-cyclodextrin are common, but other derivatives can offer unique selectivity for specific alcohols.[3][5] A column like a CP Chirasil-DEX CB has been shown to be effective for resolving chiral alcohols.[5]

  • For High-Performance Liquid Chromatography (HPLC): Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK® and CHIRALCEL® series), demonstrate broad enantioselectivity for a wide range of compounds, including alcohols.[2] These are often used in normal-phase mode.[2]

Q3: Is derivatization necessary to resolve this compound enantiomers?

While some modern CSPs can resolve underivatized alcohols, derivatization is a highly effective strategy to improve chromatographic behavior and enhance resolution.[6] The primary methods for derivatizing alcohols are acylation and silylation.[7]

  • Benefits of Derivatization:

    • Reduces Polarity: Converts the polar hydroxyl group into a less polar ester or ether, which can reduce peak tailing and improve peak shape.[5]

    • Increases Volatility: Acylation or silylation can improve the volatility of the alcohol, which is beneficial for GC analysis.[5][7]

    • Enhances Chiral Recognition: The introduction of a bulky derivative group can create additional interaction points with the CSP, leading to better enantioselectivity.

Q4: How does temperature affect chiral separations?

Temperature is a critical parameter that can have a complex and unpredictable impact on chiral separations. Generally, lower temperatures tend to enhance the subtle intermolecular interactions responsible for chiral recognition, often leading to improved resolution.[8] However, higher temperatures can improve column efficiency and peak shape.[8] The optimal temperature must be determined empirically for each specific method, as in some cases, increasing the temperature can surprisingly improve separation or even reverse the elution order.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the method development for separating this compound isomers.

Problem 1: No separation is observed (single, sharp peak).

If you are observing a single peak for your racemic standard, it indicates a complete lack of enantioselectivity under the current conditions.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for a lack of enantiomeric resolution.

Solutions:

  • Confirm CSP Suitability: Ensure your chosen CSP is designed for chiral alcohol separations.[1][4] If not, switch to a more appropriate column.

  • Derivatize the Analyte: Convert the alcohol to an acetate (B1210297) or trifluoroacetate (B77799) ester.[5] This alters the molecule's interaction with the CSP and often induces separation.

  • Change the Mobile Phase (HPLC): If using HPLC, switch the separation mode. If you are in reversed-phase, try normal-phase (e.g., Hexane/Isopropanol), which is often more successful for chiral alcohol separations.[2] Screen different alcohol modifiers (e.g., ethanol, 2-propanol).[2]

  • Optimize Temperature: Systematically decrease the column temperature. Lowering the temperature often increases chiral selectivity.[8]

Problem 2: Poor resolution (peaks are shouldering or co-eluting).

This indicates that the CSP has some selectivity, but the conditions are not optimal for baseline separation.

Solutions:

  • Optimize the Flow Rate: In chiral chromatography, mass transfer can be slow. Reducing the flow rate below the typical 1.0 mL/min (for a 4.6 mm ID HPLC column) can significantly increase efficiency and, therefore, resolution.

  • Fine-Tune Mobile Phase Composition (HPLC): Make small, incremental changes (e.g., 1-2%) to the percentage of the alcohol modifier in the mobile phase.[2]

  • Adjust Temperature: Methodically vary the column temperature. While lower temperatures often help, the effect is system-dependent, and a temperature optimization study is recommended.

  • Increase Column Length (GC/HPLC): If available, using a longer column will increase the number of theoretical plates and can improve the resolution of closely eluting peaks.[1]

Problem 3: Excessive peak tailing is observed.

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.

Solutions:

  • Derivatization: As mentioned, derivatizing the polar hydroxyl group is a very effective way to reduce tailing by minimizing strong interactions with active sites on the stationary phase.[5]

  • Use Mobile Phase Additives (HPLC): For basic compounds, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can help saturate active silanol (B1196071) sites and improve peak shape.[8]

  • Check for Column Contamination: Strongly retained impurities from previous injections can bind to the head of the column.[9] Flushing the column according to the manufacturer's instructions may resolve the issue.[9]

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting parameters for method development.

Table 1: Gas Chromatography (GC) Starting Conditions

ParameterRecommendationRationale
Stationary Phase Derivatized β- or γ-CyclodextrinProven selectivity for chiral alcohols.[3][5]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions offering a good balance of resolution and analysis time.[1]
Carrier Gas Hydrogen or HeliumHydrogen often provides higher efficiency at optimal flow rates.
Oven Program Start at 60°C, ramp 2-5°C/min to 200°CA slow temperature ramp is crucial for resolving closely eluting enantiomers.[3]
Injection Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Analyte Form Acetate ester (derivatized)Improves volatility and peak shape, enhances resolution.[5]

Table 2: High-Performance Liquid Chromatography (HPLC) Starting Conditions

ParameterRecommendationRationale
Stationary Phase Immobilized Polysaccharide (e.g., Amylose or Cellulose derivative)Broad enantioselectivity for alcohols and robust solvent compatibility.[2]
Column Dimensions 250 mm x 4.6 mm ID, 5 µm particlesStandard analytical column size.[2]
Mobile Phase n-Hexane / 2-Propanol (95:5 v/v)Normal phase is typically the first choice for chiral alcohol separations.[2]
Flow Rate 0.5 - 1.0 mL/minLower flow rates can improve resolution in chiral separations.
Temperature 25°C (controlled)A stable temperature is critical for reproducible retention times.[8]
Detection UV (if derivatized with a chromophore) or Refractive Index (RI)This compound lacks a strong chromophore.

Experimental Protocols

Protocol 1: Derivatization via Acylation (Acetate Ester Formation)

This protocol describes a general procedure for converting a chiral alcohol into its acetate ester to improve chromatographic resolution.[5]

Method Development Workflow

Caption: General workflow for chiral method development.

Materials:

  • This compound (2 mmol)

  • Acetic acid (3 mmol)

  • Iodine (0.06 mmol, catalyst)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄, 0.02 mmol)

  • Dichloromethane (CH₂Cl₂)

  • 3 mL amber screw-cap vial

Procedure:

  • Combine the this compound, acetic acid, iodine, and anhydrous sodium sulfate in the screw-cap vial.[5]

  • Securely cap the vial and stir the mixture at 100°C for approximately 48 hours.[5]

  • After cooling to room temperature, dissolve the reaction product in 1 mL of dichloromethane.[5]

  • Filter the solution to remove solids.

  • The resulting solution containing the acetate ester of this compound is now ready for injection and analysis by chiral GC.

Protocol 2: Chiral GC Method Screening

This protocol provides a starting point for screening the separation of derivatized this compound.

Equipment and Conditions:

  • GC System: Capillary GC with FID detector.

  • Column: CP Chirasil-DEX CB (or equivalent derivatized cyclodextrin column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Hydrogen, set to a constant linear velocity (e.g., 80 cm/sec).[3]

  • Injector Temperature: 220°C.

  • Detector Temperature: 220°C.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 1 minute.

    • Ramp: Increase temperature at 2°C per minute to 200°C.[3]

    • Hold: Hold at 200°C if necessary for elution.

  • Injection: 1 µL of the derivatized sample, split ratio 50:1.

Procedure:

  • Equilibrate the GC system with the specified conditions.

  • Inject the derivatized sample.

  • Acquire the chromatogram.

  • Evaluate the chromatogram for the resolution of the two enantiomer peaks.

  • Based on the results, optimize the temperature ramp rate (slower for better resolution) or hold times to improve separation.

References

Addressing matrix effects in the MS analysis of 2,6-Dimethyl-2-heptanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry (MS) analysis of 2,6-Dimethyl-2-heptanol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the MS analysis of this compound?

A1: In the context of analyzing this compound by mass spectrometry, matrix effects refer to the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1] The matrix comprises all components of the sample other than this compound.[2]

Q2: What are the common causes of matrix effects in the GC-MS analysis of volatile compounds like this compound?

A2: The primary causes of matrix effects in the GC-MS analysis of volatile compounds include:

  • Matrix-Induced Signal Enhancement: This is a common effect in GC-MS where non-volatile matrix components accumulate in the GC inlet, masking active sites where the analyte might otherwise adsorb or degrade. This leads to a greater amount of analyte reaching the detector and an artificially enhanced signal.[3][4]

  • Matrix-Induced Signal Suppression: Though less frequent in GC-MS than enhancement, suppression can occur due to competition for ionization in the MS source or interference from matrix components with the transfer of the analyte from the GC to the MS.[3][5]

  • Co-eluting Endogenous or Exogenous Substances: In biological samples, substances like lipids, proteins, salts, and metabolites can co-elute with this compound and interfere with its ionization.[2][6] In environmental samples, other volatile organic compounds (VOCs) or complex organic matter can cause interference.[7]

Q3: How can I identify if matrix effects are impacting my analysis of this compound?

A3: Several indicators can suggest the presence of matrix effects:

  • Poor Reproducibility: Inconsistent results for replicate injections of the same sample.[1]

  • Discrepancies in Dilution Series: Non-linear response when analyzing a dilution series of the sample.[1]

  • Comparison of Calibration Curves: A significant difference between the slope of a calibration curve prepared in a pure solvent and one prepared in a blank sample matrix (matrix-matched calibration).[3]

  • Post-Extraction Spike Analysis: A notable difference in the signal response of a blank matrix extract spiked with a known concentration of this compound compared to a standard in a clean solvent at the same concentration.[1]

Q4: Is a stable isotope-labeled (SIL) internal standard available for this compound?

A4: Currently, there is no commercially available stable isotope-labeled (e.g., deuterated or 13C-labeled) internal standard specifically for this compound. The use of a SIL internal standard is the preferred method for correcting matrix effects as it closely mimics the behavior of the analyte during sample preparation, chromatography, and ionization.[8] In its absence, other mitigation strategies must be employed.

Troubleshooting Guides

Issue 1: Poor reproducibility and/or inaccurate quantification of this compound.

This is a primary indicator of matrix effects. The following troubleshooting workflow can help identify and mitigate the issue.

A Start: Inaccurate Quantification B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect Confirmed? B->C D Implement Sample Cleanup (LLE or SPE) C->D Yes K No Significant Matrix Effect (Check other parameters: instrument, standards) C->K No E Optimize Chromatographic Separation D->E F Employ Compensatory Calibration (Matrix-Matched or Standard Addition) E->F G Re-evaluate Matrix Effect F->G H Matrix Effect Mitigated? G->H I Proceed with Validated Method H->I Yes J Further Optimization Required (Combine Strategies) H->J No J->D

Troubleshooting workflow for matrix effects.

Data Presentation: Comparison of Matrix Effect Mitigation Strategies

Since a stable isotope-labeled internal standard is unavailable for this compound, researchers must choose from other strategies. The following table summarizes the advantages and disadvantages of common approaches.

Mitigation StrategyPrincipleAdvantagesDisadvantagesSuitability for this compound
Sample Dilution Reduces the concentration of both the analyte and interfering matrix components.[9]Simple, fast, and can be effective for highly concentrated samples.[9][10]May decrease the analyte concentration below the limit of quantification (LOQ). Ineffective for strong matrix effects.[10]Good first approach, especially for high-concentration samples, but may lack sufficient sensitivity for trace analysis.
Liquid-Liquid Extraction (LLE) Partitions the analyte into an immiscible solvent, leaving interfering components in the original solvent.[2]Can provide good sample cleanup and analyte enrichment.[2]Can be labor-intensive, may form emulsions, and requires careful solvent selection.Suitable for cleaning up biological fluids and aqueous samples.
Solid-Phase Extraction (SPE) Selectively adsorbs the analyte onto a solid sorbent, allowing interferences to be washed away.[2][11]Offers high selectivity, good recovery, and can be automated. Effective at removing a wide range of interferences.[11][12]Method development can be time-consuming, and the cost per sample is higher than LLE.Highly effective for complex matrices like blood, plasma, or environmental extracts.
Matrix-Matched Calibration Prepares calibration standards in a blank matrix that is as close as possible to the sample matrix.[4]Compensates for matrix effects by ensuring that standards and samples experience similar ionization suppression or enhancement.[4]Requires a true blank matrix, which can be difficult to obtain. Does not account for sample-to-sample variability in the matrix.A strong option if a representative blank matrix is available.
Standard Addition Involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample's matrix.[10][13]Highly effective at compensating for matrix effects specific to each sample, as the calibration is performed in the actual sample matrix.[13][14]Time-consuming as each sample requires multiple analyses. Requires a larger sample volume. Cannot correct for translational matrix effects (background interferences).[13][14]The most accurate approach when a blank matrix is unavailable or when there is high variability between samples.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Blood Samples
  • Sample Preparation:

    • Pipette 1.0 mL of whole blood into a 15 mL glass centrifuge tube.

    • Add 1.0 mL of deionized water and vortex for 10 seconds.

  • Extraction:

    • Add 5.0 mL of methyl tert-butyl ether (MTBE) to the tube.

    • Cap the tube and vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane (B92381) or methanol) for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples

A Start: Aqueous Sample B Condition SPE Cartridge (e.g., C18) with Methanol (B129727) A->B C Equilibrate with Water B->C D Load Sample onto Cartridge C->D E Wash Cartridge (e.g., with Water/Methanol mix) to remove interferences D->E F Elute this compound (with an organic solvent like Ethyl Acetate) E->F G Evaporate Eluate and Reconstitute F->G H Analyze by MS G->H

Solid-Phase Extraction (SPE) workflow.

Methodology:

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) suitable for retaining non-polar compounds like this compound from an aqueous matrix.

  • Conditioning: Pass 3 mL of methanol through the cartridge to activate the stationary phase.

  • Equilibration: Pass 3 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the cartridge go dry.

  • Sample Loading: Load up to 10 mL of the aqueous sample onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Elution: Elute the this compound with 2 mL of a less polar solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • Final Preparation: Evaporate the eluate and reconstitute in a suitable solvent for analysis.

Protocol 3: Method of Standard Addition
  • Sample Aliquoting: Divide the sample into at least four equal aliquots (e.g., 1.0 mL each).

  • Spiking:

    • Leave one aliquot unspiked.

    • To the remaining aliquots, add increasing known amounts of a this compound standard solution. The concentration of the spikes should be chosen to cover a range from approximately 0.5 to 2 times the expected sample concentration.

  • Volume Equalization: Adjust the volume of all aliquots to be identical using a blank matrix or the reconstitution solvent.

  • Analysis: Analyze all aliquots using the same MS method.

  • Data Plotting and Extrapolation:

    • Plot the measured instrument response (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the line to the x-axis (where the response is zero). The absolute value of the x-intercept represents the original concentration of this compound in the sample.[13][14]

cluster_0 Standard Addition Plot p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 xaxis Added Concentration yaxis Instrument Response origin origin 5,0 5,0 origin->5,0 0,5 0,5 origin->0,5 x_intercept -[Analyte] x_intercept->p1

Standard addition calibration curve.

References

Optimizing the mobile phase for chiral HPLC separation of 2,6-Dimethyl-2-heptanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral HPLC separation of 2,6-Dimethyl-2-heptanol.

Frequently Asked Questions (FAQs)

Q1: I am starting the chiral method development for this compound. Which type of chiral stationary phase (CSP) and mobile phase mode should I begin with?

A1: For a small, aliphatic alcohol like this compound, polysaccharide-based chiral stationary phases are a versatile and effective starting point.[1][2][3] We recommend beginning with an amylose- or cellulose-based CSP. The normal-phase mode is often successful for the separation of alcohols.[1][2] A common initial mobile phase to screen is a mixture of n-hexane and an alcohol modifier, such as isopropanol (B130326) (IPA) or ethanol (B145695) (EtOH).[4][5]

Q2: What are typical starting concentrations for the alcohol modifier in a normal-phase mobile phase?

A2: A good starting point for the alcohol modifier (IPA or EtOH) concentration in n-hexane is typically between 5% and 20% (v/v).[4] You can begin with a screening gradient or a series of isocratic runs with varying modifier concentrations (e.g., 5%, 10%, 15%, 20%) to assess the impact on retention and resolution. Increasing the alcohol concentration generally decreases retention time.[6]

Q3: Should I use any additives in my mobile phase for the separation of this compound?

A3: For a neutral compound like this compound, additives are typically not necessary in the initial screening phase. However, if you observe poor peak shape, such as tailing, it could be due to secondary interactions with the stationary phase. While less common for neutral analytes, very low concentrations of a basic additive like diethylamine (B46881) (DEA) or an acidic additive like trifluoroacetic acid (TFA) (e.g., 0.1%) can sometimes improve peak symmetry, though this is more relevant for basic or acidic compounds respectively.[4][7]

Q4: I am not seeing any separation of the enantiomers. What should I do next?

A4: If you observe a single, sharp peak with no signs of separation (e.g., no shouldering), there are several steps you can take. First, ensure your column is properly equilibrated with the mobile phase. Chiral stationary phases may require longer equilibration times (10-20 column volumes) than standard reversed-phase columns.[8] If equilibration is not the issue, you should systematically vary the mobile phase composition by changing the alcohol modifier (e.g., switch from IPA to EtOH) and its concentration.[6] If normal-phase conditions are unsuccessful, consider screening other modes like polar organic or reversed-phase, although normal-phase is often preferred for alcohols.[9] Trying a CSP with a different chiral selector (e.g., switching from an amylose-based to a cellulose-based column) is also a critical step.[10]

Q5: How does temperature affect the chiral separation of alcohols?

A5: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[8] Lowering the temperature often improves resolution by enhancing the subtle energetic differences in the interactions between the enantiomers and the CSP. We recommend starting at ambient temperature (e.g., 25 °C) and then exploring lower temperatures (e.g., 10-15 °C) if the initial separation is not satisfactory.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Separation (Single Peak) Inappropriate CSP or mobile phase.- Screen different polysaccharide-based CSPs (amylose and cellulose (B213188) derivatives).- Vary the alcohol modifier (IPA, EtOH) and its concentration in the mobile phase.- Consider a different elution mode (e.g., polar organic).
Poor Resolution (Peak Shouldering) Mobile phase composition is not optimal.- Fine-tune the percentage of the alcohol modifier in 1-2% increments.- Reduce the column temperature in 5 °C increments.- Decrease the flow rate, as chiral separations often benefit from lower flow rates.[8]
Peak Tailing Secondary interactions with the stationary phase or column contamination.- For neutral analytes, this is less common but ensure high-purity solvents are used.- Flush the column with a strong solvent as recommended by the manufacturer to remove contaminants.[8]
Irreproducible Retention Times Insufficient column equilibration or changes in mobile phase composition.- Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.- Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[7]
Ghost Peaks Contamination in the mobile phase, HPLC system, or sample solvent.- Run a blank gradient without an injection to check for system or mobile phase contamination.- Use high-purity HPLC-grade solvents.- Ensure the sample is fully dissolved in a solvent that is weaker than or the same as the mobile phase.[5][7]

Data Presentation

Table 1: Illustrative Effect of Alcohol Modifier on the Separation of a Chiral Alcohol

Mobile Phase (n-Hexane / Modifier, v/v)Retention Time (min)Resolution (Rs)Separation Factor (α)
95 / 5 IPA15.21.21.08
90 / 10 IPA10.51.81.15
85 / 15 IPA7.81.51.12
95 / 5 EtOH12.11.61.13
90 / 10 EtOH8.92.11.20
85 / 15 EtOH6.51.91.18

Note: This table presents hypothetical data based on typical chromatographic behavior to illustrate the effects of mobile phase changes.

Table 2: Influence of Temperature on Chiral Separation

Temperature (°C)Retention Time (min)Resolution (Rs)
308.51.9
258.92.1
209.42.4
1510.12.7

Note: This table shows a typical trend where lower temperatures can lead to longer retention times but improved resolution.

Experimental Protocols

Protocol 1: Mobile Phase Screening for Chiral Separation of this compound

  • Column: Select a polysaccharide-based chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Preparation:

    • Prepare mobile phases consisting of n-hexane and an alcohol modifier (Isopropanol or Ethanol).

    • Screen the following compositions (v/v): 95:5, 90:10, 85:15, and 80:20 of n-hexane:modifier.

    • Ensure all solvents are HPLC grade and degas the mobile phase before use.[7]

  • HPLC Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: Refractive Index (RI) or UV detector at a low wavelength (e.g., 210 nm) if there is any absorbance.

    • Injection Volume: 5-10 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject a racemic standard of this compound.

    • Run the analysis for each mobile phase composition, ensuring the column is re-equilibrated between each change.

  • Evaluation:

    • Assess the chromatograms for peak shape, retention time, and resolution.

    • Select the condition that provides the best separation for further optimization (e.g., fine-tuning the modifier percentage, adjusting temperature).

Mandatory Visualization

MethodDevelopmentWorkflow start Start: Racemic this compound csp_selection Select CSPs for Screening (e.g., Amylose & Cellulose based) start->csp_selection mode_selection Select Mobile Phase Mode (Start with Normal Phase) csp_selection->mode_selection initial_screen Initial Screening (n-Hexane/IPA & n-Hexane/EtOH at various concentrations) mode_selection->initial_screen evaluation Evaluate Separation (Resolution, Peak Shape) initial_screen->evaluation no_separation No or Poor Separation evaluation->no_separation Rs < 1.5 good_separation Good Separation Achieved evaluation->good_separation Rs >= 1.5 change_csp Screen Different CSP no_separation->change_csp Try different column change_mode Try Different Mode (Polar Organic) no_separation->change_mode If multiple CSPs fail optimize Optimize Conditions (Fine-tune modifier %, Temperature, Flow Rate) good_separation->optimize final_method Final Validated Method optimize->final_method change_csp->initial_screen change_mode->initial_screen

Caption: Workflow for Chiral HPLC Method Development.

TroubleshootingTree start Problem: Poor or No Enantiomeric Separation check_shoulder Is there any peak shouldering? start->check_shoulder no_shoulder No, a single sharp peak check_shoulder->no_shoulder No yes_shoulder Yes, peaks are co-eluting check_shoulder->yes_shoulder Yes change_modifier Change alcohol modifier (IPA <-> EtOH) no_shoulder->change_modifier optimize_mobile_phase Fine-tune modifier % (e.g., in 1% increments) yes_shoulder->optimize_mobile_phase lower_temp Lower column temperature optimize_mobile_phase->lower_temp change_csp Screen a different CSP change_modifier->change_csp lower_flow_rate Decrease flow rate lower_temp->lower_flow_rate solution Improved Resolution lower_flow_rate->solution change_csp->solution

Caption: Troubleshooting Poor Chiral Resolution.

References

Technical Support Center: Enhancing the Stability of 2,6-Dimethyl-2-heptanol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2,6-Dimethyl-2-heptanol in cosmetic formulations. The information is based on general principles of cosmetic science and chemical stability.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and stability testing of products containing this compound.

Problem Potential Cause Recommended Solution
Off-odor Development (Rancid, Sharp) Oxidation of this compound or other unsaturated ingredients in the formulation. This can be catalyzed by light, heat, and trace metal ions.[1][2][3]- Incorporate an antioxidant system. A combination of oil-soluble antioxidants like Tocopherol (Vitamin E) or BHT and water-soluble antioxidants like Ascorbyl Palmitate can be effective.[4][5] - Add a chelating agent such as Disodium EDTA or Phytic Acid at 0.05-0.2% to bind metal ions that catalyze oxidation.[1][2][6] - Package the product in opaque or UV-protective containers.
Discoloration (Yellowing, Browning) Oxidation or interaction of this compound degradation products with other formulation components. Trace metal ions can also contribute to discoloration.[1][3]- Implement the same solutions as for off-odor development (antioxidants and chelating agents).[1][3][4] - Evaluate the compatibility of this compound with all other ingredients in the formulation through compatibility studies.
Decrease in Fragrance Intensity Volatilization of this compound or its degradation, leading to a loss of the desired scent.[4]- Consider the use of fragrance fixatives. - Ensure the packaging is well-sealed to prevent evaporation. - Protect from high temperatures during storage and transport.
Phase Separation in Emulsions Changes in the emulsion system's stability, potentially influenced by pH shifts or interactions between this compound and the emulsifier.[7]- Optimize the emulsifier system. - Monitor and adjust the pH of the formulation. The stability of some emulsifiers is pH-dependent.[7] - Evaluate the impact of this compound on the droplet size and viscosity of the emulsion over time.
pH Shift Over Time Degradation of this compound or other ingredients into acidic or basic byproducts.- Incorporate a buffering system to maintain the desired pH range. - Investigate the source of the pH shift through analysis of aged samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for a tertiary alcohol like this compound in a cosmetic formulation?

Q2: How can I proactively enhance the stability of this compound in my formulation?

A2: A multi-pronged approach is recommended:

  • Antioxidants : Incorporate antioxidants to inhibit oxidative degradation.[4][5]

  • Chelating Agents : Add chelating agents to sequester metal ions that can catalyze degradation reactions.[1][2][3]

  • pH Control : Maintain an optimal pH for the overall formulation, as extreme pH values can sometimes promote degradation of certain ingredients.

  • Light Protection : Use opaque or UV-filtering packaging to protect against photodegradation.

  • Temperature Control : Store the product in a cool, dark place to minimize heat-induced degradation.

Q3: What concentration of antioxidants and chelating agents should I use?

A3: The effective concentration can vary depending on the formulation. However, typical usage levels are:

  • Antioxidants (e.g., Tocopherol, BHT) : 0.05% to 0.2%

  • Chelating Agents (e.g., Disodium EDTA, Sodium Phytate) : 0.05% to 0.2%[1]

It is crucial to perform stability studies to determine the optimal concentrations for your specific product.

Q4: Can the type of emulsion (e.g., O/W vs. W/O) affect the stability of this compound?

A4: Yes, the type of emulsion can influence stability. In an oil-in-water (O/W) emulsion, the oil-soluble this compound will be in the dispersed phase, potentially protecting it from water-soluble pro-oxidants. Conversely, in a water-in-oil (W/O) emulsion, the continuous oil phase may offer some protection. The interface between the oil and water phases is often where oxidative reactions are initiated. The choice of emulsifier and its interaction with this compound can also play a significant role.

Experimental Protocols

Accelerated Stability Testing Protocol

Objective: To evaluate the stability of a cosmetic formulation containing this compound under accelerated conditions to predict its shelf life.[8][9]

Methodology:

  • Sample Preparation: Prepare three batches of the final formulation and package them in the intended commercial packaging.

  • Initial Analysis (Time 0): Analyze the samples for the following parameters:

    • Physical Characteristics: Appearance, color, odor, and clarity.

    • Physicochemical Properties: pH, viscosity, and specific gravity.

    • Assay of this compound: Quantify the concentration using a validated analytical method (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).

  • Storage Conditions: Store the samples under the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Real-Time: 25°C ± 2°C / 60% RH ± 5% RH

    • Freeze-Thaw Cycling: -10°C for 24 hours, then 25°C for 24 hours (repeat for 3-5 cycles).[10]

  • Testing Intervals: Test the samples at specified intervals (e.g., 1, 2, and 3 months for accelerated testing; 3, 6, 9, 12, 18, and 24 months for real-time testing).

  • Analysis: At each interval, repeat the analysis performed at Time 0.

  • Data Evaluation: Compare the results at each time point to the initial data. Significant changes in any of the parameters may indicate instability.

Quantitative Data Summary: Stability Testing Parameters
ParameterSpecification (Example)Test Method
Appearance Homogeneous, free of separationVisual Inspection
Color White to off-whiteColorimetry
Odor Characteristic, free of rancidityOlfactory Panel
pH 5.0 - 6.0pH meter
Viscosity 10,000 - 15,000 cPViscometer
This compound Assay 95.0% - 105.0% of initialGC-MS

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for troubleshooting stability issues with this compound in a cosmetic formulation.

G Troubleshooting Workflow for this compound Stability A Instability Observed (e.g., Off-odor, Discoloration, Phase Separation) B Identify Potential Cause A->B C Oxidation B->C D Hydrolysis/Dehydration B->D E Emulsion Instability B->E F Implement Corrective Action C->F D->F E->F G Add Antioxidants & Chelating Agents F->G H Adjust pH & Consider Buffers F->H I Optimize Emulsifier System F->I J Perform Accelerated Stability Testing G->J H->J I->J K Analyze Results J->K L Formulation Stable? K->L M Finalize Formulation L->M Yes N Re-formulate L->N No N->B

Caption: Troubleshooting Workflow for Stability Issues.

This diagram outlines the logical steps from identifying a stability problem to implementing and verifying a solution for formulations containing this compound.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 2,6-Dimethyl-2-heptanol: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2,6-Dimethyl-2-heptanol with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information presented is based on established analytical validation principles and typical performance data for the analysis of structurally similar compounds.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of GC-MS, HPLC, and qNMR for the quantification of this compound. Please note that the data presented for HPLC and qNMR are illustrative and based on typical performance for similar analytes, as specific validated methods for this compound were not found in publicly available literature.

ParameterGC-MSHPLC (with derivatization)qNMR
Linearity (R²) > 0.995> 0.99> 0.999
Limit of Detection (LOD) 0.5 - 10 ng/mL10 - 50 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 2 - 30 ng/mL30 - 150 ng/mL0.3 - 3 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 5%< 10%< 2%
Sample Throughput HighMediumLow to Medium
Specificity High (Mass Spec)Moderate to HighHigh (Chemical Shift)
Cost per Sample ModerateModerateHigh

Experimental Protocols

GC-MS Method for Quantification of this compound

This protocol outlines a validated method for the quantitative analysis of this compound in a given matrix.

a. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Autosampler.

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

b. Reagents and Standards:

  • This compound reference standard (≥98% purity).

  • Internal standard (IS), e.g., 2-methyl-2-hexanol.

  • Solvent: Dichloromethane or Hexane (GC grade).

c. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 180 °C.

    • Hold: 5 minutes at 180 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier ion for this compound: m/z 59

    • Qualifier ions for this compound: m/z 73, 111

    • Quantifier ion for IS: m/z 59 (if using 2-methyl-2-hexanol)

d. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in the chosen solvent.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.

  • Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.

  • For unknown samples, dissolve a known weight of the sample in the solvent to achieve a concentration within the calibration range.

e. Validation Parameters:

  • Linearity: Assessed by analyzing a minimum of five concentrations across the range of 1-100 µg/mL. The correlation coefficient (R²) should be > 0.995.

  • Accuracy: Determined by spike-recovery experiments at three concentration levels (low, medium, high). The mean recovery should be within 95-105%.

  • Precision: Evaluated as repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicates at three concentrations. The relative standard deviation (RSD) should be < 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Alternative Method 1: HPLC with Pre-column Derivatization

Due to the lack of a strong chromophore in this compound, direct UV detection in HPLC is not feasible. A pre-column derivatization step is necessary to introduce a UV-active or fluorescent tag.

a. Derivatization:

  • React the hydroxyl group of this compound with a derivatizing agent such as 3,5-dinitrobenzoyl chloride in the presence of a catalyst (e.g., pyridine) to form a UV-active ester.

b. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

c. Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the maximum absorbance of the derivatized product (e.g., ~230 nm for 3,5-dinitrobenzoyl esters).

d. Validation:

  • Similar validation parameters as for the GC-MS method would be applied.

Alternative Method 2: Quantitative NMR (qNMR) Spectroscopy

qNMR offers a direct and primary method of quantification without the need for a reference standard of the analyte, provided a certified internal standard is used.

a. Instrumentation:

  • NMR spectrometer with a field strength of at least 400 MHz.

b. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.

  • Dissolve both in a deuterated solvent (e.g., CDCl₃).

c. Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (e.g., 5 x T₁ of the slowest relaxing proton).

d. Quantification:

  • Integrate a well-resolved signal of this compound (e.g., the singlet from the two methyl groups at the C2 position) and a signal from the internal standard.

  • Calculate the concentration of this compound based on the integral ratio, the number of protons contributing to each signal, and the known concentration of the internal standard.

e. Validation:

  • Validation would focus on specificity (signal resolution), linearity of response, accuracy, and precision.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Spiking Internal Standard Spiking Dissolution->Spiking Injection Autosampler Injection Spiking->Injection Calibration Calibration Standards Preparation Calibration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration CalibrationCurve Calibration Curve Generation Integration->CalibrationCurve Quantification Quantification of Analyte CalibrationCurve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound using GC-MS.

Method_Selection Start High Sensitivity & Specificity Required? Volatile Is the Analyte Volatile? Start->Volatile Yes Other Consider Other Methods Start->Other No Chromophore Does it have a Chromophore? Volatile->Chromophore No GCMS Use GC-MS Volatile->GCMS Yes PrimaryMethod Primary Method Needed? Chromophore->PrimaryMethod No HPLC_Direct Use Direct HPLC Chromophore->HPLC_Direct Yes HPLC_Deriv Use HPLC with Derivatization PrimaryMethod->HPLC_Deriv No qNMR Use qNMR PrimaryMethod->qNMR Yes

Caption: Decision tree for selecting an analytical method for quantification.

Unraveling the Olfactory Landscape: A Comparative Analysis of Linear vs. Branched C9 Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the fragrance profiles of C9 alcohol isomers reveals distinct olfactory differences influenced by their molecular architecture. While linear 1-nonanol presents a generally floral and citrusy aroma, its branched counterparts offer a wider and more complex spectrum of scents, ranging from fruity and mild to powerful and fresh. This guide provides a comparative overview of their fragrance profiles, supported by available data and detailed experimental methodologies for their evaluation.

Comparative Fragrance Profiles

The fragrance profile of an alcohol is intrinsically linked to its chemical structure. The linearity or degree of branching of the carbon chain, as well as the position of the hydroxyl group, all play a significant role in how the molecule interacts with olfactory receptors, resulting in a unique perceived scent.

Below is a summary of the fragrance profiles for linear 1-nonanol and several of its branched isomers. It is important to note that while qualitative descriptions are available for a number of these compounds, quantitative data, such as odor thresholds, are not consistently reported in publicly available scientific literature, making a direct quantitative comparison challenging.

Compound NameStructure TypeFragrance ProfileOdor Threshold (in water)
1-NonanolLinearRose, citrus, fruity, floral, orange-like.[1][2][3]0.1 mg/L[1][4]
Isononyl AlcoholBranchedMild, floral, fruity.[4]Not determined.[5]
2-Nonanol (B147358)BranchedCucumber-like.[6]Data not available.
2,6-Dimethyl-4-heptanolBranchedMild, fresh, ethereal, fermented, yeasty.[5]Data not available.
3,5,5-Trimethyl-1-hexanolBranchedHerbaceous, plant-like, powerful, oily-herbaceous, sweet (in dilution).[7][8][9]Data not available.
Dihydromyrcenol (2,6-Dimethyl-7-octen-2-ol)Branched, UnsaturatedPowerful, fresh, lime-like, citrusy-floral, sweet, lavender-like, slightly soapy.[9]Data not available.

The Influence of Molecular Structure on Odor

The data suggests a clear divergence in scent profiles between linear and branched C9 alcohols. The straight-chain 1-nonanol is consistently described with floral and fruity notes. In contrast, branching introduces a greater variety of olfactory experiences. For instance, the simple branching in 2-nonanol leads to a distinct "cucumber" aroma.[6] More complex branching, as seen in 3,5,5-trimethyl-1-hexanol, introduces herbaceous and oily notes.[7][9] The presence of unsaturation in addition to branching, as in dihydromyrcenol, results in a powerful and complex fresh, citrusy, and floral aroma.[9]

cluster_structure Chemical Structure cluster_profile General Fragrance Profile linear Linear Chain (1-Nonanol) floral_citrus Floral, Citrus, Fruity linear->floral_citrus simple_branched Simple Branching (e.g., 2-Nonanol) green_vegetable Green, Vegetable (Cucumber) simple_branched->green_vegetable complex_branched Complex Branching (e.g., 3,5,5-Trimethyl-1-hexanol) herbaceous_oily Herbaceous, Oily, Sweet complex_branched->herbaceous_oily branched_unsaturated Branched & Unsaturated (e.g., Dihydromyrcenol) powerful_fresh Powerful, Fresh, Complex Citrus-Floral branched_unsaturated->powerful_fresh

Figure 1. Relationship between C9 alcohol structure and fragrance profile.

Experimental Protocols

The characterization of fragrance profiles is a multi-faceted process that combines analytical chemistry with sensory evaluation. The following are detailed methodologies for key experiments in fragrance analysis.

Sensory Evaluation of Fragrance Ingredients

Sensory evaluation provides qualitative and quantitative data on how a fragrance is perceived by the human nose.

Objective: To determine the odor profile and intensity of a fragrance ingredient.

Methodology:

  • Panelist Selection and Training:

    • A panel of trained sensory assessors (typically 8-15 individuals) is selected.

    • Panelists are screened for olfactory acuity and their ability to describe and discriminate different odors.

    • Training involves familiarization with a wide range of standard aroma compounds and descriptors.

  • Sample Preparation:

    • The C9 alcohol is diluted to a specific concentration (e.g., 1% in an odorless solvent like diethyl phthalate (B1215562) or ethanol) to avoid olfactory fatigue and saturation.

    • Samples are presented on odorless smelling strips (mouillettes) or in glass vials with sniff ports.

  • Evaluation Procedure:

    • The evaluation is conducted in a well-ventilated, odor-free room to prevent cross-contamination of scents.

    • Panelists are presented with the samples in a randomized and blind manner to avoid bias.

    • They are instructed to sniff the sample and describe the perceived odor using a standardized lexicon of fragrance descriptors (e.g., floral, fruity, citrus, woody, herbaceous).

    • The intensity of the odor is rated on a labeled magnitude scale (e.g., from 0 = no odor to 9 = extremely strong).

  • Data Analysis:

    • The frequency of use for each descriptor is tabulated to create an odor profile.

    • Mean intensity ratings are calculated to quantify the perceived strength of the fragrance.

    • Statistical analysis (e.g., ANOVA) is used to determine significant differences between samples.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of individual aroma-active compounds in a complex mixture.

Objective: To identify the specific volatile compounds responsible for the characteristic aroma of a C9 alcohol sample and to determine their individual odor characteristics.

Methodology:

  • Instrumentation:

    • A gas chromatograph (GC) equipped with a capillary column suitable for separating volatile compounds.

    • The column effluent is split into two streams. One stream is directed to a conventional detector (e.g., a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for chemical identification), and the other is directed to a heated sniffing port (olfactometry port).

  • Sample Introduction:

    • A small volume of the diluted C9 alcohol sample is injected into the GC.

    • The sample is vaporized and carried through the column by an inert gas (e.g., helium).

  • Olfactometry Procedure:

    • A trained sensory panelist sniffs the effluent from the olfactometry port as the separated compounds elute from the column.

    • The panelist records the retention time and provides a verbal description of the odor of each detected aroma-active compound.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed to determine the Flavor Dilution (FD) factor, which is a measure of the odor potency of each compound.

  • Data Analysis:

    • The olfactometry data (retention times and odor descriptors) are aligned with the chromatogram from the conventional detector (FID or MS).

    • This allows for the tentative identification of the compounds responsible for specific aromas based on their retention times and mass spectra.

    • The results are often presented as an "aromagram," which is a plot of odor intensity or detection frequency versus retention time.

cluster_workflow Gas Chromatography-Olfactometry (GC-O) Workflow cluster_detection Detection cluster_output Output sample C9 Alcohol Sample injection GC Injection sample->injection separation Capillary Column Separation injection->separation split Effluent Split separation->split ms_fid Mass Spectrometer (MS) or Flame Ionization Detector (FID) split->ms_fid olfactory_port Olfactory Port split->olfactory_port chromatogram Chromatogram (Chemical Data) ms_fid->chromatogram aromagram Aromagram (Sensory Data) olfactory_port->aromagram data_analysis Data Analysis and Compound Identification chromatogram->data_analysis aromagram->data_analysis

Figure 2. Experimental workflow for GC-O analysis.

Conclusion

The fragrance profiles of C9 alcohols are significantly influenced by their isomeric structure. Linear 1-nonanol provides a classic floral-citrus scent, while branching introduces a diverse array of olfactory characteristics, from the singular green note of 2-nonanol to the complex freshness of dihydromyrcenol. While qualitative descriptions help in differentiating these isomers, a comprehensive understanding of their relative potencies is hampered by the lack of publicly available quantitative odor threshold data for many branched C9 alcohols. Further research employing standardized sensory evaluation and advanced analytical techniques like GC-O is necessary to fully map the structure-odor relationships within this important class of fragrance ingredients.

References

A Comparative Analysis of 2,6-Dimethyl-2-heptanol and Other Tertiary Alcohols as Solvents in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process viability. This guide provides a comparative study of 2,6-Dimethyl-2-heptanol against other common tertiary alcohols, namely tert-Butyl alcohol and tert-Amyl alcohol, to serve as a comprehensive resource for solvent selection.

This analysis delves into the physicochemical properties, performance characteristics, and experimental considerations of these tertiary alcohols. By presenting quantitative data in a clear, tabular format and outlining detailed experimental protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Physicochemical Properties: A Tabular Comparison

The fundamental properties of a solvent dictate its behavior and suitability for various applications. The following table summarizes the key physicochemical properties of this compound, tert-Butyl alcohol, and tert-Amyl alcohol.

PropertyThis compoundtert-Butyl alcoholtert-Amyl alcohol
Molecular Formula C9H20OC4H10OC5H12O
Molecular Weight ( g/mol ) 144.2574.1288.15
Boiling Point (°C) 178 - 18182.2102
Melting Point (°C) -25.7-9
Density (g/mL at 20°C) ~0.814~0.78~0.809
Appearance Clear, colorless liquidColorless liquid or white solidColorless liquid

Performance as Solvents: A Comparative Overview

Tertiary alcohols, characterized by a hydroxyl group attached to a tertiary carbon atom, exhibit unique properties that make them valuable solvents in organic synthesis and other applications.[1] Their branched structure influences their physical and chemical characteristics.

Key Performance Characteristics:

  • Stability: A significant advantage of tertiary alcohols is their resistance to oxidation compared to primary and secondary alcohols.[2][3] This stability is crucial in reactions involving oxidizing agents where the solvent should not participate in the reaction.

  • Solubility: The solubility of tertiary alcohols in water is influenced by the degree of branching. While smaller tertiary alcohols like tert-Butyl alcohol are miscible with water, the solubility generally decreases as the carbon chain length increases.[4][5] The compact structure of tertiary alcohols can, in some cases, lead to higher solubility in water compared to their linear-chain isomers due to a smaller non-polar surface area.[4]

  • Reactivity: Tertiary alcohols can undergo dehydration in the presence of strong acids to form alkenes.[6] They can also be converted to tert-alkyl halides.[6] The reactivity of the hydroxyl group is sterically hindered, which can be advantageous in preventing unwanted side reactions.

This compound stands out due to its higher boiling point and lower volatility compared to tert-Butyl and tert-Amyl alcohol, making it suitable for reactions requiring elevated temperatures. Its larger alkyl structure also imparts a more non-polar character, which can be beneficial for dissolving non-polar compounds.

tert-Butyl alcohol is a widely used solvent due to its convenient boiling point and its ability to act as a proton source.[7] It is also used as a reagent in the preparation of the strong, non-nucleophilic base potassium tert-butoxide.[2]

tert-Amyl alcohol serves as a useful alternative to tert-Butyl alcohol, particularly as it remains liquid at room temperature.[8] It shares similar solvent properties and is also used in various organic syntheses.[9]

Experimental Protocols for Solvent Performance Evaluation

To objectively compare the performance of these tertiary alcohols as solvents, a standardized set of experiments is essential. The following protocols outline methodologies for determining key solvent performance indicators.

Protocol 1: Determination of Solute Solubility

This protocol details a method for quantifying the solubility of a solid compound in the selected tertiary alcohols.

Objective: To determine the saturation concentration of a specific solute in each tertiary alcohol at a given temperature.

Materials:

  • This compound, tert-Butyl alcohol, tert-Amyl alcohol

  • Solute of interest (e.g., a specific active pharmaceutical ingredient)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid solute to a series of vials.

    • To each vial, add a known volume of one of the tertiary alcohol solvents.

    • Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, centrifuge the vials to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

  • Analysis:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the solute.

  • Calculation:

    • Calculate the solubility of the solute in each solvent in units such as mg/mL or mol/L, taking into account the dilution factor.

Protocol 2: Evaluation of Solvent Effect on Reaction Rate

This protocol provides a framework for comparing the effect of the different tertiary alcohols on the rate of a chemical reaction.

Objective: To determine the relative reaction rates of a model reaction in each of the tertiary alcohol solvents.

Materials:

  • Reactants for a model reaction (e.g., a nucleophilic substitution or an esterification)

  • This compound, tert-Butyl alcohol, tert-Amyl alcohol as reaction solvents

  • Reaction vessels (e.g., round-bottom flasks)

  • Magnetic stirrers and stir bars

  • Thermostatically controlled heating mantle or oil bath

  • Quenching solution

  • Analytical instrument for monitoring reaction progress (e.g., Gas Chromatography (GC) or HPLC)

Procedure:

  • Reaction Setup:

    • In separate reaction vessels, dissolve the reactants in each of the tertiary alcohol solvents.

    • Ensure the initial concentrations of the reactants are identical in all experiments.

    • Place the reaction vessels in the heating apparatus and bring them to the desired reaction temperature.

  • Reaction Monitoring:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a suitable quenching agent to stop the reaction.

  • Analysis:

    • Analyze the quenched aliquots using a calibrated GC or HPLC to determine the concentration of the reactant or product of interest.

  • Data Analysis:

    • Plot the concentration of the reactant or product as a function of time for each solvent.

    • Determine the initial reaction rate for each solvent from the slope of the concentration-time curve at t=0.

    • Compare the initial reaction rates to evaluate the effect of each solvent on the reaction kinetics.

Visualization of Experimental Workflow

The following diagram, generated using the DOT language for Graphviz, illustrates the logical flow of the experimental protocol for determining solute solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solutions cluster_sample Sample Preparation cluster_analysis Analysis & Calculation prep_start Start: Excess Solute + Solvent vortex Vortex Mix at Constant T prep_start->vortex Step 1 equilibrate Equilibrate (e.g., 24h) vortex->equilibrate Step 2 centrifuge Centrifuge to Separate Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant Step 3 dilute Dilute Supernatant supernatant->dilute Step 4 analysis Analyze via HPLC/UV-Vis dilute->analysis calculate Calculate Solubility analysis->calculate Step 5 result End: Solubility Data calculate->result Step 6

Caption: Workflow for determining solute solubility in tertiary alcohols.

This structured approach to comparing this compound with other tertiary alcohols provides a solid foundation for solvent selection in a research and development setting. By considering both the inherent physicochemical properties and empirical performance data, scientists can optimize their experimental conditions for improved outcomes.

References

Performance Evaluation of 2,6-Dimethyl-2-heptanol Against Other Fragrance Stabilizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,6-Dimethyl-2-heptanol's performance as a fragrance stabilizer against two widely used alternatives: Benzyl Benzoate and Ambroxan. It includes a summary of available performance data and detailed experimental protocols for evaluation.

Introduction to Fragrance Stabilization

Fragrance stabilizers, or fixatives, are crucial in perfumery for their role in reducing the evaporation rate of volatile fragrance compounds. This action prolongs the scent's presence and maintains a consistent aroma profile over time. This compound, known by trade names such as Dimetol® and Freesiol, is a synthetic ingredient prized for its fresh, floral, and citrusy aroma.[1][2][3] While it is a popular fragrance component, its efficacy as a stabilizer is a key area of investigation. This guide assesses its performance relative to established fragrance stabilizers.

Comparative Performance Data

The following table summarizes the performance characteristics of this compound, Benzyl Benzoate, and Ambroxan, based on currently available data. It is important to note the limited availability of direct comparative studies on the fixation properties of this compound in public literature.

ParameterThis compoundBenzyl BenzoateAmbroxan
Type Synthetic Fragrance IngredientSynthetic Fixative & SolventSynthetic Fixative (derived from a natural precursor)
Scent Profile Possesses a fresh, floral (freesia-like) character with citrus (lime) and woody undertones.[1][2]Exhibits a faintly sweet and mild balsamic scent.[4][5]Characterized by a woody, musky, ambery, and subtly salty or mineral aroma.[6][7]
Fragrance Longevity Direct comparative data on its role as a stabilizer is not readily available. As a fragrance ingredient, its substantivity has been noted to last for 12 hours on a smelling strip.A study has reported a fixation time of 5.9 hours per gram within a perfume formulation.Generally imparts a longevity of 8 to 12 hours , and in some cases, even longer.[6]
Performance Notes Demonstrates high stability in a variety of product bases, including bleach.[2] Its inherent scent becomes an integral part of the final fragrance. A safety assessment by the Research Institute for Fragrance Materials (RIFM) suggests it is not likely to be a skin sensitizer.A classic and effective fixative that also functions as a solvent, aiding in the dissolution of other fragrance materials like synthetic musks.[4][8]A powerful and popular fixative known for significantly enhancing fragrance projection without adding a sense of heaviness to the composition.[6] It is often used to create a "second-skin" effect.[5]

Experimental Protocols

For an objective assessment of fragrance stabilizer performance, the implementation of standardized experimental protocols is essential. The following sections detail methodologies for both sensory and instrumental analysis.

Sensory Evaluation of Fragrance Longevity

This protocol details a method for a trained sensory panel to evaluate the longevity of a fragrance.

Objective: To quantitatively compare the perceived intensity and duration of a fragrance formulated with different stabilizers over a set period.

Materials:

  • Fragrance formulations (a control without a stabilizer and test samples with different stabilizers at specified concentrations).

  • Standard, unscented smelling strips (blotters).

  • Controlled-environment sensory evaluation booths equipped with adequate ventilation to prevent cross-contamination of odors.[9]

  • Software or standardized questionnaires for data acquisition.

Panelists:

  • A panel comprising 10 to 15 trained assessors, who have been screened for their olfactory acuity and their ability to provide consistent ratings of fragrance intensity.[8]

Procedure:

  • Sample Preparation: Formulate fragrance solutions with and without the test stabilizers (e.g., this compound, Benzyl Benzoate, Ambroxan) at a consistent, predetermined concentration (e.g., 1% by weight).

  • Application: A standardized volume (e.g., 10 microliters) of each fragrance solution is applied to a uniquely labeled, unscented smelling strip.

  • Evaluation Intervals: The sensory panel assesses the fragrance intensity at designated time points, such as immediately after application (t=0), and then at 0.5, 1, 2, 4, 6, and 8 hours.[10]

  • Intensity Rating: At each specified interval, the panelists rate the perceived intensity of the fragrance using a labeled magnitude scale (LMS) or a visual analog scale (VAS).[8]

  • Data Analysis: The collected data are subjected to statistical analysis to identify any significant differences in the rates of fragrance intensity decay among the samples containing different stabilizers.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis start Start prep_samples Prepare Fragrance Solutions (Control & Stabilizers) start->prep_samples apply_samples Apply Standardized Amount to Smelling Strips prep_samples->apply_samples eval_t0 Evaluate Intensity (t=0) apply_samples->eval_t0 eval_t_intervals Evaluate Intensity at Intervals (0.5, 1, 2, 4, 6, 8 hours) eval_t0->eval_t_intervals record_data Record Intensity Ratings eval_t_intervals->record_data stat_analysis Statistical Analysis of Intensity Decay record_data->stat_analysis compare Compare Stabilizer Performance stat_analysis->compare report Generate Report compare->report

Caption: Workflow for the Sensory Evaluation of Fragrance Longevity.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Evaporation Analysis

This protocol outlines an instrumental approach to quantify the rate of evaporation of volatile fragrance compounds.

Objective: To obtain an objective measure of a stabilizer's efficacy by measuring the concentration of fragrance compounds in the headspace above a sample over time.

Apparatus:

  • A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • A Headspace autosampler.

  • Appropriate vials with septa.

  • A precision micropipette.

  • A consistent substrate (e.g., filter paper or a synthetic skin mimic).

Procedure:

  • Sample Preparation: Prepare fragrance solutions both with and without the test stabilizers.

  • Application: A precise and consistent amount of each solution is applied to the substrate, which is then placed inside a headspace vial and sealed.

  • Incubation and Sampling: The sealed vials are incubated at a constant temperature, typically around 32°C to simulate the temperature of the skin. The headspace, which is the vapor phase above the sample, is sampled automatically at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).[11]

  • GC-MS Analysis: The collected headspace sample is injected into the GC-MS system. The gas chromatograph separates the individual volatile compounds, and the mass spectrometer identifies and quantifies them based on their unique mass spectra.[12]

  • Data Analysis: The peak area corresponding to each fragrance compound is measured at every time point. The rate of decrease in the peak area over time is indicative of the evaporation rate. These rates are then compared between the control sample and the samples containing the stabilizers to determine their effectiveness in reducing the volatility of the fragrance components.

Headspace_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Start prep_solutions Prepare Fragrance Solutions start->prep_solutions apply_to_substrate Apply to Substrate in Vials prep_solutions->apply_to_substrate incubate Incubate at Controlled Temp. apply_to_substrate->incubate sample_headspace Sample Headspace at Intervals incubate->sample_headspace inject_gcms Inject into GC-MS sample_headspace->inject_gcms acquire_data Acquire Chromatograms & Spectra inject_gcms->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks plot_decay Plot Peak Area vs. Time integrate_peaks->plot_decay compare_rates Compare Evaporation Rates plot_decay->compare_rates

Caption: Workflow for the Headspace GC-MS Analysis of Fragrance Evaporation.

Conclusion

The choice of a fragrance stabilizer is a critical decision in fragrance formulation and should be based on the desired longevity, the intrinsic scent of the stabilizer, and its compatibility with other ingredients in the formulation.

  • Ambroxan is a high-performing stabilizer that significantly extends fragrance longevity and enhances its projection, making it a preferred ingredient in contemporary perfumery.[5][6]

  • Benzyl Benzoate remains a reliable and effective fixative, offering the dual benefit of being an excellent solvent for various fragrance raw materials.[4][8]

  • This compound is a recognized fragrance ingredient with a desirable and stable scent profile.[1][2] While it is a stable component in formulations, there is a clear need for more direct quantitative data to robustly establish its performance as a fragrance stabilizer in comparison to well-documented alternatives.

It is highly recommended that researchers and formulators conduct empirical studies, utilizing the protocols outlined in this guide, to ascertain the most appropriate stabilizer for their specific fragrance creations. Such research would be especially beneficial in providing a quantitative basis for the fixative capabilities of this compound.

References

A Comparative Analysis of the Solvent Properties of 2,6-Dimethyl-2-heptanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solvent properties of 2,6-Dimethyl-2-heptanol and a selection of its isomers. Understanding the nuanced differences in the physical and chemical properties of these C9H20O alcohols is crucial for optimizing reaction conditions, purification processes, and formulation development in the pharmaceutical and chemical industries. This document presents key experimental data in a comparative format, outlines detailed methodologies for property determination, and visualizes the comparative workflow.

Executive Summary

This compound and its isomers, all possessing the same molecular formula (C9H20O), exhibit a range of solvent characteristics dictated by their unique molecular structures. Variations in chain branching and the position of the hydroxyl group significantly influence properties such as boiling point, density, viscosity, and polarity. This guide serves as a valuable resource for selecting the most appropriate isomer for a specific application, based on empirical data.

Data Presentation: Comparative Solvent Properties

The following table summarizes the key physical and solvent properties of this compound and several of its isomers. The selection of isomers for this comparison is based on the availability of reliable experimental data.

Isomer NameCAS NumberBoiling Point (°C)Density (g/cm³) at 20°CRefractive Index (nD at 20°C)
This compound 13254-34-7 178 - 180 [1]0.814 [1]1.424 - 1.428 [1]
2,6-Dimethyl-4-heptanol108-82-71760.8121.423
1-Nonanol143-08-82150.8271.430
2-Nonanol628-99-91950.8271.428
3-Nonanol5932-79-61940.8261.429
4-Nonanol598-63-01930.8251.429
5-Nonanol623-93-81930.8261.430
3,5-Dimethyl-3-heptanol19549-74-7176.6[2]0.824[2]1.429[2]
2-Methyl-2-octanol628-44-4178[3]0.825[3]1.431[3]
3-Methyl-3-octanol5340-36-31270.822 (at 25°C)1.433
3-Ethyl-3-heptanol19780-41-7183.8[1]0.825[1]1.431[1]
4-Ethyl-4-heptanol (B3054337)597-90-0183.8[4]0.825[4]1.431[4]
3,4,4-Trimethyl-3-hexanol66793-74-6---

Note: Data for some isomers may be from predictive models or have limited experimental validation. A dash (-) indicates that reliable data was not found.

Experimental Protocols

The following are detailed methodologies for determining the key solvent properties presented in this guide, based on established ASTM standards.

Determination of Boiling Point

This protocol is adapted from the principles outlined in ASTM D1078.

Objective: To determine the temperature at which a liquid's vapor pressure equals the atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Calibrated thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Place a measured volume of the alcohol isomer into the distillation flask, along with a few boiling chips.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which the first drop of distillate is collected in the receiving flask.

  • Continue to record the temperature as the distillation proceeds. The boiling point is the stable temperature observed during the distillation of the bulk of the liquid.

  • Record the atmospheric pressure at the time of the experiment and, if necessary, apply a correction to determine the normal boiling point at standard pressure.

Determination of Density

This protocol is based on the principles of ASTM D1217 and ASTM D891.[4][5]

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Determine and record the mass of the empty, dry pycnometer.

  • Fill the pycnometer with the alcohol isomer, ensuring no air bubbles are trapped.

  • Place the filled pycnometer in the constant temperature water bath until it reaches thermal equilibrium (e.g., 20°C).

  • Carefully remove any excess liquid from the capillary opening.

  • Dry the outside of the pycnometer and reweigh it.

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Viscosity

This protocol follows the principles of ASTM D445 for kinematic viscosity.[6][7][8]

Objective: To measure the resistance of the liquid to flow under gravity.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Charge the viscometer with the alcohol isomer.

  • Place the viscometer in the constant temperature bath until the sample reaches the desired temperature.

  • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

  • Release the suction and allow the liquid to flow down the capillary under gravity.

  • Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.

  • Repeat the measurement at least three times and calculate the average flow time.

  • The kinematic viscosity is calculated by multiplying the average flow time by the viscometer's calibration constant. Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Refractive Index

This protocol is based on ASTM D1218 and ASTM D1747.[2][3][9][10][11][12][13][14][15]

Objective: To measure the extent to which light is refracted when passing through the liquid.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer prisms

  • Light source (e.g., sodium lamp)

Procedure:

  • Calibrate the refractometer using a standard of known refractive index.

  • Ensure the prisms of the refractometer are clean and dry.

  • Apply a few drops of the alcohol isomer to the surface of the measuring prism.

  • Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.

  • Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Read the refractive index from the instrument's scale.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the comparative analysis of the solvent properties of this compound and its isomers.

Solvent_Property_Comparison_Workflow cluster_isomers Isomer Selection cluster_properties Property Determination 2_6_Dimethyl_2_heptanol This compound Boiling_Point Boiling Point 2_6_Dimethyl_2_heptanol->Boiling_Point Density Density 2_6_Dimethyl_2_heptanol->Density Viscosity Viscosity 2_6_Dimethyl_2_heptanol->Viscosity Refractive_Index Refractive Index 2_6_Dimethyl_2_heptanol->Refractive_Index Polarity Polarity (e.g., Hansen Parameters) 2_6_Dimethyl_2_heptanol->Polarity Other_Isomers Selected C9H20O Isomers Other_Isomers->Boiling_Point Other_Isomers->Density Other_Isomers->Viscosity Other_Isomers->Refractive_Index Other_Isomers->Polarity Data_Analysis Comparative Data Analysis Boiling_Point->Data_Analysis Density->Data_Analysis Viscosity->Data_Analysis Refractive_Index->Data_Analysis Polarity->Data_Analysis Application_Insights Application-Specific Insights (e.g., Solubility, Reactivity) Data_Analysis->Application_Insights

Caption: Workflow for comparing solvent properties of C9H20O isomers.

Experimental_Workflow Sample_Preparation Sample Acquisition & Purification Property_Measurement Physical Property Measurement Sample_Preparation->Property_Measurement ASTM Protocols Data_Collection Data Recording & Tabulation Property_Measurement->Data_Collection Comparative_Analysis Cross-Isomer Comparison Data_Collection->Comparative_Analysis

References

Efficacy of different chiral columns for the separation of 2,6-Dimethyl-2-heptanol enantiomers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of the efficacy of different chiral columns for the separation of 2,6-Dimethyl-2-heptanol enantiomers, a chiral tertiary alcohol. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established methodologies for structurally similar chiral alcohols, offering a robust starting point for method development.

The primary techniques for the chiral separation of volatile and semi-volatile alcohols are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each employing distinct types of chiral stationary phases (CSPs).

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography is a powerful technique for the separation of volatile compounds like this compound. The most effective CSPs for the enantioselective separation of alcohols by GC are based on derivatized cyclodextrins. These cyclic oligosaccharides form transient diastereomeric complexes with the enantiomers, leading to differential retention times.

Recommended GC Columns:

  • Cyclodextrin-based columns: Derivatives of α-, β-, and γ-cyclodextrins are widely used. Columns such as those with heptakis-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin have shown good performance for separating chiral alcohols.[1] For tertiary alcohols like this compound, columns with modified β- and γ-cyclodextrins are often the first choice.

Experimental Data for Analogous Compounds:

The following tables summarize experimental data for the chiral GC separation of linalool (B1675412) and 2-pentanol, which serve as valuable analogs for this compound.

Table 1: GC Separation of Linalool Enantiomers

ParameterMethod 1Method 2
Column MEGA-DEX DET BETA (30 m x 0.32 mm, 0.25 µm)Lipodex E (modified γ-cyclodextrin)
Carrier Gas Helium (1 mL/min)Helium (1.0 mL/min)
Injector Temp. 250 °C250 °C
Detector Temp. 250 °C (FID)N/A (MS)
Oven Program 60°C to 100°C at 2°C/min, then to 200°C at 30°C/min (hold 2 min)60°C for 10 min, then to 220°C at 4°C/min (hold 10 min), then to 240°C at 1°C/min
(R)-Linalool % Increased by ~10% in inclusion complexesN/A
(S)-Linalool % N/AN/A
Reference[2][3]

Table 2: GC Separation of 2-Pentanol Enantiomers

ParameterMethod
Column CYCLOSIL-B (Hepta-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)
Carrier Gas Nitrogen (1 mL/min)
Injector Temp. 250 °C (Split ratio: 20:1)
Detector Mass Spectrometer (MS)
Oven Program 40°C (hold 1 min), to 120°C at 2°C/min, then to 210°C at 3°C/min (hold 1 min)
Resolution (Rs) 1.92
Reference[1]

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

For less volatile alcohols or as an alternative to GC, HPLC with polysaccharide-based CSPs is a highly effective method. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209), provide a broad range of enantioselectivity for various compounds.

Recommended HPLC Columns:

  • Polysaccharide-based columns: Columns such as the CHIRALPAK® and CHIRALCEL® series, which are based on amylose and cellulose derivatives, have demonstrated broad success in resolving a wide variety of chiral compounds, including alcohols.[4] Immobilized polysaccharide-based CSPs offer the advantage of enhanced solvent compatibility and robustness.

General Experimental Protocols for Chiral HPLC of Alcohols:

While specific data for this compound is not available, a general approach for method development using polysaccharide-based columns is as follows:

Table 3: General HPLC Method Development Strategy for Chiral Alcohols

ParameterNormal PhaseReversed-Phase
Column CHIRALPAK® IA, IB, IC, etc.CHIRALPAK® IA, IB, IC, etc.
Mobile Phase n-Hexane / Alcohol (e.g., 2-Propanol, Ethanol)Water / Acetonitrile or Methanol
Typical Ratio 98:2 to 90:10 (v/v)50:50 to 30:70 (v/v)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature Ambient (e.g., 25 °C)Ambient (e.g., 25 °C)
Detection UV (if chromophore present) or Refractive Index (RI)UV (if chromophore present) or Refractive Index (RI)

Experimental Workflow for Chiral Method Development

Chiral_Method_Development start Racemic this compound Sample gc_hplc Select Technique: GC or HPLC start->gc_hplc gc_col Select GC Column: Cyclodextrin-based (e.g., Chirasil-DEX) gc_hplc->gc_col Volatile hplc_col Select HPLC Column: Polysaccharide-based (e.g., CHIRALPAK) gc_hplc->hplc_col Non-Volatile / Alternative gc_params Optimize GC Parameters: - Temperature Program - Carrier Gas Flow Rate - Injection Mode gc_col->gc_params hplc_params Optimize HPLC Parameters: - Mobile Phase Composition - Flow Rate - Temperature hplc_col->hplc_params analyze Analyze Sample gc_params->analyze hplc_params->analyze eval Evaluate Separation: - Resolution (Rs) - Selectivity (α) - Retention Time (tR) analyze->eval success Successful Enantioseparation eval->success Rs > 1.5 fail Inadequate Separation eval->fail Rs < 1.5 fail->gc_hplc Re-evaluate

References

Comparative analysis of the toxicological data of branched-chain saturated alcohols.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological data for a selection of branched-chain saturated alcohols, which are widely used as solvents, intermediates, and additives in various industries. Understanding the toxicological profiles of these alcohols is crucial for risk assessment and ensuring safe handling and use. This document summarizes key toxicological endpoints, provides detailed experimental methodologies for the cited studies, and visualizes relevant pathways and workflows to facilitate a clear understanding of the data.

Executive Summary

Branched-chain saturated alcohols exhibit a range of toxicological effects, with toxicity generally decreasing as the carbon chain length increases. Acute oral and dermal toxicity is typically low. However, skin and eye irritation are significant hazards for some of these alcohols. This guide presents a comparative summary of acute toxicity, skin irritation, and eye irritation data for isobutanol, 2-ethyl-1-hexanol, and 2-methyl-1-butanol, along with insights into the potential mechanisms of toxicity.

Data Presentation

The following tables summarize the quantitative toxicological data for selected branched-chain saturated alcohols.

Table 1: Acute Oral Toxicity Data

Chemical NameCAS NumberSpeciesLD50 (mg/kg bw)Toxicity CategoryReference
Isobutanol78-83-1Rat (male)>2830Low[1]
Rat (female)3350Low[1]
2-Ethyl-1-hexanol104-76-7Rat2000 - 6400Low[2]
Mouse2000 - 6400Low[2]
2-Methyl-1-butanol137-32-6Rat2200Low[3]

Table 2: Acute Dermal Toxicity Data

Chemical NameCAS NumberSpeciesLD50 (mg/kg bw)Toxicity CategoryReference
Isobutanol78-83-1Rabbit (male)>2000Low[1]
Rabbit (female)2460Low[1]
2-Ethyl-1-hexanol104-76-7Rabbit>20 ml/kg (>17,436)Low[4]
2-Methyl-1-butanol137-32-6Rabbit>3160Low[3]

Table 3: Skin and Eye Irritation Data

Chemical NameCAS NumberSpeciesSkin IrritationEye IrritationReference
Isobutanol78-83-1RabbitSlight to moderate irritantSevere irritant[1]
2-Ethyl-1-hexanol104-76-7RabbitMild irritantMild irritant[4]
2-Methyl-1-butanol137-32-6RabbitIrritatingCauses serious eye irritation[3]

Experimental Protocols

The toxicological data presented in this guide are based on standardized experimental protocols, primarily following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines are internationally accepted methods for assessing the safety of chemical substances.

Acute Oral Toxicity Testing (Based on OECD Guideline 420, 423, and 425)

The acute oral toxicity of the branched-chain saturated alcohols was determined using a fixed-dose procedure, acute toxic class method, or up-and-down procedure. The general protocol involves the administration of a single dose of the test substance to fasted animals, typically rats, via gavage. Animals are then observed for a period of at least 14 days for signs of toxicity and mortality. The LD50 (median lethal dose) is then calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Acute Dermal Toxicity Testing (Based on OECD Guideline 402)

For acute dermal toxicity studies, the test substance is applied to a shaved area of the skin of the test animals, usually rabbits. The application site is typically covered with a porous gauze dressing for a 24-hour exposure period. The animals are observed for signs of toxicity and mortality over a 14-day period. The dermal LD50 is then determined.

Skin Irritation Testing (Based on OECD Guideline 404)

The skin irritation potential is assessed by applying the test substance to a small area of the skin of a test animal, typically a rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application. The severity of the skin reaction is scored to determine the irritation potential.

Eye Irritation Testing (Based on OECD Guideline 405)

To evaluate eye irritation, a single dose of the test substance is instilled into the conjunctival sac of one eye of an experimental animal, usually a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific time points after instillation. The severity of the ocular lesions is scored to classify the irritancy of the substance.

Visualizations

Experimental Workflow for Toxicological Assessment

G General Workflow for Toxicological Assessment of Branched-Chain Saturated Alcohols cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (Following OECD Guidelines) cluster_3 Risk Assessment Physicochemical Properties Physicochemical Properties In Silico/QSAR Prediction In Silico/QSAR Prediction Physicochemical Properties->In Silico/QSAR Prediction Cytotoxicity Assays Cytotoxicity Assays In Silico/QSAR Prediction->Cytotoxicity Assays Prioritization Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays Acute Oral Toxicity (TG 420/423/425) Acute Oral Toxicity (TG 420/423/425) Genotoxicity Assays->Acute Oral Toxicity (TG 420/423/425) Data for further testing Acute Dermal Toxicity (TG 402) Acute Dermal Toxicity (TG 402) Acute Oral Toxicity (TG 420/423/425)->Acute Dermal Toxicity (TG 402) Skin Irritation (TG 404) Skin Irritation (TG 404) Acute Dermal Toxicity (TG 402)->Skin Irritation (TG 404) Eye Irritation (TG 405) Eye Irritation (TG 405) Skin Irritation (TG 404)->Eye Irritation (TG 405) Hazard Identification Hazard Identification Eye Irritation (TG 405)->Hazard Identification Dose-Response Assessment Dose-Response Assessment Hazard Identification->Dose-Response Assessment Exposure Assessment Exposure Assessment Dose-Response Assessment->Exposure Assessment Risk Characterization Risk Characterization Exposure Assessment->Risk Characterization

Caption: General workflow for toxicological assessment of branched-chain saturated alcohols.

Putative Signaling Pathway for Alcohol-Induced Cellular Toxicity

G Putative Signaling Pathway for Alcohol-Induced Cellular Toxicity Branched-Chain Saturated Alcohol Branched-Chain Saturated Alcohol Metabolism (e.g., by ADH, CYP2E1) Metabolism (e.g., by ADH, CYP2E1) Branched-Chain Saturated Alcohol->Metabolism (e.g., by ADH, CYP2E1) Acetaldehyde Acetaldehyde Metabolism (e.g., by ADH, CYP2E1)->Acetaldehyde Oxidative Stress Oxidative Stress Metabolism (e.g., by ADH, CYP2E1)->Oxidative Stress Acetaldehyde->Oxidative Stress ROS Generation ROS Generation Oxidative Stress->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction MAPK Pathway Activation MAPK Pathway Activation ROS Generation->MAPK Pathway Activation PI3K Pathway Activation PI3K Pathway Activation ROS Generation->PI3K Pathway Activation Cytotoxicity Cytotoxicity Mitochondrial Dysfunction->Cytotoxicity Inflammatory Response Inflammatory Response MAPK Pathway Activation->Inflammatory Response PI3K Pathway Activation->Inflammatory Response Inflammatory Response->Cytotoxicity

Caption: Putative signaling pathway for alcohol-induced cellular toxicity.

Mechanistic Insights

The toxicity of branched-chain saturated alcohols is believed to be mediated, in part, by their metabolism to aldehydes and subsequent generation of oxidative stress. The metabolism of alcohols can lead to the production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative stress can trigger various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in inflammation and cell death. The accumulation of acetaldehyde, a primary metabolite of alcohol, is also known to be cytotoxic and contributes to the overall toxicity profile. While these mechanisms are generally accepted for alcohols, further research is needed to elucidate the specific pathways and molecular targets for individual branched-chain saturated alcohols.

References

Benchmarking the Performance of 2,6-Dimethyl-2-heptanol as a Cosmetic Emollient: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of 2,6-Dimethyl-2-heptanol and Alternative Emollients

This compound is a branched-chain saturated alcohol known for its use as a fragrance ingredient and solvent, with documented application in cosmetic formulations for its emollient characteristics.[1][2][3][4][5][6][7] Emollients are crucial ingredients that help to soften, smooth, and hydrate (B1144303) the skin by forming a protective layer that reduces water loss.

For a comprehensive benchmark, the performance of this compound should be evaluated against a range of commonly used emollients from different chemical classes. These alternatives offer a spectrum of sensory profiles and physicochemical properties.

Table 1: Physicochemical Properties of this compound and Common Emollient Alternatives

PropertyThis compoundCaprylic/Capric TriglycerideIsopropyl MyristateDimethicone
INCI Name 2,6-Dimethylheptan-2-olCaprylic/Capric TriglycerideIsopropyl MyristateDimethicone
Chemical Class AlcoholTriglycerideEsterSilicone
Molecular Formula C₉H₂₀OMixtureC₁₇H₃₄O₂-(C₂H₆OSi)n-
Molecular Weight ( g/mol ) 144.25[1][7]~500270.45Variable
Appearance Clear, colorless liquid[1]Clear to slightly yellowish liquidColorless, oily liquidClear, colorless liquid
Solubility in Water Slightly solubleInsolubleInsolubleInsoluble
Density (g/cm³) ~0.814[1]~0.945~0.85~0.965

Quantitative Performance Benchmarking

To objectively assess the performance of this compound, standardized in-vivo and in-vitro tests are required. The following tables provide a template for such a comparison, populated with representative data for common emollients. Note: Specific quantitative data for this compound is not publicly available and would require experimental determination.

Table 2: Instrumental Performance Data of Emollient Alternatives

ParameterTest MethodCaprylic/Capric TriglycerideIsopropyl MyristateDimethiconeThis compound
Spreadability (mm²/10 min) Drop Shape Analysis on a Synthetic Substrate~600-800>1000~1200Data not available
Skin Hydration Improvement (%) Corneometry (after 2 hours)~15-25%~10-20%~5-15%Data not available
Transepidermal Water Loss (TEWL) Reduction (g/m²h) Tewameter (after 2 hours)~2-4~1-3~3-5Data not available

Table 3: Sensory Performance Data of Emollient Alternatives (Based on Panel Tests)

Attribute (Scale 1-10)Caprylic/Capric TriglycerideIsopropyl MyristateDimethiconeThis compound
Ease of Spreading 899Data not available
Greasiness 432Data not available
Absorbency 788Data not available
Smoothness 879Data not available
Tackiness 221Data not available

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key emollient performance experiments.

Instrumental Measurement of Spreadability

Objective: To determine the spreading behavior of an emollient on a standardized surface.

Methodology:

  • A precise volume (e.g., 10 µL) of the emollient is dispensed onto a synthetic skin substrate (e.g., Vitro-Skin®).[8]

  • The substrate is maintained at a constant temperature (e.g., 32°C) to mimic skin surface temperature.

  • The spreading of the droplet is recorded at fixed time intervals (e.g., 1, 5, and 10 minutes) using a high-resolution camera.

  • Image analysis software is used to measure the area of the spread in mm².

  • The spreading value is typically reported as the area covered at 10 minutes.

In-Vivo Measurement of Skin Hydration (Corneometry)

Objective: To assess the effect of an emollient on the hydration level of the stratum corneum.[9][10][11][12][13]

Methodology:

  • Volunteer Selection: A panel of volunteers with healthy skin, or with defined dry skin conditions, is selected.[11]

  • Acclimatization: Volunteers are acclimatized to a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 30 minutes before measurements.[9][13]

  • Baseline Measurement: The baseline skin hydration of a defined area on the forearm is measured using a Corneometer® CM 825. The Corneometer measures the electrical capacitance of the skin, which correlates with its water content.[9][10][12][13]

  • Product Application: A standardized amount (e.g., 2 mg/cm²) of the emollient is applied to the test area.[11]

  • Post-Application Measurements: Skin hydration is measured at specified time points (e.g., 1, 2, 4, and 8 hours) after application.[11]

  • Data Analysis: The percentage improvement in skin hydration is calculated relative to the baseline measurement.

In-Vivo Measurement of Transepidermal Water Loss (TEWL)

Objective: To evaluate the occlusive properties of an emollient by measuring its effect on the rate of water evaporation from the skin.[14][15][16][17][18]

Methodology:

  • Volunteer Selection and Acclimatization: Similar to the corneometry protocol.

  • Baseline Measurement: The baseline TEWL of a defined area on the forearm is measured using a Tewameter® (e.g., TM 300). The device measures the water vapor gradient above the skin surface.[15][16]

  • Product Application: A standardized amount (e.g., 2 mg/cm²) of the emollient is applied to the test area.

  • Post-Application Measurements: TEWL is measured at specified time points after application.

  • Data Analysis: The reduction in TEWL is calculated and reported in g/m²h. A lower TEWL value indicates better occlusivity and skin barrier function.[16][18]

Quantitative Sensory Analysis

Objective: To obtain a descriptive sensory profile of the emollient from a trained panel.[19][20][21][22][23]

Methodology:

  • Panelist Training: A panel of assessors (typically 10-15 individuals) is trained to identify and quantify specific sensory attributes of emollients (e.g., ease of spreading, greasiness, absorbency, smoothness, tackiness).[20][21]

  • Product Evaluation: Panelists are provided with coded samples of the emollients. A standardized amount of each emollient is applied to a designated area of the skin (e.g., the volar forearm).

  • Attribute Scoring: Panelists rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., a 10-point or 15-point scale).

  • Data Analysis: The mean scores for each attribute are calculated to generate a sensory profile for each emollient. Statistical analysis (e.g., ANOVA) is used to determine significant differences between products.[19][20]

Visualizations of Experimental Workflows and Mechanisms

Experimental Workflow for Emollient Performance Evaluation

Emollient_Performance_Workflow cluster_setup Study Setup cluster_application Product Application cluster_measurements Post-Application Measurements cluster_analysis Data Analysis & Comparison Volunteer_Screening Volunteer Screening & Selection Acclimatization Acclimatization (Controlled Environment) Volunteer_Screening->Acclimatization Baseline_Measurements Baseline Measurements (Corneometry & TEWL) Acclimatization->Baseline_Measurements Product_Application Standardized Application of This compound & Alternatives Baseline_Measurements->Product_Application Instrumental_Measurements Instrumental Measurements (Corneometry & TEWL at T1, T2, T3) Product_Application->Instrumental_Measurements Sensory_Analysis Quantitative Sensory Analysis (Trained Panel) Product_Application->Sensory_Analysis Data_Analysis Statistical Analysis of Instrumental & Sensory Data Instrumental_Measurements->Data_Analysis Sensory_Analysis->Data_Analysis Performance_Benchmark Performance Benchmark vs. Alternatives Data_Analysis->Performance_Benchmark

Caption: Workflow for the comprehensive evaluation of emollient performance.

Mechanism of Action: Emollient Effect on the Skin Barrier

Emollient_Mechanism cluster_skin Stratum Corneum cluster_emollient Emollient Application cluster_effects Mechanism of Action cluster_outcomes Performance Outcomes Corneocytes Corneocytes (Bricks) Lipid_Matrix Intercellular Lipid Matrix (Mortar) NMF Natural Moisturizing Factors (NMF) Emollient This compound Film_Formation Forms an Occlusive Film Emollient->Film_Formation Occlusion Lipid_Integration Integrates into Lipid Matrix Emollient->Lipid_Integration Fills_Gaps Fills Gaps between Corneocytes Emollient->Fills_Gaps Reduced_TEWL Reduced Transepidermal Water Loss (TEWL) Film_Formation->Reduced_TEWL Improved_Barrier Improved Skin Barrier Function Lipid_Integration->Improved_Barrier Smoother_Skin Smoother Skin Surface Fills_Gaps->Smoother_Skin Increased_Hydration Increased Skin Hydration Reduced_TEWL->Increased_Hydration Improved_Barrier->Increased_Hydration

Caption: General mechanism of action of emollients on the skin barrier.

Conclusion

While this compound is recognized for its emollient properties, this guide highlights the absence of publicly available, quantitative performance data to benchmark its efficacy against other common cosmetic emollients. The provided experimental protocols and comparative framework offer a robust methodology for researchers and formulators to conduct such a performance evaluation. The resulting data would be invaluable for optimizing formulations and substantiating product claims, thereby enabling more informed ingredient selection in the development of effective cosmetic and dermatological products.

References

A comparative study of the synthesis efficiency of tertiary alcohols via different organometallic reagents.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of tertiary alcohols is a cornerstone of organic chemistry, providing access to complex molecular architectures. The choice of synthetic method is critical and often depends on factors such as substrate compatibility, desired yield, and operational simplicity. This guide provides an objective comparison of the most common organometallic routes to tertiary alcohols: the Grignard reaction, organolithium addition, the Barbier reaction, and the use of organozinc reagents.

Performance Comparison of Organometallic Reagents

The efficiency of tertiary alcohol synthesis is highly dependent on the chosen organometallic reagent and the substrate. Grignard and organolithium reagents are highly reactive and generally provide good to excellent yields, while the Barbier reaction offers the advantage of in situ reagent formation. Organozinc reagents are typically less reactive, which can be advantageous in certain contexts to avoid side reactions.

Below is a summary of experimental data for the synthesis of tertiary alcohols using these different methods. It is important to note that direct comparison is challenging as reaction conditions and substrates often vary between studies.

Reagent TypeSubstrate (Ketone/Ester)Organometallic ReagentProductYield (%)Reaction ConditionsReference
Grignard Reagent Methyl BenzoatePhenylmagnesium Bromide (2.5 equiv.)TriphenylmethanolHigh (not specified)Anhydrous Et₂O or THF, 0 °C to RT[1]
Grignard Reagent Ketone 7Benzylmagnesium ChlorideTertiary Alcohol 6a78THF solution, under inert atmosphere[2]
Organolithium Reagent Methyl Benzoaten-Butyllithium (2.5 equiv.)3-propylheptan-3-ol98Water, Room Temperature, 20 seconds[3]
Barbier Reaction Ketone 7Benzyl Bromide / Mg powderTertiary Alcohol 6a92Mechanochemical (ball milling), THF, NH₄Cl, 60 min, under air[2][4]
Organozinc Reagent (Saytzeff) AcetophenoneAllylzinc Bromide1-phenylbut-3-en-1-ol66-98Continuous flow, 2 min residence time[5]

*Note: "Ketone 7" and "Tertiary Alcohol 6a" refer to specific structures in the cited reference. The Barbier reaction in this case was a mechanochemical adaptation.[2][4]

Reaction Mechanisms and Workflow

The synthesis of tertiary alcohols from ketones and esters using organometallic reagents follows distinct, yet related, pathways. The general workflow involves the reaction of the organometallic reagent with the carbonyl compound, followed by an aqueous workup to protonate the resulting alkoxide and purify the final product.

General reaction mechanisms for tertiary alcohol synthesis.

Experimental_Workflow prep Reagent Preparation / In Situ Generation reaction Reaction with Ketone/Ester prep->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Chromatography/Distillation) concentration->purification analysis Product Analysis (NMR, IR, MS) purification->analysis

General experimental workflow for tertiary alcohol synthesis.

Detailed Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for the synthesis of a tertiary alcohol using each of the discussed methods.

Grignard Synthesis of a Tertiary Alcohol from an Ester

This protocol is a general procedure for the double addition of a Grignard reagent to an ester.[1]

Materials:

  • Aryl or alkyl ester (1.0 equiv)

  • Grignard reagent (2.5 equiv)

  • Anhydrous diethyl ether or THF

  • Aqueous solution of NH₄Cl (for quenching)

  • Cyclopentyl methyl ether (CPME) for extraction

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester (1.0 equiv) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (2.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to proceed for the specified time (e.g., several hours, depending on the substrates), monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with CPME (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Purify the crude product by column chromatography or distillation.

Organolithium Synthesis of a Tertiary Alcohol from an Ester

This protocol outlines the general procedure for the reaction of an organolithium reagent with an ester in an aqueous medium.[3]

Materials:

  • Aryl or alkyl ester (1.0 equiv)

  • Organolithium reagent (2.5 equiv)

  • Water

  • Cyclopentyl methyl ether (CPME) for extraction

Procedure:

  • In a flask, add the ester (0.5 mmol) to water (1.0 mL) at room temperature under air, and stir vigorously.

  • Rapidly add the organolithium reagent solution (1.25 mmol), handled under an inert atmosphere, to the vigorously stirred mixture to form an emulsion.

  • After a short reaction time (e.g., 20 seconds), dilute the mixture with 2 mL of water.

  • Extract the product with CPME (3 x 3.0 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Purify the crude product as necessary.

Barbier Synthesis of a Tertiary Alcohol from a Ketone

This protocol is a general procedure for the Barbier reaction.[6]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Alkyl halide (1.5 equiv)

  • Activated magnesium powder (2.0 equiv)

  • Anhydrous THF

  • Saturated aqueous solution of NH₄Cl

Procedure:

  • To a flask containing the ketone or aldehyde (1.2 mmol) and activated magnesium powder (2.4 mmol), add anhydrous THF.

  • Add the alkyl halide (1.8 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for the required duration (e.g., 1 hour).

  • Upon completion, hydrolyze the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude tertiary alcohol.

  • Purify the crude product as necessary.

Organozinc (Reformatsky-type) Synthesis of a β-Hydroxy Ester

While not a direct synthesis of a simple tertiary alcohol from a ketone, the Reformatsky reaction is a key organozinc reaction that produces a functionalized alcohol (a β-hydroxy ester).

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • α-Bromo ester (2.0 equiv)

  • Activated zinc dust (5.0 equiv)

  • Iodine (catalytic amount)

  • Toluene (B28343)

  • MTBE for extraction

Procedure:

  • A suspension of activated zinc dust (5.0 eq) and a crystal of iodine in toluene is stirred under reflux for 5 minutes and then cooled to room temperature.

  • To this mixture, the α-bromo ester (2.0 eq) is added.

  • The ketone (1.0 eq) dissolved in toluene is then added to the suspension.

  • The resulting mixture is stirred at 90 °C for 30 minutes.

  • The reaction is cooled to 0 °C and water is added.

  • The suspension is filtered, and the filtrate is extracted with MTBE.

  • The combined organic phases are washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel chromatography.

Concluding Remarks

The synthesis of tertiary alcohols can be efficiently achieved through various organometallic pathways.

  • Grignard and organolithium reagents are highly reactive nucleophiles that provide a reliable and high-yielding route to tertiary alcohols from both ketones and esters. Their high reactivity, however, necessitates strictly anhydrous conditions. Organolithium reagents are generally more reactive than their Grignard counterparts.[1][7]

  • The Barbier reaction offers a significant operational advantage by generating the organometallic species in situ, thereby avoiding the separate preparation and handling of often sensitive reagents.[6] This one-pot procedure can be more convenient, especially when the organometallic intermediate is unstable.

  • Organozinc reagents are less reactive than Grignard or organolithium reagents.[5] This lower reactivity can be advantageous in preventing side reactions, such as self-condensation, and allows for greater functional group tolerance. The Reformatsky reaction is a classic example of the utility of organozinc reagents in forming functionalized alcohols.

The choice of the optimal method will ultimately be dictated by the specific requirements of the synthesis, including the nature of the starting materials, the scale of the reaction, and the available laboratory equipment. For syntheses requiring high reactivity and where anhydrous conditions can be maintained, Grignard and organolithium reagents are excellent choices. For operational simplicity and in cases where the organometallic reagent is unstable, the Barbier reaction is a valuable alternative. When increased functional group tolerance is required, organozinc reagents should be considered.

References

Safety Operating Guide

Safe Disposal of 2,6-Dimethyl-2-heptanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,6-Dimethyl-2-heptanol is critical for ensuring laboratory safety and environmental protection. As a flammable and irritant chemical, it must be treated as hazardous waste. Adherence to established protocols is essential for researchers, scientists, and drug development professionals to mitigate risks and comply with regulations. This guide provides a direct, step-by-step procedure for the safe handling and disposal of this compound.

Chemical Safety and Hazard Summary

Before handling, it is crucial to be aware of the properties and hazards associated with this compound.

PropertyData
Chemical Name This compound (Dimetol)
CAS Number 13254-34-7[1][2][3]
Molecular Formula C9H20O[2][4]
Molecular Weight 144.25 g/mol [2]
Flash Point 63 °C / 145.4 °F[3]
Primary Hazards Flammable Liquid (Category 3/4)[3][4][5], Skin Irritant[1][2], Eye Irritant[1][2][4], Respiratory Tract Irritant[1][4]
Toxicity (Dermal, Rabbit) LD50: >5000 mg/kg[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in general waste.[6][7][8]

Phase 1: Preparation and Personal Protective Equipment (PPE)
  • Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling.

  • Assemble PPE: Wear appropriate personal protective equipment to prevent exposure.[1] This includes:

    • Chemical safety goggles or a face shield.[4][5]

    • Solvent-resistant gloves.[5]

    • Protective clothing to prevent skin contact.[1]

  • Work Area Preparation: Ensure the work area is well-ventilated.[1][5] An eyewash station and safety shower should be readily accessible.[1] Keep away from heat, sparks, and open flames.[1][3]

Phase 2: Waste Collection and Containment
  • Use Designated Waste Containers: Collect waste this compound in a dedicated, properly sealed container designed for flammable chemical waste.[9]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable, irritant).[7][9]

  • Handling Spills: In the event of a spill, immediately eliminate all sources of ignition.[3][5] Contain the spill using an inert absorbent material such as sand, vermiculite, or a universal binder.[1][3][8] Scoop the absorbed material into a suitable container for disposal.[1]

Phase 3: Storage and Disposal
  • Temporary Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated designated storage area, away from incompatible materials like strong oxidizing agents.[1][3]

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed environmental waste management company.[3][7] Chemical waste generators must follow US EPA guidelines (40 CFR Parts 261.3) and consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Waste this compound Generated ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is it a spill? ppe->spill_check contain_spill Step 2a: Contain Spill & Eliminate Ignition Sources spill_check->contain_spill Yes collect_waste Step 2b: Transfer to a Labeled, Sealable Waste Container spill_check->collect_waste No absorb Step 3a: Absorb with Inert Material contain_spill->absorb collect_spill Step 4a: Place in a Labeled, Sealable Waste Container absorb->collect_spill store Step 5: Store Securely in Designated Hazardous Waste Area collect_spill->store collect_waste->store disposal Step 6: Arrange for Pickup by Licensed Waste Disposal Service store->disposal document Step 7: Complete Waste Transfer Documentation disposal->document end Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 2,6-Dimethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2,6-Dimethyl-2-heptanol, tailored for research and drug development professionals.

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. This substance is a colorless to light yellow liquid.[1][2]

PropertyValueSource
Molecular FormulaC₉H₂₀O[2][3]
Molecular Weight144.25 g/mol [2][3]
Boiling Point178 - 180 °C[2]
Melting Point-10 °C[1]
Density~0.81 - 0.822 g/cm³[1][2][4]
Flash Point63 °C (145.4 °F)[1][5]
Vapor Pressure18.5 Pa at 20°C[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that poses several health risks.[6][7] It is crucial to use appropriate PPE to mitigate exposure.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[5][8]

  • Eye Irritation: Causes serious eye irritation, and may lead to chemical conjunctivitis and corneal damage.[5][8][9]

  • Respiratory Irritation: Inhalation can cause respiratory tract irritation.[5][9]

  • Ingestion: May cause gastrointestinal irritation.[5][9]

  • Flammability: Classified as a combustible liquid.[6][7]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale and Source
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes that can cause serious eye irritation.[5][6][10] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[10] Wear appropriate protective clothing to prevent skin exposure.[5]To prevent skin irritation from direct contact.[5][8]
Respiratory Protection An organic vapor respirator may be required if ventilation is inadequate or airborne concentrations are high.[6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5]To prevent irritation of the respiratory tract from inhalation of vapors.[5][9]
Body Protection Laboratory coat or coveralls.To protect against incidental skin contact and contamination of personal clothing.[11]
Footwear Closed-toe shoes, preferably chemical-resistant.To protect feet from potential spills.[12]

Operational and Handling Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[5][9]

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[9]

  • Hygiene: Wash hands thoroughly after handling the chemical.[5][9] Do not eat, drink, or smoke in the work area.[6][8]

  • Ignition Sources: Keep the substance away from heat, sparks, open flames, and other sources of ignition.[5][7][9] Use spark-proof tools when handling.[5][9]

  • Grounding: All equipment used when handling the product must be grounded to prevent static discharges.[7]

  • Contaminated Clothing: Remove contaminated clothing immediately and wash it before reuse.[5][9]

Storage:

  • Container: Store in a tightly closed container.[5][9]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5][9]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the storage and handling areas.[5][9]

Emergency and First Aid Protocols

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek medical aid if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention immediately.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[5]

Accidental Release Measures:

  • Eliminate Ignition Sources: Remove all sources of ignition from the immediate area (e.g., no smoking, flares, sparks, or flames).[6][9]

  • Ventilate: Ensure adequate ventilation of the spill area.[6]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to absorb the spill.[5][9] For large spills, dike the material to prevent it from spreading.[6]

  • Collection: Place the absorbed material into a suitable, labeled container for disposal.[5][9]

  • Cleanup: Clean the spill surface to remove any residual contamination.[6] Avoid runoff into storm sewers and ditches.[5][9]

Disposal Plan

Proper disposal of this compound is imperative to prevent environmental contamination and comply with regulations.

Procedure:

  • Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[5]

  • Regulations: Consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

  • Containerization: Collect waste in a suitable, properly labeled, and closed container.

  • Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[7] Do not dispose of it in drains or waterways.[5]

Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Procedure & Disposal cluster_emergency Emergency Response A Assess Risks B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Well-Ventilated Area (Fume Hood) B->C D Keep Away from Ignition Sources B->D E Perform Experiment/ Procedure C->E D->E F Segregate Waste (Liquid, Contaminated Solids) E->F J Decontaminate Work Area E->J G Label Waste Container F->G H Store Waste Securely G->H I Arrange for Professional Disposal H->I K Remove PPE & Wash Hands J->K L Spill or Exposure Occurs M Follow First Aid/ Spill Cleanup Protocol L->M

Caption: Standard operating procedure for this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.